Chromotropic acid disodium salt
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;4,5-dihydroxynaphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O8S2.2Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGPCIMUGMJQPD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
148-25-4 (Parent) | |
| Record name | Sodium chromotropate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6059609 | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white needle-like crystals; [Mallinckrodt Baker MSDS] | |
| Record name | Sodium chromotropate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17530 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
129-96-4 | |
| Record name | Sodium chromotropate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 4,5-dihydroxynaphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.522 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chromotropic Acid Reaction with Formaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chromotropic acid-based detection of formaldehyde (B43269), a widely utilized method in analytical chemistry. The document elucidates the core reaction mechanism, presents key quantitative data in a structured format, details experimental protocols, and provides visual representations of the chemical pathways and experimental workflows.
Core Reaction Mechanism
The reaction between formaldehyde (HCHO) and chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid) is a highly specific colorimetric method for the detection and quantification of formaldehyde.[1] The reaction proceeds in the presence of concentrated sulfuric acid, which acts as both a condensing agent and a medium for the formation of the final colored product.[2][3]
The overall mechanism involves the electrophilic substitution of two molecules of chromotropic acid by one molecule of formaldehyde. This condensation reaction is followed by an acid-catalyzed dehydration and subsequent oxidation to form a stable, purple-colored monocationic dibenzoxanthylium chromogen.[3][4][5] The intensity of the resulting color is directly proportional to the concentration of formaldehyde in the sample, allowing for quantitative analysis via spectrophotometry.[2] The maximum absorbance of the colored solution is typically observed at a wavelength of approximately 580 nm.[1][2]
The reaction is highly specific to formaldehyde. Other organic compounds such as different aldehydes, ketones, and carboxylic acids do not produce the characteristic purple color, making this a reliable analytical test.[1] However, certain substances like phenols can cause negative interference, potentially masking the color formation.[2]
Reaction Pathway Diagram
Caption: The reaction mechanism of formaldehyde with chromotropic acid.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the chromotropic acid method for formaldehyde determination.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 571 - 580 nm | [2][6] |
| Limit of Detection (LOD) | ~2 ppb (in air) | [7] |
| Limit of Quantitation (LOQ) | ~1 µg | [2] |
| 3.190 mg/L | [6] | |
| Linear Range | 0.03 - 7.00 mg/L | |
| 0.4 - 2.0 ppm | [6] | |
| 1.0 - 15.0 µg | [2] |
| Reagent | Concentration/Preparation | Reference |
| Chromotropic Acid Solution | 0.25 g in 25 mL of distilled water (freshly prepared) | [2] |
| 5% (w/v) aqueous solution | [4] | |
| 1% (w/v) in concentrated sulfuric acid | [8] | |
| Sulfuric Acid | Concentrated (96-98%) | [2][4] |
| 72% | [9] |
Experimental Protocols
Below are detailed methodologies for the qualitative and quantitative analysis of formaldehyde using the chromotropic acid method.
This protocol is adapted for the general detection of formaldehyde in a sample.
-
Sample Preparation: For solid or semi-solid samples, macerate 100 g of the sample with 100 mL of distilled water. For liquid samples, use 200 mL directly.[9]
-
Distillation (Optional, for complex matrices): Transfer the prepared sample to an 800 mL Kjeldahl flask and acidify with phosphoric acid.[9] Distill the sample slowly, collecting approximately 50 mL of the distillate.[9]
-
Reaction Setup: Place 5 mL of a saturated solution of chromotropic acid in approximately 72% sulfuric acid into a test tube.[9]
-
Reaction Initiation: Add 1 mL of the sample distillate (or an aqueous extract of the sample) to the chromotropic acid solution and mix.[9]
-
Color Development: Heat the mixture in a boiling water bath for 15 minutes.[9]
-
Observation: The appearance of a light to deep purple color indicates the presence of formaldehyde.[9] The intensity of the color provides a semi-quantitative estimation of the formaldehyde concentration.[10]
This protocol is designed for the quantitative determination of formaldehyde.
-
Preparation of Reagents:
-
Chromotropic Acid Solution: Dissolve 0.25 g of the disodium (B8443419) salt of chromotropic acid in 25 mL of formaldehyde-free distilled water. This solution should be prepared fresh daily.[2]
-
Sulfuric Acid: Use concentrated (96-98%) reagent-grade sulfuric acid.[2]
-
Standard Formaldehyde Solution: Prepare a stock solution and a series of working standards by diluting with 1% sodium bisulfite solution. For example, create standards equivalent to 1.0, 3.0, 5.0, 10.0, and 15.0 micrograms of formaldehyde.[2]
-
-
Sample and Standard Preparation:
-
Reaction Procedure:
-
Add 1.0 mL of the chromotropic acid solution to each tube and mix well.[2]
-
Carefully and slowly add 5 mL of concentrated sulfuric acid to each tube with mixing. Caution: This step is highly exothermic and should be performed with appropriate safety precautions (e.g., in an ice bath, wearing personal protective equipment).[2]
-
-
Color Development and Measurement:
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of formaldehyde in the sample by comparing its absorbance to the calibration curve.
-
Experimental Workflow Diagram
Caption: A generalized workflow for the quantitative analysis of formaldehyde.
References
- 1. Chromotropic acid - Wikipedia [en.wikipedia.org]
- 2. multimedia.3m.com [multimedia.3m.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrestech.com [chemrestech.com]
- 7. researchgate.net [researchgate.net]
- 8. JAIC 1994, Volume 33, Number 1, Article 4 (pp. 47 to 53) [cool.culturalheritage.org]
- 9. repository.seafdec.org [repository.seafdec.org]
- 10. Detection of formaldehyde in textiles by chromotropic acid method - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
An In-depth Technical Guide to Formaldehyde Detection Using Chromotropic Acid Disodium Salt
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Formaldehyde (B43269) is a reactive aldehyde of significant interest across various scientific disciplines due to its widespread industrial use and its classification as a potential carcinogen. Accurate and reliable quantification of formaldehyde is crucial for environmental monitoring, occupational safety, and quality control in pharmaceutical and manufacturing industries. The chromotropic acid method is a well-established, sensitive, and highly selective colorimetric assay for the determination of formaldehyde.[1][2][3] This technique, recommended by the National Institute for Occupational Safety and Health (NIOSH) as Method 3500, remains a reference standard due to its simplicity and reliability.[4][5][6]
This guide provides a comprehensive overview of the core principles, quantitative parameters, and detailed experimental protocols associated with the chromotropic acid disodium (B8443419) salt method for formaldehyde detection.
Core Principle and Reaction Mechanism
The chromotropic acid method is based on the specific reaction between formaldehyde (HCHO) and 4,5-dihydroxy-2,7-naphthalenedisulfonic acid (chromotropic acid) in the presence of a strong acid, typically concentrated sulfuric acid (H₂SO₄).[1][7] This reaction leads to the formation of a stable, purple-colored chromogen.[8] The intensity of the resulting color is directly proportional to the concentration of formaldehyde in the sample, which can be quantified spectrophotometrically.[1]
The reaction involves an initial condensation of formaldehyde with two molecules of chromotropic acid. Subsequent dehydration and oxidation, facilitated by the concentrated sulfuric acid, yield a mono-cationic dibenzoxanthylium salt.[9][10] This final product is responsible for the characteristic purple color. While concentrated sulfuric acid acts as both the dehydrating and oxidizing agent, in more dilute acidic media, dissolved oxygen can serve as the oxidant.[11] The reaction is highly selective for formaldehyde, with minimal interference from other aldehydes.[6][12]
Caption: Chemical reaction principle of formaldehyde detection.
Quantitative Analysis Parameters
The performance of the chromotropic acid method is characterized by several key quantitative parameters. These values are essential for method validation and ensuring the accuracy of experimental results.
Table 1: Method Performance Characteristics
| Parameter | Typical Value | Notes |
| Wavelength of Max. Absorbance (λmax) | 580 nm | Commonly cited in NIOSH Method 3500.[6][7][8] Other values like 574 nm have also been reported.[2][13] |
| Linear Range | 0.03 - 7.00 mg/L (ppm) | The method demonstrates linearity over a significant concentration range.[2] |
| Limit of Detection (LOD) | 0.005 mg/L | High sensitivity allows for the detection of trace amounts of formaldehyde.[2] |
| Working Range (NIOSH 3500) | 0.02 - 4.0 ppm | For an 80-L air sample.[14] |
| Precision (Coefficient of Variation, CV) | 0.09 - 0.11 | Field studies show good reproducibility, with pooled CVs typically around 9-11%.[5][15] |
Table 2: Common Interferences in the Chromotropic Acid Method
| Interfering Substance | Effect on Measurement | Notes |
| Phenol | Negative | A major interference, causing a decrease in absorbance.[6][16] Ratios as low as 0.3 (Phenol:HCHO) can cause a -15% bias.[14] |
| Nitrate and Nitrite Ions | Positive / Colorimetric | Can impart an orange-brown color to the reaction mixture, interfering with absorbance readings.[17][18] |
| Higher Molecular Weight Alcohols & Ethanol | Negative | Cause small negative interferences.[6][9][14] |
| Aromatic Hydrocarbons & Olefins | Negative | Cause small negative interferences.[6][14] |
| Oxidizable Organic Materials | Positive | May cause a positive interference.[14] |
Detailed Experimental Protocol (Adapted from NIOSH Method 3500)
This section outlines a typical experimental workflow for the quantification of formaldehyde in air samples.
Reagents and Materials
-
Chromotropic Acid Solution (1% w/v): Dissolve 0.10 g of chromotropic acid disodium salt in 10 mL of distilled, deionized water. This solution should be prepared fresh weekly and stored in a brown bottle.[14][19]
-
Sulfuric Acid (96%): Concentrated, reagent-grade sulfuric acid.[14]
-
Absorbing Solution (1% Sodium Bisulfite): Dissolve 1.0 g of sodium bisulfite (NaHSO₃) in 100 mL of distilled water. Prepare fresh weekly.[14]
-
Formaldehyde Stock Solution (1 mg/mL): Prepare by diluting a standardized 37% formalin solution. The exact concentration must be determined via iodometric titration.[14][19]
-
Calibration Standards: Prepare a series of working standards by diluting the stock solution with the 1% sodium bisulfite solution to cover the expected sample concentration range.
-
Equipment: Spectrophotometer capable of measuring at 580 nm, glass-stoppered flasks (25 mL), volumetric pipettes, midget impingers, and a calibrated personal sampling pump.[19]
Experimental Workflow
Caption: Standard experimental workflow for formaldehyde analysis.
Procedure
-
Sample Collection: Calibrate a sampling pump to a flow rate between 0.2 and 1.0 L/min. Collect an air sample by drawing it through a midget impinger containing 20 mL of 1% sodium bisulfite solution. A total sample volume of 1 to 100 L is recommended.[14][19]
-
Sample Preparation: Transfer the impinger solution to a 25 mL graduated cylinder and record the volume. Pipette a 4 mL aliquot of this solution into a 25 mL glass-stoppered flask. NOTE: The aliquot size can be adjusted to ensure the formaldehyde content is within the linear range of the calibration curve (typically 2 to 20 µg).[14]
-
Color Development:
-
Add 0.1 mL of the 1% chromotropic acid solution to the flask and mix.[14]
-
CAUTION: Under a fume hood and while wearing appropriate personal protective equipment, slowly and carefully add 6 mL of concentrated sulfuric acid to the flask. Mix the solution continuously during this addition to dissipate heat.[8]
-
Allow the mixture to cool to room temperature. A purple color will develop if formaldehyde is present. Some protocols recommend heating in a water bath (e.g., 60-95°C) followed by cooling to ensure complete color development.[19][20]
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 580 nm.
-
Use a reagent blank (prepared using 4 mL of 1% sodium bisulfite solution instead of the sample) to zero the instrument.
-
Measure the absorbance of the calibration standards and the prepared samples.[8]
-
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards versus their known concentrations. Determine the concentration of formaldehyde in the samples by interpolating their absorbance values on the calibration curve.
Method Variations and Modifications
While the concentrated sulfuric acid method is standard, concerns over its corrosive nature have led to the development of variations.
-
Green Analytical Method: A modified approach utilizes magnesium sulfate (B86663) in place of concentrated acid. This reaction forms a stable Mg²⁺/cyclotetrachromotropylene complex with a maximum absorption at 535 nm, offering a less hazardous alternative.[4]
-
Alternative Acids: Investigations have explored replacing concentrated sulfuric acid with other acids like hydrochloric acid or phosphoric acid.[11][21] However, this often results in decreased sensitivity. The use of concentrated hydrochloric acid combined with hydrogen peroxide has been shown to partially compensate for this loss in sensitivity.[11][21]
Conclusion
The this compound method is a robust, sensitive, and highly selective analytical technique for the quantification of formaldehyde. Its long history of use and its status as a NIOSH-recommended method underscore its reliability for researchers and drug development professionals. While the use of concentrated sulfuric acid necessitates stringent safety precautions and potential interferences must be considered, the method's performance characteristics make it an invaluable tool. For applications where the use of hazardous reagents is a concern, emerging variations offer promising, albeit sometimes less sensitive, alternatives.
References
- 1. nbinno.com [nbinno.com]
- 2. Response Surface Methodology in Spectrophotometric Determination of Formaldehyde Using Ch romotropic Acid [analchemres.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. scielo.br [scielo.br]
- 5. Field precision of formaldehyde sampling and analysis using NIOSH method 3500 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. canadacommons.ca [canadacommons.ca]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. Chromotropic acid - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. cdc.gov [cdc.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Page:NIOSH Manual of Analytical Methods - 3500.pdf/2 - Wikisource, the free online library [en.wikisource.org]
- 20. JAIC 1994, Volume 33, Number 1, Article 4 (pp. 47 to 53) [cool.culturalheritage.org]
- 21. analchemres.org [analchemres.org]
A Comprehensive Technical Guide to Chromotropic Acid Disodium Salt: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromotropic acid disodium (B8443419) salt, also known as disodium 4,5-dihydroxynaphthalene-2,7-disulfonate, is a highly versatile and valuable reagent in various scientific and industrial fields. Its unique chemical structure underpins its widespread use in analytical chemistry, particularly in colorimetric assays, and it also finds applications in organic synthesis and the manufacturing of dyes. This technical guide provides an in-depth overview of the physical and chemical properties of chromotropic acid disodium salt, detailed experimental protocols for its key applications, and a discussion of its role in scientific research and development.
Core Physical and Chemical Properties
This compound is typically available as a dihydrate. Its fundamental properties are summarized in the table below, compiled from various technical data sheets and safety data sheets.[1][2][3][4][5][6]
| Property | Value |
| Chemical Name | 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt |
| Synonyms | This compound, Disodium chromotropate |
| CAS Number | 5808-22-0 (dihydrate) |
| Molecular Formula | C₁₀H₆Na₂O₈S₂ · 2H₂O |
| Molecular Weight | 400.29 g/mol |
| Appearance | Off-white to beige or light brown powder.[5] |
| Melting Point | >300 °C (decomposes).[1][3][5][6] |
| Solubility | Soluble in water.[5][6] |
| pH | 3.6 (10 g/L in H₂O at 20 °C) |
| Purity (Assay) | Typically ≥98.5% for analytical grade.[6] |
| Storage | Store at room temperature, protected from light and moisture.[5] |
Key Applications in Analytical Chemistry
The primary utility of this compound lies in its role as a chromogenic reagent for the spectrophotometric determination of various substances, most notably formaldehyde (B43269) and nitrates.[1][7][8] It is also used for the detection of several metal ions.[9][10]
Determination of Formaldehyde
The reaction between formaldehyde and chromotropic acid in the presence of concentrated sulfuric acid produces a characteristic purple-colored complex, with a maximum absorbance typically around 580 nm.[1][8] This highly sensitive and specific reaction forms the basis of a widely used quantitative method for formaldehyde analysis.[1][8][11]
Determination of Nitrates
Chromotropic acid can also be employed for the spectrophotometric determination of nitrate (B79036) ions.[7][12][13] In a strongly acidic medium, nitrate reacts with chromotropic acid to form a yellow-colored product that can be quantified by measuring its absorbance at approximately 410 nm.[7][12][13]
Experimental Protocols
Spectrophotometric Determination of Formaldehyde
This protocol is a generalized procedure based on established methods.[1][11]
1. Reagents and Materials:
-
Chromotropic Acid Solution (0.5% w/v): Dissolve 0.5 g of this compound in 100 mL of deionized water. This solution should be freshly prepared.
-
Concentrated Sulfuric Acid (96-98%): Analytical grade.
-
Formaldehyde Standard Stock Solution (e.g., 1000 mg/L): Prepare by diluting a certified formaldehyde standard solution.
-
Formaldehyde Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1 to 2.0 mg/L).
-
Spectrophotometer capable of measuring absorbance at 580 nm.
-
Glass test tubes or vials.
-
Pipettes.
2. Procedure:
-
Pipette 2.0 mL of each standard solution, blank (deionized water), and sample into separate test tubes.
-
Add 0.2 mL of the 0.5% chromotropic acid solution to each tube and mix well.
-
Carefully and slowly add 3.0 mL of concentrated sulfuric acid to each tube. Caution: This reaction is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.
-
Allow the mixture to cool to room temperature.
-
Measure the absorbance of each solution at 580 nm against the reagent blank.
-
Plot a calibration curve of absorbance versus formaldehyde concentration for the standards.
-
Determine the concentration of formaldehyde in the samples by interpolating their absorbance values on the calibration curve.
Spectrophotometric Determination of Nitrates
This protocol is a generalized procedure based on established methods.[7][12]
1. Reagents and Materials:
-
Chromotropic Acid Reagent (0.1% in H₂SO₄): Dissolve 0.1 g of this compound in 100 mL of concentrated sulfuric acid.
-
Concentrated Sulfuric Acid (96-98%): Analytical grade.
-
Nitrate Standard Stock Solution (e.g., 100 mg/L as NO₃⁻): Prepare by dissolving a known amount of a primary standard nitrate salt (e.g., KNO₃) in deionized water.
-
Nitrate Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.5 to 5.0 mg/L).
-
Spectrophotometer capable of measuring absorbance at 410 nm.
-
Glass test tubes or vials.
-
Pipettes.
2. Procedure:
-
Pipette 1.0 mL of each standard solution, blank (deionized water), and sample into separate test tubes.
-
Carefully add 4.0 mL of the 0.1% chromotropic acid reagent in sulfuric acid to each tube. Caution: Handle concentrated sulfuric acid with extreme care in a fume hood.
-
Mix the contents of the tubes thoroughly and allow the color to develop for at least 10 minutes.
-
Measure the absorbance of each solution at 410 nm against the reagent blank.
-
Plot a calibration curve of absorbance versus nitrate concentration for the standards.
-
Determine the concentration of nitrate in the samples by interpolating their absorbance values on the calibration curve.
Visualizations
Logical Workflow for Formaldehyde Detection
Caption: Workflow for the spectrophotometric determination of formaldehyde.
Reaction Principle in Formaldehyde Detection
Caption: Principle of colorimetric formaldehyde detection.
Role in Drug Development and Research
While primarily known as an analytical reagent, this compound has potential applications in pharmaceutical development. Its ability to act as a chelating agent and its potential use as a stabilizing agent in formulations are areas of interest.[9] Furthermore, its role in the synthesis of more complex organic molecules makes it a valuable building block in the development of new chemical entities.[14] The precise quantification of formaldehyde, a common impurity and potential degradation product in pharmaceutical excipients and active pharmaceutical ingredients, is crucial for quality control and regulatory compliance, further highlighting the importance of this reagent in the pharmaceutical industry.
Conclusion
This compound is a robust and reliable reagent with significant applications in analytical chemistry. Its well-characterized reactions with formaldehyde and nitrates provide sensitive and specific methods for their quantification. For researchers, scientists, and drug development professionals, a thorough understanding of its properties and experimental protocols is essential for accurate analysis, quality control, and the development of new applications. The information and protocols provided in this guide serve as a valuable resource for leveraging the full potential of this important chemical compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. scielo.br [scielo.br]
- 3. guidechem.com [guidechem.com]
- 4. Chromotropic acid - Wikipedia [en.wikipedia.org]
- 5. This compound dihydrate CAS 5808-22-0 | 102498 [merckmillipore.com]
- 6. indiamart.com [indiamart.com]
- 7. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 8. nbinno.com [nbinno.com]
- 9. chemimpex.com [chemimpex.com]
- 10. CAS 5808-22-0: this compound dihydrate [cymitquimica.com]
- 11. multimedia.3m.com [multimedia.3m.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.hach.com [cdn.hach.com]
- 14. nbinno.com [nbinno.com]
A Technical Guide to the Applications of Chromotropic Acid Disodium Salt (CAS 5808-22-0)
For Researchers, Scientists, and Drug Development Professionals
Chromotropic acid disodium (B8443419) salt, with the CAS number 5808-22-0, is a highly versatile and valuable reagent in analytical chemistry. This technical guide provides an in-depth overview of its core applications, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical processes. Its primary utility lies in its ability to form distinctly colored complexes with various analytes, enabling their quantification through spectrophotometry.
Core Applications in Analytical Chemistry
The principal applications of Chromotropic acid disodium salt are centered on its role as a chromogenic and fluorogenic reagent. It is widely employed for the quantitative determination of formaldehyde (B43269), nitrates, and certain pharmaceutical compounds. Additionally, it serves as a reagent for the detection of various metal ions.
Determination of Formaldehyde
One of the most established applications of this compound is in the detection and quantification of formaldehyde.[1] This colorimetric method is highly sensitive and specific, making it suitable for a range of matrices, from environmental samples to industrial products.[2] The reaction between formaldehyde and Chromotropic acid in the presence of a strong acid, typically concentrated sulfuric acid, yields a distinct purple-colored complex.[1][2] The intensity of this color, which can be measured spectrophotometrically, is directly proportional to the formaldehyde concentration.[1] This reaction is specific to formaldehyde and is not susceptible to interference from other organic compounds like other aldehydes, ketones, or carboxylic acids.[3]
Determination of Nitrate (B79036)
This compound is also a key reagent for the direct spectrophotometric determination of nitrate anions.[3][4] In a concentrated sulfuric acid medium, nitrate ions react with Chromotropic acid to produce a yellow-colored product.[5][6] The absorbance of this solution is proportional to the nitrate concentration.[4] This method is advantageous due to its simplicity and low cost.[5] Various reagents can be added to eliminate potential interferences from other substances commonly found in water and air samples.[4]
Pharmaceutical Analysis: Quantification of Dipyrone (B125322)
In the realm of drug development and quality control, this compound is utilized as a chromogenic reagent for the quantification of the analgesic drug dipyrone in pharmaceutical preparations.[7][8] The method is based on the selective oxidation of dipyrone in a sulfuric acid medium, which leads to the release of formaldehyde. This liberated formaldehyde then reacts with Chromotropic acid to form the characteristic violet-red compound, allowing for the indirect spectrophotometric determination of dipyrone.[7]
Detection of Metal and Other Ions
This compound also finds application as a fluorogenic and chromogenic reagent for the detection of a variety of other ions, including:
-
Silver (Ag)[9]
-
Chlorate (ClO₃⁻)[9]
-
Chromium (Cr)[9]
-
Mercury (Hg)[9]
-
Nitrite (NO₂⁻)[9]
-
Titanium (Ti)[9]
-
Aluminum (Al³⁺)[10]
-
Beryllium (Be²⁺)
Its ability to form stable complexes with metal ions makes it a valuable tool in environmental monitoring and the development of analytical methods for quantifying these species.[11]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the primary analytical applications of this compound.
| Analyte | Method | Wavelength (λmax) | Linear Range | Detection Limit | Reference |
| Formaldehyde | Spectrophotometry | 580 nm | - | - | [9] |
| Formaldehyde | Spectrophotometry | 574 nm | 0.03-7.00 mg/L | 0.005 mg/L | |
| Nitrate | Spectrophotometry | 410 nm | 0.5-50 µg | - | [4][5] |
| Dipyrone | Spectrophotometry | 575 nm | 0.57-5.7 ppm | - | [7] |
Experimental Protocols
Determination of Formaldehyde
This protocol is a generalized procedure based on established methods.
1. Reagent Preparation:
-
Chromotropic Acid Solution: Prepare a fresh solution by dissolving a specific amount of this compound in distilled water. A common concentration is 0.25 g in 25 mL of water.
-
Sulfuric Acid: Use concentrated, reagent-grade sulfuric acid.
2. Sample Preparation:
-
Samples should be in an aqueous solution. Gaseous samples containing formaldehyde are typically trapped in a suitable liquid medium.
3. Color Development:
-
To an aliquot of the sample solution, add the Chromotropic acid solution and mix well.
-
Carefully and slowly add concentrated sulfuric acid while mixing. The reaction is highly exothermic and requires caution.
-
Allow the solution to cool to room temperature.
4. Spectrophotometric Measurement:
-
Measure the absorbance of the resulting purple solution at approximately 580 nm using a spectrophotometer.
-
A reagent blank (containing all reagents except the sample) should be used as a reference.
5. Quantification:
-
Prepare a calibration curve using standard solutions of formaldehyde of known concentrations.
-
Determine the concentration of formaldehyde in the sample by comparing its absorbance to the calibration curve.
Determination of Nitrate
This protocol is a generalized procedure for the analysis of nitrate in aqueous samples.
1. Reagent Preparation:
-
Chromotropic Acid Reagent: Prepare a solution of this compound in concentrated sulfuric acid (e.g., 0.1% w/v).[4] This solution should be colorless and is typically stable for about two weeks.[4]
-
Interference-eliminating reagents (if necessary):
2. Sample Preparation:
-
Collect the aqueous sample to be analyzed.
3. Color Development:
-
If interferences are present, pretreat the sample with the appropriate reagents (e.g., sulfite-urea, antimony (III)).
-
Add a precise volume of the Chromotropic acid reagent to the sample.
-
The reaction will produce a yellow color in the presence of nitrate.
4. Spectrophotometric Measurement:
-
Measure the absorbance of the yellow solution at approximately 410 nm.[5]
-
Use a reagent blank for reference.
5. Quantification:
-
Construct a calibration curve using standard nitrate solutions.
-
Calculate the nitrate concentration in the sample based on its absorbance.
Role in Drug Development
The applications of this compound in drug development are primarily focused on its utility in pharmaceutical analysis and formulation .
-
Quality Control: As detailed in the protocol for dipyrone, it serves as a reliable reagent for the quantitative analysis of active pharmaceutical ingredients (APIs) that can be chemically manipulated to yield formaldehyde.[7] This is crucial for ensuring the potency and consistency of final drug products.
-
Formulation: There are indications that this compound may be used as a stabilizing agent or pH adjuster in some pharmaceutical formulations.[12] Its chelating properties could potentially help in sequestering trace metal ions that might otherwise catalyze the degradation of sensitive APIs. However, detailed public information on specific formulations utilizing this compound as a stabilizer is limited.
Visualizing the Chemistry: Diagrams
To better illustrate the processes involving this compound, the following diagrams are provided.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Chromotropic acid - Wikipedia [en.wikipedia.org]
- 4. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 5. inis.iaea.org [inis.iaea.org]
- 6. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 7. researchgate.net [researchgate.net]
- 8. This compound dihydrate, Hi-AR™/ACS [himedialabs.com]
- 9. This compound dihydrate - CAS-Number 5808-22-0 - Order from Chemodex [chemodex.com]
- 10. CAS 5808-22-0: this compound dihydrate [cymitquimica.com]
- 11. Buy this compound dihydrate | 5808-22-0 [smolecule.com]
- 12. chemimpex.com [chemimpex.com]
Chromotropic Acid Disodium Salt: A Technical Guide for the Detection of Metal Ions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of chromotropic acid disodium (B8443419) salt as a versatile chromogenic reagent for the quantitative determination of various metal ions. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols, and a comparative analysis of its performance for the detection of different metal ions, aiding researchers in the development and validation of analytical methods.
Introduction
Chromotropic acid disodium salt (C₁₀H₆Na₂O₈S₂), chemically known as 4,5-dihydroxynaphthalene-2,7-disulfonic acid disodium salt, is a highly water-soluble organic compound. Its molecular structure, featuring two hydroxyl groups in close proximity on the naphthalene (B1677914) ring, allows it to form stable, colored complexes with a variety of metal ions. This property makes it a valuable reagent in spectrophotometric analysis for the quantification of trace metals in diverse matrices, including environmental, biological, and pharmaceutical samples. The formation of these metal-ligand complexes results in a distinct color change, which can be measured to determine the concentration of the target metal ion.
Signaling Pathway and Experimental Workflow
The fundamental principle behind the use of this compound in metal ion detection is the formation of a coordination complex. The two adjacent hydroxyl groups on the chromotropic acid molecule act as a bidentate ligand, chelating with the metal ion. This interaction leads to a shift in the maximum absorption wavelength (λmax) of the solution and an increase in molar absorptivity, resulting in a visually observable color change. The intensity of the color produced is directly proportional to the concentration of the metal ion, forming the basis for quantitative analysis using spectrophotometry.
The general experimental workflow for the detection of metal ions using this compound involves several key steps: sample preparation, pH adjustment, addition of the chromotropic acid reagent, color development, and spectrophotometric measurement.
Caption: General experimental workflow for metal ion detection.
Quantitative Data Summary
The analytical performance of this compound for the detection of various metal ions is summarized in the table below. The data presented includes the optimal pH for complex formation, the maximum absorption wavelength (λmax) of the complex, the linear range of detection, the limit of detection (LOD), the limit of quantification (LOQ), and the molar absorptivity (ε).
| Metal Ion | Optimal pH | λmax (nm) | Linear Range | LOD | LOQ | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Method | Reference |
| Al(III) | 4.0 | 370 (Ex: 346) | 2 - 100 ng/mL | 1.0 ng/mL | - | - | Spectrofluorimetry | [1][2] |
| Fe(III) | Alkaline | 620 | 1 - 10 µg/10 mL | - | - | - | Spectrophotometry | [3] |
| Ti(IV) | ~1.5 | 470 | 0.239 - 2.87 µg/mL | - | - | 1.8 x 10⁴ | Spectrophotometry | |
| Boron | 6.0 | 620 | 0.1 - 1.2 µg/mL | 0.01 µg/mL | 0.03 µg/mL | 2.1 x 10⁴ | Spectrophotometry | |
| Cr(VI) | Acidic | 540 | 0.03 - 3 mg/L | 0.023 mg/L | 0.076 mg/L | - | Spectrophotometry (with DPC) | [4] |
Note: For Cr(VI), a widely used method with 1,5-diphenylcarbazide (B1670730) (DPC) is presented for comparison due to the limited availability of comprehensive quantitative data for its direct determination with chromotropic acid.
Experimental Protocols
This section provides detailed methodologies for the spectrophotometric determination of selected metal ions using this compound.
General Reagent Preparation
-
This compound Solution (0.05% w/v): Dissolve 0.05 g of this compound in 100 mL of deionized water. This solution should be prepared fresh daily and stored in a dark bottle to prevent degradation.
-
Standard Metal Ion Stock Solutions (1000 mg/L): Prepare stock solutions by dissolving a precise amount of the corresponding metal salt in deionized water or a suitable acidic solution to prevent hydrolysis.
-
Buffer Solutions: Prepare appropriate buffer solutions (e.g., acetate (B1210297) buffer for pH 4-6, ammonia (B1221849) buffer for alkaline pH) to maintain the optimal pH for the complexation reaction.
Determination of Aluminum (III) (Spectrofluorimetric Method)
This protocol is based on the spectrofluorimetric determination of Al(III).[1][2]
-
Reagent Preparation:
-
Chromotropic Acid Solution (1.0 x 10⁻⁴ M): Prepare by dissolving the appropriate amount of this compound in methanol.
-
Acetate Buffer (pH 4.0): Prepare by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate.
-
-
Calibration Curve:
-
Prepare a series of standard Al(III) solutions in the range of 2 - 100 ng/mL by diluting the stock solution.
-
To 5.0 mL of each standard solution, add 5.0 mL of the 1.0 x 10⁻⁴ M chromotropic acid solution.
-
Adjust the pH to 4.0 ± 0.5 with the acetate buffer.
-
Allow the solutions to stand for a few minutes for complete complex formation.
-
-
Sample Analysis:
-
Take an appropriate volume of the water sample and treat it in the same manner as the standards.
-
-
Measurement:
-
Measure the fluorescence intensity of the solutions using a spectrofluorometer with an excitation wavelength of 346 nm and an emission wavelength of 370 nm.
-
Plot a calibration curve of fluorescence intensity versus Al(III) concentration.
-
Determine the concentration of Al(III) in the sample from the calibration curve.
-
Determination of Iron (III)
This protocol describes a spectrophotometric method for the determination of Fe(III).[3]
-
Reagent Preparation:
-
p-aminophenylfluorone (APF) solution.
-
Chromotropic acid solution.
-
Emulsifier OP solution.
-
Alkaline buffer solution.
-
-
Calibration Curve:
-
Prepare a series of standard Fe(III) solutions in the range of 1 - 10 µg per 10 mL.
-
To each standard, add the APF, chromotropic acid, and emulsifier OP solutions in an alkaline medium.
-
Allow the color to develop.
-
-
Sample Analysis:
-
Treat the sample solution in the same way as the standards. For alloy samples, prior dissolution in appropriate acids is required.
-
-
Measurement:
-
Measure the absorbance of the green quaternary complex at 620 nm against a reagent blank.
-
Construct a calibration curve of absorbance versus Fe(III) concentration.
-
Determine the concentration of Fe(III) in the sample from the calibration curve.
-
Signaling Pathway Diagram
The chelation of a metal ion (Mⁿ⁺) by two molecules of this compound is a common mechanism for color formation.
Caption: Chelation of a metal ion by chromotropic acid.
Conclusion
This compound serves as an effective and versatile chromogenic reagent for the spectrophotometric and spectrofluorimetric determination of a range of metal ions. Its ability to form stable, colored complexes with high sensitivity and selectivity makes it a valuable tool in analytical chemistry. The methodologies presented in this guide provide a solid foundation for researchers and professionals in developing and applying analytical methods for metal ion detection in various scientific and industrial settings. Further research could focus on the functionalization of chromotropic acid to enhance selectivity for specific metal ions and the development of novel sensor platforms based on this versatile molecule.
References
An In-depth Technical Guide to Safety Precautions for Handling Chromotropic Acid and Sulfuric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and technical information for the handling, storage, and disposal of chromotropic acid and concentrated sulfuric acid. Adherence to these guidelines is critical to mitigate the significant health and safety risks associated with these corrosive and hazardous chemicals. This document is intended for use by trained professionals in a controlled laboratory or research environment.
Chemical Identification and Properties
A foundational aspect of chemical safety is understanding the physical and chemical properties of the substances being handled. Both chromotropic acid (or its common disodium (B8443419) salt form) and sulfuric acid possess distinct properties that inform their handling and storage requirements.
| Property | Chromotropic Acid Disodium Salt Dihydrate | Sulfuric Acid (Concentrated) |
| CAS Number | 5808-22-0[1][2][3][4][5] | 7664-93-9[6][7] |
| Molecular Formula | C₁₀H₆Na₂O₈S₂ · 2H₂O[5] | H₂SO₄[8] |
| Appearance | Off-white to beige or light gray powder/crystals | Clear, colorless, oily liquid[8][9] |
| Odor | Odorless | Odorless[9] |
| pH | Not Available | 0.3 (1 N aqueous solution)[9] |
| Boiling Point | Not Available | 290 - 337 °C (decomposes)[8][9] |
| Solubility in Water | Soluble | Miscible, reacts violently with water, generating heat[6][9] |
Hazard Identification and Classification
Both substances present significant hazards, although concentrated sulfuric acid is markedly more dangerous. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these risks.
| Hazard Classification (GHS) | This compound Dihydrate | Sulfuric Acid (Concentrated) |
| Pictograms | Warning (Exclamation Mark) | Danger (Corrosion) |
| Hazard Statements | H315: Causes skin irritation[5][10]H319: Causes serious eye irritation[5][10]H335: May cause respiratory irritation[10] | H290: May be corrosive to metals[11]H314: Causes severe skin burns and eye damage[11][12]H318: Causes serious eye damage[12] |
| Primary Hazards | Skin, eye, and respiratory tract irritant[3][10] | Highly corrosive[8], strong oxidizing agent, powerful dehydrating agent, reacts violently with water[6][9]. Strong inorganic acid mists containing sulfuric acid are carcinogenic[13][14]. |
Health Hazard Information
Exposure to either chemical can result in significant health effects. Understanding the routes of exposure and potential outcomes is essential for risk mitigation.
Acute and Chronic Health Effects
-
Sulfuric Acid:
-
Inhalation: Inhaling mists or vapors can severely irritate the respiratory tract, leading to coughing, shortness of breath, and potentially life-threatening pulmonary edema (fluid in the lungs).[13][14][15] Chronic exposure to mists may cause bronchitis, changes in lung function, and erosion of teeth.[15][16][17] Strong inorganic acid mists containing sulfuric acid are classified as a human carcinogen, linked to laryngeal cancer.[13][14]
-
Skin Contact: Concentrated sulfuric acid is highly corrosive and causes severe chemical and thermal burns upon contact.[6][13][14][17][18] It not only causes acid burns but also secondary thermal burns due to its powerful dehydrating action.[8] Permanent scarring can result.[14]
-
Eye Contact: Contact can cause severe burns, leading to permanent damage and blindness.[13][14][15][17] Immediate and prolonged irrigation is critical.
-
Ingestion: Swallowing concentrated sulfuric acid can burn the mouth, throat, and stomach, potentially leading to perforation and death.[14][17]
-
-
Chromotropic Acid (Disodium Salt):
Occupational Exposure Limits
| Substance | Agency | Limit | Details |
| Sulfuric Acid | OSHA | PEL: 1 mg/m³ | 8-hour time-weighted average[13] |
| NIOSH | REL: 1 mg/m³ | 10-hour time-weighted average | |
| ACGIH | TLV: 0.2 mg/m³ (thoracic fraction) | A2 - Suspected Human Carcinogen[14] | |
| Chromotropic Acid | - | No specific limits established | Handle with good industrial hygiene. |
Safe Handling and Storage Protocols
Engineering and Administrative Controls
-
Ventilation: Always handle concentrated sulfuric acid and powdered chromotropic acid within a certified chemical fume hood to prevent inhalation of mists or dust.[8][19]
-
Restricted Access: Designate specific areas for working with these chemicals and restrict access to authorized personnel only.
-
"Acid to Water" Rule: When diluting, always add acid slowly to cold water , never the other way around.[14][20] Adding water to concentrated acid can generate extreme heat, causing boiling and dangerous splashing.
-
Quantity Management: Work with the smallest practicable amount of material to minimize the potential impact of a spill or accident.[19]
-
Secondary Containment: Always transport and store corrosive chemicals in secondary containment, such as a non-reactive plastic bin or bottle carrier.[19][21]
Storage Requirements
-
General: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[21][22]
-
Segregation: Store acids in a dedicated, corrosive-resistant cabinet.[8][21] Crucially, they must be stored separately from incompatible materials.
-
Incompatibility: Avoid storing sulfuric and chromotropic acid with the following:
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory and represents the last line of defense against exposure. The required level of protection may vary based on the scale and nature of the experiment.[18]
| Protection Type | Specification |
| Eye/Face Protection | Chemical splash goggles are the minimum requirement. For tasks with a higher splash risk (e.g., handling >200 mL, transferring), a full-face shield must be worn over the goggles.[18][19][22][23][24] |
| Skin/Body Protection | A flame-retardant lab coat is standard for small-scale lab work. For larger quantities or transfer operations, an acid-resistant apron or a full chemical-resistant suit is required.[8][18][22][24] Ensure legs are fully covered and wear closed-toe, chemical-resistant shoes.[19] |
| Hand Protection | Standard nitrile gloves are not sufficient for prolonged contact with concentrated sulfuric acid.[19] Use gloves specifically rated for sulfuric acid, such as butyl rubber, neoprene, or Viton®.[14][19][23] For significant handling, consider wearing elbow-length gauntlet gloves or double-gloving.[18][19] |
| Respiratory Protection | Required if there is a risk of exceeding exposure limits or if working outside a fume hood.[18] Use a NIOSH-approved respirator with acid gas cartridges. For emergencies or unknown concentrations, a self-contained breathing apparatus (SCBA) is necessary.[24][25] |
Emergency Protocols
Immediate and correct response to an exposure or spill is critical to minimizing injury and damage. An eyewash station and safety shower must be immediately accessible in any area where these chemicals are handled.[19][20]
First Aid Measures
-
Skin Exposure: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of lukewarm water for at least 15-30 minutes in a safety shower.[8][13][22] Seek immediate medical attention.[13][20]
-
Eye Exposure: Immediately flush the eyes with water at an eyewash station for at least 30 minutes, holding the eyelids open.[13][22] Remove contact lenses if possible. Seek immediate medical attention.[13][20]
-
Inhalation: Move the victim to fresh air immediately.[9][13][14] If breathing is difficult or has stopped, trained personnel should administer oxygen or artificial respiration. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting.[9][11][22] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[11] Seek immediate medical attention.[9][11]
Spill Cleanup Procedures
-
Small Spill (<1 L):
-
Alert personnel and evacuate the immediate area.
-
Ensure proper PPE is worn before cleanup.
-
Contain the spill with an absorbent, acid-resistant material (e.g., sand, vermiculite).
-
Carefully neutralize the spill by slowly applying a neutralizing agent like sodium bicarbonate or soda ash, starting from the outside and working inwards.[18][26][27][28]
-
Once neutralized (check with pH paper), scoop the material into a labeled hazardous waste container.[27]
-
Clean the area with soap and water.[19]
-
-
Large Spill (>1 L):
Experimental Protocol: Spectrophotometric Determination of Formaldehyde (B43269)
A common application involving both chemicals is the NIOSH 3500 method for formaldehyde analysis, where chromotropic acid reacts with formaldehyde in the presence of concentrated sulfuric acid to form a colored complex.[29][30][31]
Methodology:
-
Preparation (in a chemical fume hood):
-
Don all required PPE: chemical splash goggles, face shield, acid-resistant gloves (butyl rubber or neoprene), and a lab coat.
-
Prepare a 1% chromotropic acid solution by dissolving the salt in distilled water.
-
Place the aqueous sample containing formaldehyde into a heat-resistant reaction vessel.
-
-
Reagent Addition (in a chemical fume hood):
-
Reaction and Analysis:
-
Heat the mixture in a boiling water bath according to the protocol's specified time to allow for color development.
-
Allow the solution to cool to room temperature.
-
Measure the absorbance of the resulting violet-colored solution using a spectrophotometer at 580 nm.[29]
-
-
Cleanup and Disposal:
Mandatory Visualizations
The following diagrams illustrate key safety workflows.
Caption: Logical workflow for the safe handling of chromotropic and sulfuric acid.
Caption: Emergency response workflow for an acid spill.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. carlroth.com [carlroth.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. health.state.mn.us [health.state.mn.us]
- 10. lobachemie.com [lobachemie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. bg.cpachem.com [bg.cpachem.com]
- 13. nj.gov [nj.gov]
- 14. CCOHS: Sulfuric Acid [ccohs.ca]
- 15. gov.uk [gov.uk]
- 16. HEALTH EFFECTS - Toxicological Profile for Sulfur Trioxide and Sulfuric Acid - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Sulfur Trioxide & Sulfuric Acid | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 18. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 19. ehs.umich.edu [ehs.umich.edu]
- 20. epawebapp.epa.ie [epawebapp.epa.ie]
- 21. laballey.com [laballey.com]
- 22. ehs.com [ehs.com]
- 23. leelinework.com [leelinework.com]
- 24. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 25. publicportal.fmi.com [publicportal.fmi.com]
- 26. Spills [norfalco.com]
- 27. Discover the step-by-step cleaning for sulfuric acid spills. [northindustrial.net]
- 28. offices.austincc.edu [offices.austincc.edu]
- 29. Chromotropic acid - Wikipedia [en.wikipedia.org]
- 30. Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
An In-depth Technical Guide to Chromotropic Acid Disodium Salt Dihydrate
Introduction
Chromotropic acid disodium (B8443419) salt dihydrate (CAS No. 5808-22-0) is a chemical reagent widely utilized in analytical chemistry.[1] It is particularly recognized for its application as a chromogenic agent in the detection and quantification of various substances, most notably formaldehyde (B43269) and certain metal ions.[2][3] This guide provides a comprehensive overview of its chemical structure, properties, and key experimental applications for researchers, scientists, and professionals in drug development.
Chemical Structure and Formula
The chemical identity of chromotropic acid disodium salt dihydrate is well-defined by its molecular structure and formula. It is the disodium salt of 4,5-dihydroxynaphthalene-2,7-disulfonic acid and exists in a dihydrated form.
-
Molecular Formula: C₁₀H₆Na₂O₈S₂ · 2H₂O[4] or (HO)₂C₁₀H₄(SO₃Na)₂·2H₂O[5]
-
IUPAC Name: disodium;4,5-dihydroxynaphthalene-2,7-disulfonate;dihydrate[6]
-
Synonyms: 1,8-Dihydroxynaphthalene-3,6-disulfonic acid disodium salt, 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt[5]
Physicochemical Properties
The physical and chemical properties of this compound dihydrate are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental procedures.
| Property | Value | References |
| Molecular Weight | ~400.29 g/mol | [5][6][7] |
| Appearance | White, beige, off-white, or tan to brown powder/solid | [7][8][9][10] |
| Melting Point | >300 °C | [5][8] |
| Solubility | Soluble in water | [1][7] |
| pH | 3.6 (10 g/L in H₂O at 20 °C) | [11][12] |
| Bulk Density | 780 kg/m ³ | [11][12] |
Analytical Applications and Experimental Protocols
This compound dihydrate is a key reagent in colorimetric analysis due to its ability to form stable, colored complexes with various analytes.[1][2]
1. Determination of Formaldehyde
A primary application of this compound is the quantitative analysis of formaldehyde. The reaction between chromotropic acid and formaldehyde in the presence of concentrated sulfuric acid yields a distinct purple-colored complex, which can be quantified spectrophotometrically. The absorbance of this complex is measured at its maximum wavelength of 580 nm.[3]
Experimental Protocol for Formaldehyde Detection:
-
Reagent Preparation: Prepare a solution of this compound dihydrate in concentrated sulfuric acid (e.g., 75%).[3]
-
Sample Preparation: Collect the sample suspected of containing formaldehyde.
-
Reaction: Add a specific volume of the chromotropic acid reagent to the sample. The mixture is typically heated to facilitate the reaction.
-
Measurement: After cooling, the absorbance of the resulting purple solution is measured using a spectrophotometer at 580 nm.
-
Quantification: The concentration of formaldehyde in the sample is determined by comparing its absorbance to a standard curve prepared from known concentrations of formaldehyde.
2. Determination of Nitrate (B79036)
Chromotropic acid can also be used for the determination of nitrate ions. The methodology is similar to that of formaldehyde detection, involving the formation of a colored complex that can be analyzed spectrophotometrically.
Experimental Protocol for Nitrate Detection: [13]
-
Reagent Preparation: Dissolve 0.20 g of this compound dihydrate in 100 mL of concentrated sulfuric acid to prepare "Sample Solution A".[13]
-
Standard and Sample Preparation: Pipette known volumes of a standard nitrate solution into separate volumetric flasks. For a blank, use deionized water. Add the unknown sample to another flask.[13]
-
Reaction: Add approximately 5 mL of sulfuric acid to each flask and cool in an ice bath. Then, add 2.0 mL of "Sample Solution A" to each flask, swirl, and cool again.[13]
-
Measurement: Dilute the solutions to the mark with sulfuric acid and mix well. Using a spectrophotometer set at 410 nm, measure the absorbance of the standard and sample solutions against the blank.[13]
-
Quantification: A linear relationship should be observed between the absorbance and the concentration of nitrate in the standards.[13] The concentration of nitrate in the sample can be determined from this calibration curve.
This compound dihydrate is a valuable and versatile reagent in analytical chemistry. Its ability to form distinctively colored complexes with specific analytes like formaldehyde and nitrate makes it an essential tool for quantitative analysis in various scientific and industrial fields. The detailed protocols and understanding of its chemical properties provided in this guide are intended to support researchers in the effective application of this compound.
References
- 1. CAS 5808-22-0: this compound dihydrate [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound dihydrate - CAS-Number 5808-22-0 - Order from Chemodex [chemodex.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. 铬变酸 二钠盐 二水合物 reagent grade, ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Disodium chromotropate dihydrate | C10H10Na2O10S2 | CID 2723846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
- 9. nbinno.com [nbinno.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. This compound dihydrate for analysis ACS,Reag. Ph Eur 5808-22-0 [sigmaaldrich.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility of Chromotropic Acid Disodium Salt
This technical guide provides a comprehensive overview of the solubility of chromotropic acid disodium (B8443419) salt in various solvents. Aimed at researchers, scientists, and professionals in drug development, this document compiles available solubility data, details experimental methodologies for solubility determination, and presents visual workflows relevant to the application of this compound.
Introduction to Chromotropic Acid Disodium Salt
This compound, also known as 4,5-dihydroxynaphthalene-2,7-disulfonic acid disodium salt, is a highly utilized analytical reagent. It is particularly valued in colorimetric analyses for the detection of various substances, most notably formaldehyde (B43269) and certain metal ions[1][2][3]. Its utility in these applications is significantly influenced by its solubility characteristics in different media. This guide focuses on providing detailed information regarding its solubility.
Solubility of this compound
The solubility of a compound is a critical physicochemical property that dictates its application in various experimental and industrial settings. This compound is generally characterized by its high solubility in aqueous solutions and limited solubility in many organic solvents.
The following table summarizes the available solubility data for this compound in different solvents.
| Solvent | Formula | Solubility | Temperature (°C) | Citation |
| Water | H₂O | 170 g/L | 20 | [4][5][6] |
| Water | H₂O | High solubility | Not Specified | [1] |
| Water | H₂O | Soluble | Not Specified | [7][8][9][10][11][12][13][14] |
| Ethanol | C₂H₅OH | Slightly soluble | Not Specified | [15] |
No quantitative solubility data was found for methanol, acetone, DMSO, or DMF in the reviewed literature.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the thermodynamic solubility of a solid compound, such as this compound, using the shake-flask method. This method is considered reliable for determining equilibrium solubility[16].
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the saturated solution is then determined by a suitable analytical method.
-
This compound
-
Solvent of interest (e.g., water, ethanol)
-
Volumetric flasks
-
Analytical balance
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)
-
Preparation of the Suspension: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.
-
Equilibration: Place the container in a constant temperature shaker bath. Agitate the suspension for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.
-
Phase Separation: After equilibration, allow the suspension to settle. To separate the solid phase from the liquid phase, centrifuge the samples at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant using a syringe filter that is compatible with the solvent.
-
Sample Preparation for Analysis: Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method being used.
-
Quantification: Analyze the diluted sample using a calibrated analytical instrument to determine the concentration of the dissolved this compound. A UV-Vis spectrophotometer is often suitable for chromophoric compounds like this one.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of g/L or mg/mL.
Visualizing Experimental and Logical Workflows
To aid in the understanding of the processes involved in solubility determination and the application of this compound, the following diagrams are provided.
Caption: Workflow for Solubility Determination.
Caption: Colorimetric Detection of Formaldehyde.
Conclusion
The disodium salt of chromotropic acid is a valuable analytical reagent with high solubility in water, a property that is fundamental to its application in aqueous-based colorimetric assays. While qualitative data indicates some solubility in ethanol, there is a lack of comprehensive quantitative solubility data in common organic solvents. The standardized experimental protocol provided in this guide offers a reliable method for researchers to determine the solubility of this compound in solvents relevant to their specific applications. The visualized workflows further clarify the processes of solubility determination and the analytical application of this compound in formaldehyde detection.
References
- 1. Beyondlab | Laboratory Products and Informatics [beyondlab.com.tr]
- 2. Chromotropic acid - Wikipedia [en.wikipedia.org]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. This compound dihydrate CAS 5808-22-0 | 102498 [merckmillipore.com]
- 5. Buy Chromotropic acid (disodium dihydrate) [smolecule.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. 5808-22-0 CAS | this compound | Laboratory Chemicals | Article No. 02835 [lobachemie.com]
- 9. 5808-22-0 CAS | this compound | Laboratory Chemicals | Article No. 02834 [lobachemie.com]
- 10. CAS 5808-22-0: this compound dihydrate [cymitquimica.com]
- 11. Page loading... [wap.guidechem.com]
- 12. This compound, 98% this compound, 98% Manufacturers, Suppliers, Price | India, China [ottokemi.com]
- 13. This compound Dihydrate Manufacturers, with SDS [mubychem.com]
- 14. lobachemie.com [lobachemie.com]
- 15. Sinaint® this compound Dihydrate | CAS No. 5808-22-0 [sinocurechem.com]
- 16. researchgate.net [researchgate.net]
A Technical Guide to Nitrate Determination in Water Samples Using Chromotropic Acid Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the use of chromotropic acid disodium (B8443419) salt for the quantitative determination of nitrate (B79036) in aqueous samples. This colorimetric method offers a simple, rapid, and cost-effective alternative to other techniques like ion chromatography, making it a valuable tool in water quality analysis.
Principle of the Method
The chromotropic acid method is based on the reaction of nitrate ions with 1,8-dihydroxynaphthalene-3,6-disulfonic acid (chromotropic acid) in the presence of concentrated sulfuric acid.[1] This reaction produces a yellow-colored complex, and the intensity of the color, which is directly proportional to the nitrate concentration, is measured spectrophotometrically.[2] The maximum absorbance of the resulting solution is typically observed at a wavelength of 410 nm.[1][2][3][4]
In the highly acidic environment provided by concentrated sulfuric acid, nitrate ions are converted to nitric acid.[1] The subsequent reaction involves the nitration of the chromotropic acid molecule. It has been established that two moles of nitrate react with one mole of chromotropic acid to form the yellow product.[2][3]
Quantitative Data Summary
The chromotropic acid method has been validated across various studies, demonstrating its reliability for nitrate analysis. The key quantitative parameters are summarized in the table below for easy comparison.
| Parameter | Reported Value(s) | Reference(s) |
| Wavelength of Maximum Absorbance (λmax) | 410 nm, 412 nm, 430 nm | [1][2][3][4][5][6] |
| Linearity Range | 0.10 - 5.0 mg N/L, 0.62 - 9.25 mg/L, 0.9 - 80 mg/L | [5][6][7] |
| Detection Limit (LOD) | 0.045 mg N/L, 0.351 ppm, 0.73 mg/L | [1][5][6][8] |
| Correlation Coefficient (R²) | 0.9997, 0.9999, 0.993 | [1][7][8] |
| Molar Absorptivity | 2.34 x 10³ L∙mol⁻¹∙cm⁻¹ | [5] |
| Recovery | Within the acceptable range of 80% to 110% | [1] |
Experimental Protocol
This section provides a detailed methodology for the determination of nitrate in water samples using the chromotropic acid method.
Reagents
-
Standard Nitrate Solution: A stock solution is prepared by dissolving a known weight of dried sodium nitrate (NaNO₃) or potassium nitrate (KNO₃) in deionized water.[9] Working standards are then prepared by appropriate dilution of the stock solution.
-
Chromotropic Acid Reagent: This is prepared by dissolving purified chromotropic acid disodium salt in concentrated sulfuric acid (H₂SO₄).[3][5][9] A typical preparation involves dissolving 100 mg of the purified salt in 100 mL of concentrated sulfuric acid.[3] This solution should be stored in a brown bottle and is generally stable for about two weeks.[3] A colorless reagent indicates the absence of nitrate contamination in the sulfuric acid.[3]
-
Concentrated Sulfuric Acid (H₂SO₄): Must be nitrate-free.[3]
-
Reagents for Interference Removal (if necessary):
-
Sulfite-Urea Reagent: A solution of urea (B33335) and sodium sulfite (B76179) in distilled water.[3]
-
Antimony(III) Sulfate (B86663) Solution: Prepared by dissolving antimony metal in concentrated sulfuric acid.[3]
-
Procedure
-
Sample Preparation: If the water sample contains suspended matter, it should be filtered.[3]
-
Reaction Setup:
-
Interference Removal (if applicable):
-
To eliminate interferences from residual chlorine and certain oxidants, add a drop of sulfite-urea reagent to each flask and mix.[3][10] Urea also serves to remove nitrite (B80452) interference by converting it to nitrogen gas.[10]
-
To mask chloride interference, add an antimony(III) sulfate solution.[9][10]
-
-
Color Development:
-
Incubation: Allow the solutions to stand at room temperature for a set period (e.g., 45 minutes) for the color to fully develop.[3] The yellow color forms immediately, but a stabilization period is recommended.[7] The color is stable for at least 48 hours.[5]
-
Spectrophotometric Measurement:
-
After incubation, carefully perform a final volume adjustment with concentrated sulfuric acid if necessary, avoiding the formation of gas bubbles.[3]
-
Measure the absorbance of the standards and the sample against the reagent blank at 410 nm using a spectrophotometer.[1][3] The measurement should be taken between 15 minutes and 24 hours after the final volume adjustment.[3]
-
-
Calculation: Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the nitrate concentration in the water sample from its absorbance using the calibration curve.
Interferences
Several ions and chemical species can interfere with the chromotropic acid method for nitrate determination.[3][10]
-
Residual Chlorine and other Oxidizing Agents: These can produce a yellow color with chromotropic acid, leading to erroneously high results.[3][10] The addition of sodium sulfite effectively removes this interference.[10]
-
Nitrite: Nitrite ions also react with chromotropic acid to form a yellow-colored compound.[3][11] The inclusion of urea in the reagent mixture eliminates nitrite interference by converting it to nitrogen gas.[10]
-
Chloride: High concentrations of chloride ions can interfere with the analysis.[9] This interference can be masked by the addition of antimony(III), which forms a complex with the chloride ions.[9][10]
-
Iron (III): The presence of iron (III) can also be an issue, but the use of antimony (III) helps to suppress this interference.[9]
Visualizations
Chemical Reaction Pathway
The following diagram illustrates the reaction between nitrate and chromotropic acid in a strong acid medium.
References
- 1. inis.iaea.org [inis.iaea.org]
- 2. cdn.hach.com [cdn.hach.com]
- 3. youtube.com [youtube.com]
- 4. MyHach - Customer Service [support.hach.com]
- 5. researchgate.net [researchgate.net]
- 6. Integrated flow analysis platform for the direct detection of nitrate in water using a simplified chromotropic acid method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. inis.iaea.org [inis.iaea.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Spectrophotometric Determination of Formaldehyde Using Chromotropic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Formaldehyde (B43269) is a widely used chemical in various industrial and research settings. However, due to its toxicity and carcinogenicity, its quantification is crucial for safety and quality control. The chromotropic acid method is a well-established and specific spectrophotometric technique for the determination of formaldehyde. This method relies on the reaction of formaldehyde with chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid) in the presence of concentrated sulfuric acid to form a purple-colored complex.[1][2][3] The intensity of the color, which is proportional to the formaldehyde concentration, is measured spectrophotometrically at approximately 570-580 nm.[3][4][5] This application note provides a detailed protocol for the determination of formaldehyde using the chromotropic acid method.
Principle
In a strongly acidic environment provided by concentrated sulfuric acid, formaldehyde condenses with two molecules of chromotropic acid to form a violet-colored dibenzoxanthylium derivative.[4] The reaction is specific for formaldehyde, with minimal interference from other aldehydes.[3] The absorbance of the resulting solution is measured using a spectrophotometer, and the concentration of formaldehyde is determined by comparison with a standard curve.
Quantitative Data Summary
The chromotropic acid method for formaldehyde determination offers good sensitivity and a linear response over a specific concentration range. The following table summarizes typical quantitative parameters for this assay.
| Parameter | Value | Reference |
| Maximum Wavelength (λmax) | 570 - 580 nm | [3][4][5] |
| Linear Range | 0.03 - 7.00 mg/L | |
| Limit of Detection (LOD) | 0.005 mg/L | |
| Limit of Quantification (LOQ) | 3.190 mg/L | [2] |
Experimental Protocol
This protocol is based on established methods for the spectrophotometric determination of formaldehyde using chromotropic acid.
Materials and Reagents
-
Formaldehyde standard solution (e.g., 37% w/w)
-
Chromotropic acid disodium (B8443419) salt (4,5-dihydroxy-2,7-naphthalenedisulfonic acid disodium salt)
-
Concentrated Sulfuric Acid (H₂SO₄), analytical grade
-
Deionized or distilled water
-
Volumetric flasks (10 mL, 100 mL, 1000 mL)
-
Pipettes (various sizes)
-
Spectrophotometer
-
Cuvettes (1 cm path length)
-
Water bath or heating block
Preparation of Reagents
-
Chromotropic Acid Reagent (0.5% w/v): Dissolve 0.5 g of chromotropic acid disodium salt in 100 mL of deionized water. This solution should be freshly prepared. Some protocols may specify dissolving it directly in concentrated sulfuric acid; however, preparing an aqueous solution first is often safer.[5]
-
Formaldehyde Stock Solution (e.g., 1000 mg/L): Accurately weigh a suitable amount of 37% formaldehyde solution and dilute it with deionized water in a volumetric flask to prepare a stock solution of approximately 1000 mg/L. The exact concentration of the stock solution should be determined by a primary method such as iodometric titration.
-
Formaldehyde Working Standards: Prepare a series of working standards by diluting the formaldehyde stock solution with deionized water. A typical concentration range for the calibration curve is 0.1 to 5.0 mg/L.
Sample Preparation
The sample preparation will vary depending on the matrix. For aqueous samples, filtration may be necessary to remove any particulate matter. For air samples, formaldehyde is typically collected in an impinger containing water or a sodium bisulfite solution.[5] If a bisulfite solution is used, the standards should also be prepared in a bisulfite matrix.
Analytical Procedure
-
Reaction Setup: Pipette 2.0 mL of each standard solution and sample solution into separate labeled 10 mL volumetric flasks or glass-stoppered test tubes. Prepare a blank using 2.0 mL of deionized water.
-
Addition of Chromotropic Acid: To each flask, add 0.5 mL of the 0.5% chromotropic acid reagent and mix well.
-
Addition of Sulfuric Acid: CAUTION: This step must be performed in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Concentrated sulfuric acid is highly corrosive. Slowly and carefully add 5.0 mL of concentrated sulfuric acid to each flask. The solution will become hot. Swirl the flasks gently during the addition.
-
Color Development: Stopper the flasks and heat them in a water bath at 60°C for 15 minutes or at 95-100°C for 30 minutes to ensure complete color development.[1]
-
Cooling: After heating, cool the flasks to room temperature.
-
Volume Adjustment: Once cooled, carefully bring the volume in each flask to the 10 mL mark with concentrated sulfuric acid and mix thoroughly.
-
Spectrophotometric Measurement: Measure the absorbance of the blank, standards, and samples at the predetermined maximum wavelength (approximately 570-580 nm) using a spectrophotometer. Use the blank to zero the instrument.
Data Analysis
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the formaldehyde standards.
-
Sample Concentration: Determine the concentration of formaldehyde in the samples by interpolating their absorbance values from the calibration curve.
-
Calculations: Account for any dilution factors used during sample preparation to calculate the final concentration of formaldehyde in the original sample.
Visualizations
Chemical Reaction Pathway
Caption: Reaction of formaldehyde with chromotropic acid.
Experimental Workflow
Caption: Spectrophotometric determination of formaldehyde workflow.
Interferences
Certain substances can interfere with the chromotropic acid method. For instance, ethanol (B145695) and xylene vapors have been reported to cause interference.[4] It is recommended to remove such interferences, for example, by using a porous polymer sorbent trap, especially when analyzing air samples from environments where these vapors are present.[4] High concentrations of other aldehydes do not typically interfere.[3]
Safety Precautions
-
Always work in a well-ventilated fume hood, especially when handling concentrated sulfuric acid and formaldehyde.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Concentrated sulfuric acid is extremely corrosive and reacts exothermically with water. Handle with extreme care.
-
Formaldehyde is a known carcinogen and should be handled with caution.
Conclusion
The chromotropic acid method provides a reliable and sensitive means for the spectrophotometric determination of formaldehyde. By following the detailed protocol and adhering to safety precautions, researchers can accurately quantify formaldehyde in a variety of samples. The specificity of the reaction makes it a valuable tool in quality control and environmental monitoring.
References
Application Notes and Protocols for Formaldehyde Analysis using NIOSH Method 3500
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for the determination of formaldehyde (B43269) concentration in air samples utilizing the NIOSH Method 3500, which is based on the reaction with chromotropic acid. This colorimetric method is highly sensitive and is particularly well-suited for area sampling.
Principle
NIOSH Method 3500 relies on the reaction of formaldehyde with chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid) in the presence of concentrated sulfuric acid. This reaction produces a characteristic purple-colored chromogen, and the intensity of the color, measured by spectrophotometry at 580 nm, is directly proportional to the formaldehyde concentration.[1][2] Air is sampled by drawing it through impingers containing a 1% sodium bisulfite solution, which efficiently traps the formaldehyde.[1][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of NIOSH Method 3500.
Table 1: Method Performance and Specifications
| Parameter | Value | Reference |
| NIOSH Method Number | 3500 | [1][3][5] |
| Analytical Method | Visible Absorption Spectrophotometry | [4] |
| Working Range | 0.02 to 4.0 ppm (0.025 to 4.6 mg/m³) for an 80-L air sample | [3][4] |
| Limit of Detection (LOD) | 0.04 ppb; 0.5 µg per sample | [1][4] |
| Precision (Coefficient of Variation, CV) | 0.03 to 0.24, with a pooled CV of 0.09 | [5][6] |
| Wavelength for Measurement | 580 nm | [1][7] |
Table 2: Sampling and Reagent Details
| Parameter | Specification | Reference |
| Sampler | Two impingers in series, each with 20 mL of 1% sodium bisulfite solution | [4] |
| Recommended Airflow Rate | 0.2 to 1.0 L/min | [4] |
| Total Sample Volume | 1 to 100 L | [4] |
| Chromotropic Acid Reagent | 1% (w/v) solution in distilled water, freshly prepared weekly | [3] |
| Sulfuric Acid | 96% concentrated | [3] |
| Holding Time | 30 days at 25 °C in LDPE bottles | [4] |
Experimental Protocols
Reagent Preparation
-
1% Sodium Bisulfite Solution: Dissolve 1.0 g of sodium bisulfite (NaHSO₃) in distilled water and dilute to 100 mL. Prepare this solution fresh weekly.[3]
-
1% Chromotropic Acid Solution: Dissolve 0.10 g of 4,5-dihydroxy-2,7-naphthalenedisulfonic acid disodium (B8443419) salt in 10 mL of distilled water. Filter the solution and store it in a brown bottle. This solution should be prepared fresh weekly.[3]
-
Formaldehyde Stock Solution (1 mg/mL): A standardized formaldehyde stock solution is required for calibration. This can be prepared from a 37% formalin solution and standardized via titration.[3]
-
Calibration Standards: Prepare a series of working standards by diluting the formaldehyde stock solution with 1% sodium bisulfite solution. A typical calibration curve will cover a range of 2 to 20 µg of formaldehyde.[7]
Air Sampling Procedure
-
Assemble the sampling train with two impingers in series.
-
Add 20 mL of 1% sodium bisulfite solution to each impinger.
-
Connect the sampling train to a calibrated personal sampling pump.
-
Sample the air at a known flow rate between 0.2 and 1.0 L/min for a total sample volume of 1 to 100 L.[4]
-
After sampling, transfer the contents of each impinger to separate, clean 25-mL graduated cylinders and record the volumes.[3]
Sample Analysis
-
Pipette a 4-mL aliquot of the sample solution from each impinger into a separate 25-mL glass-stoppered flask.[3][7]
-
Add 0.1 mL of the 1% chromotropic acid solution to each flask and mix.[3][7]
-
CAUTION: This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment. Slowly and carefully add 6 mL of concentrated sulfuric acid to each flask. Gently swirl to mix.[3][7]
-
Allow the solutions to cool to room temperature for 2-3 hours.[3][7]
-
Set a spectrophotometer to a wavelength of 580 nm.[7]
-
Transfer the cooled solutions to 1-cm cuvettes and measure the absorbance.
-
Prepare a reagent blank and calibration standards and analyze them alongside the samples.[7]
-
Construct a calibration curve by plotting the absorbance of the standards against the known formaldehyde concentration (in µg).
-
Determine the formaldehyde concentration in the samples from the calibration curve.
Visualizations
Reaction Pathway
Caption: Reaction of formaldehyde with chromotropic acid.
Experimental Workflow
Caption: Workflow for NIOSH Method 3500.
Interferences
It is important to be aware of potential interferences that can affect the accuracy of this method:
-
Positive Interference: Oxidizable organic materials can lead to erroneously high results.[3]
-
Negative Interference: Phenols, ethanol, higher molecular weight alcohols, olefins, aromatic hydrocarbons, and cyclohexanone (B45756) can cause a negative bias in the results.[1][3] Phenol in an 8-fold excess over formaldehyde can result in a -10% to -20% bias.[1] Other aldehydes generally do not cause significant interference.[3]
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. JAIC 1994, Volume 33, Number 1, Article 4 (pp. 47 to 53) [cool.culturalheritage.org]
- 3. cdc.gov [cdc.gov]
- 4. Analytical Method [keikaventures.com]
- 5. Field precision of formaldehyde sampling and analysis using NIOSH method 3500 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Page:NIOSH Manual of Analytical Methods - 3500.pdf/3 - Wikisource, the free online library [en.wikisource.org]
Application Notes and Protocols: Chromotropic Acid Reagent for Formaldehyde Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formaldehyde (B43269) is a widely used industrial chemical and a common indoor air pollutant. Its detection and quantification are crucial in various fields, including environmental monitoring, occupational safety, and quality control in the pharmaceutical and consumer product industries. The chromotropic acid method is a well-established and highly specific spectrophotometric assay for the determination of formaldehyde.[1][2] This method relies on the reaction of formaldehyde with chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid) in the presence of a strong acid to form a purple-colored chromogen, which can be quantified by measuring its absorbance.[1][2][3] This document provides detailed protocols for the preparation of the chromotropic acid reagent and its application in formaldehyde testing, including both the traditional NIOSH-recommended method and a greener, modified approach.
Data Presentation
Quantitative Parameters of Formaldehyde Testing Methods
| Parameter | NIOSH Method (P&CAM 125) | Modified "Green" Method |
| Primary Acid Used | Concentrated Sulfuric Acid (H₂SO₄) | Magnesium Sulfate (B86663) (MgSO₄) / Dilute Acid |
| Wavelength of Max. Absorbance (λmax) | 580 nm | 535 nm[4] |
| Linear Range | 0.03 - 7.00 mg/L[5] | 3 - 11 mg/L[4] |
| Detection Limit | 0.005 mg/L[5] | Not explicitly stated |
| Reaction Time | ~60 minutes | 60 minutes[4] |
| Reaction Temperature | Steam bath (100°C) | Steam bath (100°C)[4] |
Experimental Protocols
Protocol 1: NIOSH-Recommended Method for Chromotropic Acid Reagent Preparation and Formaldehyde Testing
This protocol is based on the widely recognized NIOSH Method 3500, which utilizes concentrated sulfuric acid.
Materials and Reagents:
-
Chromotropic acid (disodium salt dihydrate, 98.5% purity)[4]
-
Concentrated Sulfuric Acid (H₂SO₄, reagent grade)
-
Formaldehyde-free distilled water
-
Standard Formaldehyde Solution (e.g., 37% formaldehyde solution)
-
1% Sodium Bisulfite Solution (optional, for sample preservation)
-
Glassware: Volumetric flasks, pipettes, test tubes or vials
Reagent Preparation:
-
Chromotropic Acid Solution (0.25% w/v): Dissolve 0.25 g of chromotropic acid disodium (B8443419) salt dihydrate in 25 mL of formaldehyde-free distilled water.[6] This solution should be prepared fresh daily.
-
Standard Formaldehyde Solution: Prepare a stock solution by diluting a commercial 37% formaldehyde solution. For example, a 1000 mg/L stock solution can be prepared by diluting 2.50 mL of 37% formaldehyde to 1000 mL with formaldehyde-free distilled water.[4] Prepare working standards by further diluting the stock solution to the desired concentrations (e.g., in the range of 0.20 to 2.4 µg/mL).[2]
Experimental Procedure for Formaldehyde Testing:
-
Pipette 2 mL of each standard solution and sample solution into separate clean 25-mL glass culture tubes.
-
Add 1.0 mL of the freshly prepared chromotropic acid solution to each tube and mix well.[6]
-
CAUTION: Under a fume hood and wearing appropriate personal protective equipment (goggles, gloves, lab coat), slowly and carefully add 5 mL of concentrated sulfuric acid to each tube with mixing.[6] The solution will become hot.
-
Allow the tubes to cool to room temperature.
-
Measure the absorbance of the purple-colored solution at 580 nm using a spectrophotometer.[1][6] Use a reagent blank (prepared with 2 mL of formaldehyde-free water instead of the sample) to zero the spectrophotometer.[2]
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the formaldehyde concentration in the samples by comparing their absorbance to the calibration curve.
Protocol 2: Modified "Green" Method for Chromotropic Acid Reagent Preparation and Formaldehyde Testing
This modified protocol aims to reduce the use of hazardous concentrated sulfuric acid by replacing it with magnesium sulfate.[4]
Materials and Reagents:
-
Chromotropic acid (disodium salt dihydrate, 98.5% purity)[4]
-
Magnesium Sulfate (MgSO₄·7H₂O, 98.0-102.0% purity)[4]
-
Formaldehyde-free deionized water
-
Standard Formaldehyde Solution (as prepared in Protocol 1)
-
Glassware: Volumetric flasks, pipettes, glass tubes with PTFE-sealed caps
Reagent Preparation:
-
Chromotropic Acid Solution (5% m/v): Dissolve 1.25 g of chromotropic acid disodium salt dihydrate in deionized water and bring the volume to 25 mL in a volumetric flask.[4] This solution should be freshly prepared.
-
Magnesium Sulfate Solution (60% m/v): Dissolve 60.0 g of magnesium sulfate heptahydrate in deionized water and bring the volume to 100 mL in a volumetric flask.[4]
Experimental Procedure for Formaldehyde Testing:
-
Transfer 1.00 mL of the formaldehyde working standard solutions (ranging from 30-110 mg/L) or sample into 25 mL glass tubes.[4]
-
Add 290 µL of the 5% chromotropic acid solution.[4]
-
While stirring, add 3.00 mL of the 60% magnesium sulfate solution.[4]
-
Seal the tubes with PTFE tape and heat them for 60 minutes in a steam bath at 100°C.[4]
-
After heating, allow the tubes to cool to room temperature.
-
Measure the absorbance of the resulting colored complex at 535 nm using a spectrophotometer.[4]
-
Prepare a calibration curve and determine the formaldehyde concentration in the samples as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow for Formaldehyde Testing using Chromotropic Acid
References
Application Notes and Protocols for the Chromotropic Acid Method for Formaldehyde Measurement in Air Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for the determination of formaldehyde (B43269) concentrations in air samples using the chromotropic acid method. This well-established spectrophotometric method is recognized for its sensitivity and specificity and is notably referenced in NIOSH Method 3500.
Principle of the Method
The chromotropic acid method relies on the reaction of formaldehyde with chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid) in the presence of concentrated sulfuric acid. This reaction produces a purple-colored monocationic dibenzoxanthylium chromogen, which is quantified by measuring its absorbance at a specific wavelength, typically 580 nm.[1][2][3] The intensity of the color is directly proportional to the concentration of formaldehyde in the sample.
Quantitative Data Summary
The performance characteristics of the chromotropic acid method are summarized in the table below, based on data from various sources, including NIOSH Method 3500.
| Parameter | Value | Source |
| Working Range | 0.02 to 4 ppm (0.025 to 4.6 mg/m³) for an 80-L air sample | NIOSH Method 3500[4] |
| Limit of Detection (LOD) | 0.04 ppb | NIH Bookshelf[5] |
| ~2 ppb (can be improved with longer sampling times) | J. Environ. Monit.[6] | |
| 0.005 mg/L | Anal. Bioanal. Chem. Res.[7] | |
| Limit of Quantitation (LOQ) | ~1 µg | 3M[1] |
| Precision (Coefficient of Variation, CV) | 0.03 to 0.24, with a pooled CV of 0.09 | NIOSH Study[8][9] |
| Wavelength of Maximum Absorbance | 580 nm | NIOSH Method 3500, 3M[1][5][10] |
| Interferences | Phenols, ethanol, higher molecular weight alcohols, olefins, aromatic hydrocarbons, cyclohexanone (B45756) (negative interference) | NIOSH Method 3500[4][5] |
| Oxidizable organic materials (positive interference) | NIOSH Method 3500[4] | |
| Nitrates and nitrites | Anal. Chem.[11][12] |
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for air sampling and analysis. The protocol is primarily based on NIOSH Method 3500.
Reagents
-
Chromotropic Acid Solution (1%) : Dissolve 0.10 g of 4,5-dihydroxy-2,7-naphthalene disulfonic acid disodium (B8443419) salt in distilled water and dilute to 10 mL. This solution should be filtered, stored in a brown bottle, and prepared fresh weekly.[4][13]
-
Sulfuric Acid (96%) : Concentrated, reagent-grade sulfuric acid.
-
Sodium Bisulfite Solution (1%) : Dissolve 1.0 g of sodium bisulfite (NaHSO₃) in distilled water and dilute to 100 mL. Prepare fresh weekly.[4][13]
-
Formaldehyde Stock Solution (1 mg/mL) : Prepare by diluting 2.7 mL of 37% formalin solution to 1 L with distilled water. Standardize this solution.
-
Standard Formaldehyde Solutions : Prepare a series of standard solutions by diluting the formaldehyde stock solution with 1% sodium bisulfite solution to cover the expected concentration range of the samples.[2]
Equipment
-
Personal sampling pump capable of operating at a flow rate of 0.2 to 1 L/min.
-
Midget impingers.
-
Glass-stoppered flasks (25 mL).
-
Spectrophotometer capable of measuring absorbance at 580 nm, with 1-cm cuvettes.
-
Volumetric pipettes and flasks.
-
Water bath (95°C).
Air Sampling Procedure
-
Assemble the sampling train, which consists of two midget impingers in series.
-
Add 20 mL of 1% sodium bisulfite solution to each impinger.
-
Connect the sampling train to a calibrated personal sampling pump.
-
Sample the air at a known flow rate between 0.2 and 1 L/min. The total sample volume should be between 1 and 100 liters, depending on the expected formaldehyde concentration.
-
After sampling, transfer the contents of each impinger to separate, clean polyethylene (B3416737) bottles for transport to the laboratory.
Sample Analysis Procedure
-
Transfer the sample solutions from the impingers to 25-mL graduated cylinders and record the volume of each.
-
Pipette a 4-mL aliquot of each sample solution into a 25-mL glass-stoppered flask.
-
Add 0.1 mL of 1% chromotropic acid solution to the flask and mix.
-
Carefully and slowly add 6 mL of concentrated sulfuric acid to the flask. The solution will become hot.
-
Stopper the flask and heat in a water bath at 95°C for 15 minutes.
-
Allow the solution to cool to room temperature.
-
Measure the absorbance of the solution at 580 nm using a spectrophotometer, with a reagent blank in the reference cell.
Calibration
-
Prepare a series of calibration standards by pipetting known amounts of the standard formaldehyde solutions into 25-mL glass-stoppered flasks.
-
Adjust the volume of each standard to 4 mL with 1% sodium bisulfite solution.
-
Develop the color and measure the absorbance of each standard as described in the "Sample Analysis Procedure".
-
Plot a calibration curve of absorbance versus the mass of formaldehyde (in µg) in the standards.
Calculation of Formaldehyde Concentration
The concentration of formaldehyde in the air sample is calculated using the following formula:
C (mg/m³) = (M₁ + M₂) / V
Where:
-
C is the concentration of formaldehyde in mg/m³.
-
M₁ is the mass of formaldehyde (in µg) in the first impinger, determined from the calibration curve.
-
M₂ is the mass of formaldehyde (in µg) in the second impinger, determined from the calibration curve.
-
V is the volume of air sampled in liters.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the chromotropic acid method for formaldehyde analysis.
Caption: Experimental workflow for formaldehyde analysis.
Chemical Reaction Pathway
The diagram below shows the simplified reaction between formaldehyde and chromotropic acid to form the colored product.
Caption: Reaction of formaldehyde with chromotropic acid.
References
- 1. multimedia.3m.com [multimedia.3m.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. JAIC 1994, Volume 33, Number 1, Article 4 (pp. 47 to 53) [cool.culturalheritage.org]
- 4. cdc.gov [cdc.gov]
- 5. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Response Surface Methodology in Spectrophotometric Determination of Formaldehyde Using Ch romotropic Acid [analchemres.org]
- 8. Field precision of formaldehyde sampling and analysis using NIOSH method 3500 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Page:NIOSH Manual of Analytical Methods - 3500.pdf/2 - Wikisource, the free online library [en.wikisource.org]
Application Note: Quantification of Formaldehyde in Cosmetics using the Chromotropic Acid Method
Introduction
Formaldehyde (B43269) is a common preservative in cosmetic products, valued for its broad-spectrum antimicrobial activity. However, due to its potential as a skin sensitizer (B1316253) and a classified carcinogen, its concentration in cosmetics is strictly regulated. This application note provides a detailed protocol for the quantification of formaldehyde in cosmetic products using the well-established chromotropic acid spectrophotometric method. This method is recognized for its sensitivity and specificity, making it a reliable choice for quality control and regulatory compliance in the cosmetics industry.
Principle of the Method
The chromotropic acid method is based on the reaction of formaldehyde with chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid) in the presence of concentrated sulfuric acid. This reaction produces a purple-colored monocationic chromogen, which exhibits a maximum absorbance at approximately 580 nm.[1][2] The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of formaldehyde in the sample.[1] To minimize interference from the cosmetic matrix, a distillation step is often employed to separate the formaldehyde from the sample prior to the colorimetric reaction.[2][3]
Potential Interferences
Several substances can interfere with the chromotropic acid method for formaldehyde quantification. Phenol is a significant negative interference, as it can suppress the color development.[1][4] Other potential interferences include ethanol, xylene vapors, nitrates, and nitrites, which can affect the accuracy of the results.[5][6][7] Sample preparation steps, such as distillation, are crucial for mitigating these interferences.[2][3]
Quantitative Data Summary
The chromotropic acid method for formaldehyde quantification has been validated in numerous studies. The following table summarizes key performance parameters reported in the literature, demonstrating the method's suitability for sensitive and accurate measurements.
| Parameter | Reported Value(s) | Source(s) |
| Linear Range | 0.03 - 7.00 mg/L | |
| 0 - 15 µg | [1] | |
| Limit of Detection (LOD) | 0.005 mg/L | |
| 1 ppm (qualitative) | [3] | |
| Wavelength of Max. Absorbance (λmax) | 570 nm - 580 nm | [1][2][4][6] |
| Correlation Coefficient (R²) | > 0.99 | [8] |
Experimental Protocols
Reagents and Materials
-
Chromotropic Acid Reagent (0.5% w/v): Dissolve 0.5 g of chromotropic acid disodium (B8443419) salt (4,5-dihydroxy-2,7-naphthalenedisulfonic acid disodium salt) in 100 mL of deionized water. Prepare this solution fresh daily.[1]
-
Sulfuric Acid (98%): Concentrated, analytical grade.
-
Formaldehyde Stock Solution (approx. 1000 µg/mL): Dilute a certified formaldehyde standard solution (e.g., 37% w/w) in deionized water. The exact concentration should be determined by a primary method like iodometric titration.
-
Formaldehyde Working Standards: Prepare a series of working standards by diluting the formaldehyde stock solution in deionized water to cover the expected concentration range of the samples (e.g., 0.5, 1, 2, 5, 10 µg/mL).
-
Sodium Bisulfite Solution (1% w/v): Dissolve 1 g of sodium bisulfite in 100 mL of deionized water.[1]
-
Phosphoric Acid (H₃PO₄) [3]
-
Kjeldahl flask (800 mL), Condenser, and Distillation Apparatus [3]
-
Spectrophotometer capable of measuring absorbance at 580 nm.
-
Volumetric flasks, Pipettes, and Test tubes.
Sample Preparation (Distillation)
-
Weigh accurately about 1 g of the cosmetic sample (or an appropriate amount to yield a formaldehyde concentration within the linear range) into an 800 mL Kjeldahl flask.
-
Add 100 mL of deionized water and mix to disperse the sample. For solid or semi-solid samples, maceration may be necessary.[3]
-
Acidify the sample solution with phosphoric acid.[3]
-
Connect the flask to a distillation apparatus.
-
Gently heat the flask and distill, collecting the distillate in a volumetric flask. The distillation rate should be controlled to ensure efficient separation.
-
Collect a defined volume of the distillate (e.g., 50 mL) for analysis.[3]
Calibration Curve Preparation
-
Pipette 1 mL of each formaldehyde working standard into a series of labeled test tubes.
-
Add 1 mL of the 0.5% chromotropic acid reagent to each test tube and mix.
-
Carefully and slowly add 5 mL of concentrated sulfuric acid to each tube. Caution: This reaction is highly exothermic. Perform this step in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Allow the tubes to cool to room temperature.
-
Measure the absorbance of each standard at 580 nm using deionized water or a reagent blank as the reference.
-
Plot a calibration curve of absorbance versus formaldehyde concentration (in µg/mL).
Sample Analysis
-
Pipette 1 mL of the collected distillate from the sample preparation step into a clean test tube.
-
Follow steps 2-4 of the Calibration Curve Preparation protocol.
-
Measure the absorbance of the sample solution at 580 nm.
-
Determine the concentration of formaldehyde in the distillate using the prepared calibration curve.
-
Calculate the concentration of formaldehyde in the original cosmetic sample, taking into account the initial sample weight and the volume of the distillate.
Visual Representations
Chemical Reaction of Formaldehyde with Chromotropic Acid
Caption: Reaction of formaldehyde and chromotropic acid.
Experimental Workflow for Formaldehyde Quantification
Caption: Workflow for formaldehyde analysis in cosmetics.
References
- 1. multimedia.3m.com [multimedia.3m.com]
- 2. canadacommons.ca [canadacommons.ca]
- 3. repository.seafdec.org [repository.seafdec.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes: Chromotropic Acid Assay for Formaldehyde in Biological Samples
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Formaldehyde (B43269) is a ubiquitous chemical found in the environment and is also produced endogenously in most living organisms through various metabolic processes.[1] While it plays roles in one-carbon metabolism, elevated levels are cytotoxic and have been implicated in various pathologies.[1][2][3] Accurate quantification of formaldehyde in biological samples such as blood, tissues, and cell lysates is crucial for toxicological studies, disease diagnosis, and drug development. The Chromotropic Acid (CTA) assay is a well-established, specific, and sensitive colorimetric method for the determination of formaldehyde.[4][5] This application note provides a detailed protocol for measuring formaldehyde concentrations in biological samples using this reliable method.
Principle of the Assay
The chromotropic acid assay is based on the reaction of formaldehyde with chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid) in the presence of concentrated sulfuric acid.[4][6] This reaction produces a characteristic purple-colored product, a dibenzoxanthylium chromogen, which exhibits a maximum absorbance at approximately 580 nm.[4][7][8] The intensity of the color is directly proportional to the formaldehyde concentration in the sample, allowing for quantitative measurement by spectrophotometry. The reaction is highly specific to formaldehyde, with minimal interference from other aldehydes or ketones.[5]
Figure 1. Chemical reaction of formaldehyde with chromotropic acid.
Materials and Reagents
-
Chromotropic acid disodium (B8443419) salt dihydrate (4,5-dihydroxy-2,7-naphthalenedisulfonic acid)
-
Concentrated Sulfuric Acid (H₂SO₄, 95-98%)
-
Formaldehyde standard solution (e.g., 37% w/w)
-
Trichloroacetic acid (TCA)
-
Sodium bisulfite (NaHSO₃)
-
Formaldehyde-free deionized water
-
Spectrophotometer capable of reading at 580 nm
-
Microcentrifuge
-
Vortex mixer
-
Heating block or water bath
-
Spectrophotometer cuvettes or 96-well plates
Experimental Protocols
A. Preparation of Reagents
-
Chromotropic Acid (CTA) Reagent (0.5% w/v): Dissolve 0.5 g of chromotropic acid disodium salt in 100 mL of deionized water. This solution should be prepared fresh daily and protected from light.
-
Formaldehyde Stock Solution (1 mg/mL): Prepare by diluting a commercial 37% formaldehyde solution. The exact concentration of the commercial solution should be confirmed by titration. Dilute appropriately in deionized water to obtain a 1 mg/mL stock.
-
Formaldehyde Standards (0-20 µg/mL): Prepare a series of standards by diluting the 1 mg/mL stock solution with deionized water. A typical standard curve may include concentrations of 0, 2, 5, 10, 15, and 20 µg/mL.
-
10% Trichloroacetic Acid (TCA): Dissolve 10 g of TCA in deionized water and bring the final volume to 100 mL. Store at 4°C.
-
1% Sodium Bisulfite Solution: Dissolve 1 g of sodium bisulfite in 100 mL of deionized water.[9]
B. Sample Preparation
Proper sample preparation is critical to remove interfering substances, particularly proteins.[10]
-
Serum/Plasma:
-
To 100 µL of serum or plasma, add 100 µL of 10% TCA.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for the assay.
-
-
Tissue Homogenates:
-
Accurately weigh ~100 mg of tissue and homogenize in 1 mL of cold phosphate-buffered saline (PBS).
-
Add an equal volume of 10% TCA to the homogenate.
-
Vortex and centrifuge as described for serum/plasma.
-
Collect the supernatant for analysis.
-
-
Cell Lysates:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).
-
Add an equal volume of 10% TCA to the lysate, vortex, and centrifuge.
-
Collect the deproteinized supernatant.
-
C. Assay Procedure
Figure 2. Workflow for formaldehyde quantification.
-
Reaction Setup: Pipette 1.0 mL of each standard and prepared sample supernatant into appropriately labeled glass test tubes.
-
Reagent Addition: Add 1.0 mL of 0.5% CTA reagent to each tube and mix.
-
Acidification: CAUTION: This step is highly exothermic and must be performed in a fume hood with appropriate personal protective equipment (goggles, lab coat, gloves). Slowly and carefully add 2.0 mL of concentrated H₂SO₄ to each tube. Mix gently. The solution will become hot.
-
Incubation: Place the tubes in a heating block or boiling water bath at 95-100°C for 30 minutes.[11]
-
Cooling: Remove the tubes and allow them to cool to room temperature.
-
Measurement: Measure the absorbance of each sample and standard at 580 nm against a reagent blank (the "0" standard).
D. Data Analysis
-
Standard Curve: Plot the absorbance values of the standards (Y-axis) against their corresponding formaldehyde concentrations (X-axis).
-
Linear Regression: Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.99 is desirable.
-
Sample Concentration: Use the equation from the standard curve to calculate the formaldehyde concentration in the samples.
-
Formaldehyde (µg/mL) = (Absorbance_sample - c) / m
-
-
Correction for Dilution: Remember to multiply the result by any dilution factors introduced during sample preparation to determine the concentration in the original biological sample.
Data Presentation
The following table summarizes typical endogenous formaldehyde concentrations reported in various biological samples. These values can serve as a reference, though levels may vary based on species, physiological state, and experimental conditions.
| Biological Sample | Species | Reported Concentration Range | Unit Conversion (approx.) | Reference(s) |
| Blood | Human, Rat, Monkey | 0.05 - 0.1 mM | 1.5 - 3.0 µg/mL | [1][12] |
| Cells (in vitro) | Mammalian | 0.1 - 0.5 mM | 3.0 - 15.0 µg/mL | [1][3] |
| Fish Muscle (Fresh) | Various | 1.45 - 3.9 µg/g | 1.45 - 3.9 ppm | [13] |
| Fish Muscle (Market) | Various | 1.4 - 7.35 µg/g | 1.4 - 7.35 ppm | [13] |
Note: 1 mM Formaldehyde ≈ 30.03 µg/mL. Concentrations in tissues are often reported per gram of tissue weight (µg/g).
Interferences and Considerations
-
Specificity: The method is highly specific for formaldehyde. However, compounds that can release formaldehyde under hot acidic conditions, such as certain resins or hexamethylenetetramine, can interfere.[14]
-
Interfering Substances: High concentrations of phenols, ethanol, and other alcohols may cause minor negative interference.[4]
-
Safety: Concentrated sulfuric acid is extremely corrosive and reactive. Always handle it with extreme care in a chemical fume hood. The reaction is exothermic and generates significant heat.
References
- 1. The cellular function and molecular mechanism of formaldehyde in cardiovascular disease and heart development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chromotropic acid - Wikipedia [en.wikipedia.org]
- 6. JAIC 1994, Volume 33, Number 1, Article 4 (pp. 47 to 53) [cool.culturalheritage.org]
- 7. researchgate.net [researchgate.net]
- 8. canadacommons.ca [canadacommons.ca]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. repository.seafdec.org [repository.seafdec.org]
- 12. Toxicokinetics and Modes of Action of Formaldehyde - Review of the Environmental Protection Agency’s Draft IRIS Assessment of Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nvwa.nl [nvwa.nl]
Application Notes and Protocols for the Chromotropic Acid Test in Food Analysis
Introduction
The chromotropic acid test is a widely used, sensitive, and specific colorimetric method for the determination of formaldehyde (B43269).[1][2] Its application in food analysis is crucial for detecting formaldehyde, which is sometimes illegally used as a preservative, or for quantifying methanol (B129727) in alcoholic beverages, which can be present as a toxic contaminant.[3][4] The principle is based on the reaction of formaldehyde with chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid) in the presence of concentrated sulfuric acid. This reaction forms a characteristic purple-colored monocationic dibenzoxanthylium chromogen, which can be quantified spectrophotometrically.[1][5][6] The intensity of the color, measured typically at a wavelength of 570-580 nm, is directly proportional to the concentration of formaldehyde.[5][7][8] For methanol analysis, the sample is first treated with an oxidizing agent, such as potassium permanganate (B83412), to convert methanol into formaldehyde, which is then measured using the same reaction.[9][10][11]
Applications in Food Analysis
-
Detection of Formaldehyde: Used to detect the illegal addition of formalin (a solution of formaldehyde) as a preservative in foods like fish, cheese, and mushrooms.[3][12]
-
Quantification of Methanol: A standard method for determining methanol content in alcoholic beverages like spirits, wine, and homemade distillates to ensure they are safe for consumption.[4][13]
-
Migration Studies: Analysis of formaldehyde that may have migrated from food packaging materials or containers into food simulants.[3][7]
Specificity and Interferences
The chromotropic acid method is highly specific for formaldehyde.[14] Other organic compounds like different aldehydes, ketones, and sugars do not typically produce the characteristic purple color and therefore do not interfere with the analysis.[2][15] However, significant amounts of other aldehydes may cause cross-reactivity in some alternative testing methods, highlighting the reliability of the chromotropic acid test.[16] For accurate results, especially in complex food matrices, a distillation step is often employed to separate formaldehyde from potential interfering substances before the colorimetric reaction.[3][14]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the chromotropic acid test.
Table 1: Reagent Preparation and Specifications
| Reagent | Preparation | Notes |
| Chromotropic Acid Reagent | Dissolve 0.5 g of chromotropic acid disodium (B8443419) salt in 100 ml of water (0.5% solution).[7] A 5% solution can also be prepared for different protocols. | Should be prepared fresh daily as it can degrade.[5][7] Purity is crucial; if a significant color develops in the blank, purification is necessary.[11] |
| Sulfuric Acid | Concentrated (98%) or prepared as a 72-75% solution by slowly adding concentrated H₂SO₄ to water.[3][7] | CAUTION: Handle with extreme care. Always add acid to water slowly while cooling.[5] |
| Potassium Permanganate | Varies by protocol, e.g., a solution is prepared for the oxidation of methanol.[9] | Used as an oxidizing agent in methanol determination. |
| Sodium Bisulfite / Sodium Hydrogen Sulfite (B76179) | A 1% solution is used for sample desorption in some methods.[5] Also used to decolorize excess permanganate in methanol testing.[9][10] | Removes the violet color of excess Mn⁷⁺ by reducing it to colorless Mn²⁺.[9] |
| Formaldehyde Standard | A stock solution is prepared from 37% formaldehyde solution and diluted to create a series of standards for the calibration curve.[5] | The exact concentration of the stock solution is often verified by iodometric titration.[7] |
Table 2: Typical Experimental Conditions and Performance
| Parameter | Value | Application | Reference |
| Wavelength (λmax) | 570 - 580 nm | Formaldehyde & Methanol | [5][7][11] |
| Reaction Temperature | 60°C to boiling water bath | Formaldehyde & Methanol | [3][7] |
| Reaction Time | 15 - 30 minutes | Formaldehyde & Methanol | [3][5][7] |
| Detection Limit (LOD) | 0.033 µg/mL to 2.55 ppm | Varies with protocol and matrix | [14][17] |
| Quantification Range | e.g., 0.80–23.00 µg/mL | Varies with protocol | [15] |
| Calibration Curve | Linear, with r > 0.99 | Quantitative Analysis | [7][15] |
Experimental Protocols
Protocol 1: Quantitative Determination of Formaldehyde in Food Samples
This protocol is a general guideline and may require optimization based on the specific food matrix. A distillation step is included to minimize interference.
1. Apparatus and Reagents
-
Spectrophotometer capable of measuring at 580 nm
-
Kjeldahl flask (800 ml), condenser, and distillation apparatus[3]
-
Water bath, heating mantle, volumetric flasks, pipettes, test tubes
-
Chromotropic acid solution (e.g., 0.5% w/v, freshly prepared)[7]
-
Concentrated sulfuric acid (H₂SO₄)
-
Phosphoric acid (H₃PO₄)[3]
-
Formaldehyde standard solutions
2. Sample Preparation and Distillation
-
For solid or semi-solid samples, macerate 100 g of the sample with 100 ml of distilled water. For liquid samples, use 200 ml.[3]
-
Transfer the slurry to an 800 ml Kjeldahl flask.
-
Acidify the sample with phosphoric acid, adding 1 ml in excess.[3]
-
Connect the flask to a condenser and distill approximately 50 ml of the sample slowly.[3]
-
Collect the distillate. This will be used for the colorimetric analysis.
3. Preparation of Calibration Curve
-
Prepare a series of standard formaldehyde solutions (e.g., 1.0, 3.0, 5.0, 10.0, and 15.0 µg/mL) by diluting a stock solution.[5]
-
For each standard, transfer a 1-2 ml aliquot into a separate test tube.[5][7]
-
Proceed with the color development step as described below for the samples.
-
Measure the absorbance of each standard and plot a graph of absorbance versus concentration.
4. Color Development and Measurement
-
Pipette 1 ml of the collected distillate into a test tube.[3]
-
Carefully add 1 ml of the chromotropic acid solution and mix.[7]
-
Slowly and carefully add 5-8 ml of concentrated sulfuric acid, mixing well.[5][7] CAUTION: The solution will become very hot.
-
Place the test tube in a boiling water bath for 15-20 minutes.[3][7]
-
Allow the solution to cool to room temperature. A light to deep purple color indicates the presence of formaldehyde.[3]
-
Measure the absorbance of the sample and a reagent blank at 580 nm using the spectrophotometer.[5]
5. Calculation
-
Subtract the absorbance of the reagent blank from the sample's absorbance.
-
Determine the concentration of formaldehyde in the distillate (µg/mL) using the calibration curve.[5]
-
Calculate the final concentration of formaldehyde in the original food sample (mg/kg or ppm), accounting for the initial sample weight/volume and dilution factors.
Protocol 2: Determination of Methanol in Alcoholic Beverages
This protocol involves an initial oxidation step to convert methanol to formaldehyde.
1. Principle Methanol is oxidized to formaldehyde by potassium permanganate in an acidic medium. The excess permanganate is then decolorized, and the resulting formaldehyde is determined with chromotropic acid.[9][11]
2. Apparatus and Reagents
-
All apparatus from Protocol 1
-
Potassium permanganate solution
-
Sulfuric acid or Phosphoric acid
-
Sodium hydrogen sulfite solution[9]
3. Procedure
-
Sample Preparation: Dilute the alcoholic beverage sample with distilled water to an appropriate concentration.[11]
-
Oxidation: In a test tube, mix a small volume of the diluted sample (e.g., 50 µL) with sulfuric acid and potassium permanganate solution. Allow the reaction to proceed for a set time (e.g., 5 minutes).[9]
-
Decolorization: Add sodium hydrogen sulfite solution dropwise until the violet color of the excess permanganate disappears.[9][10]
-
Color Development: Add the chromotropic acid solution, followed by concentrated sulfuric acid.[9]
-
Heating and Measurement: Heat the mixture in a water bath (e.g., 60-70°C for 20 minutes), cool, and measure the absorbance at 575 nm against a reagent blank.[7][11]
-
Quantification: Prepare a calibration curve using standard methanol solutions and treat them with the same oxidation and color development procedure as the samples. Calculate the methanol concentration in the original beverage.
Visualization of Experimental Workflow
Figure 1: General experimental workflow for the chromotropic acid test in food analysis.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Chromotropic acid - Wikipedia [en.wikipedia.org]
- 3. repository.seafdec.org [repository.seafdec.org]
- 4. thescipub.com [thescipub.com]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. nvwa.nl [nvwa.nl]
- 8. canadacommons.ca [canadacommons.ca]
- 9. Rapid Determination of Methanol In Herbaceous Distillates For Their Safety Evaluation by A New Modified Chromotropic Acid Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Evaluating new simplified assays for harm reduction from methanol poisoning using chromotropic acid kits: An analytical study on Indian and Iranian alcoholic beverages [frontiersin.org]
- 11. oiv.int [oiv.int]
- 12. chemrestech.com [chemrestech.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
Application Notes and Protocols: Chromotropic Acid Disodium Salt and Related Histological Staining Procedures
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of chromotropic acid disodium (B8443419) salt in analytical chemistry and clarifies its relationship to certain histological staining procedures. It includes comprehensive protocols for the Chromic Acid-Schiff (CAS) and Schmorl's staining methods, which are often associated with similar chemical principles.
Chromotropic Acid Disodium Salt: Primary Application in Quantitative Analysis
This compound, chemically known as 4,5-dihydroxynaphthalene-2,7-disulfonic acid disodium salt, is a highly specific reagent primarily used in quantitative analytical chemistry. Its most notable application is the colorimetric determination of formaldehyde (B43269).[1] When chromotropic acid in sulfuric acid reacts with formaldehyde, it forms a distinct purple-colored complex that can be quantified spectrophotometrically, with an absorption maximum around 580 nm.[1] This reaction is highly specific to formaldehyde and is not produced by other aldehydes or organic compounds, making it a reference standard, such as in the NIOSH Formaldehyde Method #3500.[1]
While its high specificity for formaldehyde suggests potential for histochemical applications, particularly in tissues fixed with formaldehyde-based fixatives, its use as a direct histological stain is not a standard, widely documented procedure. The following sections will detail standard histological protocols for stains that are sometimes mistakenly associated with chromotropic acid due to similarities in name (Chromic Acid-Schiff) or function (detection of specific chemical moieties).
The Chromic Acid-Schiff (CAS) Stain for Fungi and Polysaccharides
The Chromic Acid-Schiff (CAS) stain is a variation of the Periodic Acid-Schiff (PAS) stain, used to demonstrate fungi, glycogen, and other polysaccharides in tissue sections. A key distinction is the use of chromic acid (chromium trioxide) as the oxidizing agent instead of periodic acid. This substitution often results in lower background staining, providing a clearer visualization of fungal elements.
Principle: The CAS method relies on the oxidation of 1,2-glycol groups present in polysaccharides within fungal cell walls and other tissue elements. Chromic acid oxidizes these glycols to aldehydes. These newly formed aldehydes then react with Schiff's reagent, producing a bright magenta color at the site of the reaction.
Experimental Protocol: Chromic Acid-Schiff (CAS) Stain
| Step | Reagent | Incubation Time | Purpose |
| 1 | Xylene | 2x 3 minutes | Deparaffinization |
| 2 | 100% Ethanol | 2x 2 minutes | Rehydration |
| 3 | 95% Ethanol | 2x 2 minutes | Rehydration |
| 4 | Distilled Water | Rinse | Rehydration |
| 5 | 5% Chromic Acid Solution | 1 hour | Oxidation |
| 6 | Running Tap Water | 5-10 minutes | Washing |
| 7 | 1% Sodium Metabisulfite | 1 minute | Bleaching (removes excess chromic acid) |
| 8 | Running Tap Water | 5 minutes | Washing |
| 9 | Distilled Water | Rinse | Washing |
| 10 | Schiff Reagent | 15-20 minutes | Staining of aldehydes |
| 11 | Sulfurous Acid Rinse or Tap Water | 3x 2 minutes or 10 minutes | Color development and washing |
| 12 | Hematoxylin (e.g., Mayer's) | 1-2 minutes | Counterstaining nuclei |
| 13 | Running Tap Water | 5 minutes | Bluing of hematoxylin |
| 14 | 95% Ethanol | 2 minutes | Dehydration |
| 15 | 100% Ethanol | 2x 2 minutes | Dehydration |
| 16 | Xylene | 2x 3 minutes | Clearing |
| 17 | Resinous Mounting Medium | - | Coverslipping |
Expected Results:
-
Fungi: Magenta to purple[2]
-
Glycogen/Mucin: Magenta
-
Nuclei: Blue
-
Background: Pale yellow or unstained
Workflow for Chromic Acid-Schiff (CAS) Staining
Caption: Workflow diagram illustrating the key stages of the Chromic Acid-Schiff (CAS) staining protocol.
Schmorl's Stain for Reducing Substances
Schmorl's stain is a histochemical method used to detect reducing substances in tissues.[3] These substances include melanin, argentaffin granules, and lipofuscin.[4][5] The technique is based on the principle that these reducing agents can convert ferricyanide (B76249) to ferrocyanide in the staining solution.
Principle: The active component of Schmorl's solution is a freshly prepared mixture of ferric chloride and potassium ferricyanide.[4] Reducing substances in the tissue reduce the ferric (Fe³⁺) iron in the ferricyanide complex to ferrous (Fe²⁺) iron. This immediately reacts with other ferric ions present in the solution to form an insoluble blue precipitate known as Prussian blue (ferric ferrocyanide) at the site of the reducing substance.
Experimental Protocol: Schmorl's Stain
| Step | Reagent | Incubation Time | Purpose |
| 1 | Xylene | 2x 3 minutes | Deparaffinization |
| 2 | 100% Ethanol | 2x 2 minutes | Rehydration |
| 3 | 95% Ethanol | 2x 2 minutes | Rehydration |
| 4 | Distilled Water | Rinse | Rehydration |
| 5 | Schmorl's Working Solution* | 5-10 minutes | Staining of reducing substances |
| 6 | Running Tap Water | 3 minutes | Washing |
| 7 | Nuclear Fast Red Solution | 5 minutes | Counterstaining nuclei |
| 8 | Distilled Water | Rinse | Washing |
| 9 | 95% Ethanol | 2 minutes | Dehydration |
| 10 | 100% Ethanol | 2x 2 minutes | Dehydration |
| 11 | Xylene | 2x 3 minutes | Clearing |
| 12 | Resinous Mounting Medium | - | Coverslipping |
*Schmorl's Working Solution (prepare fresh): Mix 3 parts of 1% Ferric Chloride with 1 part of 1% Potassium Ferricyanide.[6]
Expected Results:
-
Reducing substances (Melanin, Lipofuscin, etc.): Dark blue[3]
-
Nuclei: Red[3]
-
Background: Pale red/pink
Workflow for Schmorl's Staining
Caption: Workflow diagram outlining the procedural steps for Schmorl's stain for reducing substances.
References
Application Notes and Protocols for the Quantification of Formaldehyde in Textiles Using the Chromotropic Acid Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formaldehyde (B43269) is a chemical commonly used in the textile industry to impart wrinkle resistance, dimensional stability, and colorfastness to fabrics. However, residual formaldehyde in textiles can be released and cause adverse health effects, including skin irritation, allergic contact dermatitis, and respiratory issues. Therefore, accurate quantification of formaldehyde content in textiles is crucial for quality control, regulatory compliance, and ensuring consumer safety.
The chromotropic acid method is a well-established and widely used spectrophotometric technique for the determination of formaldehyde. This method relies on the reaction of formaldehyde with chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid) in the presence of concentrated sulfuric acid to form a purple-colored complex. The intensity of the color, which is proportional to the formaldehyde concentration, is then measured using a spectrophotometer. This document provides detailed application notes and protocols for the quantification of formaldehyde in textiles using the chromotropic acid method, based on established standards such as ISO 14184-1 and AATCC Test Method 112.[1][2][3][4][5]
Principle of the Method
The chromotropic acid method is a sensitive and selective colorimetric method for the determination of formaldehyde.[6] In a strong acidic medium provided by concentrated sulfuric acid, two molecules of chromotropic acid react with one molecule of formaldehyde. This reaction involves an initial condensation followed by oxidation to form a purple monocationic dibenzoxanthylium chromogen.[7][8][9] The absorbance of the resulting solution is measured at a specific wavelength, typically around 570-580 nm, and the concentration of formaldehyde is determined by reference to a calibration curve prepared from standard formaldehyde solutions.[7][10]
Application Notes
-
Applicability: This method is applicable to a wide range of textile fabrics, including those made from cotton, polyester, wool, and their blends, particularly those treated with formaldehyde-containing resins.[1][11]
-
Method Sensitivity and Range: The procedure is intended for determining formaldehyde concentrations in the range of 16 mg/kg to 3500 mg/kg of textile material.[2][12][13] The detection limit is approximately 16 mg/kg; results below this value are typically reported as "not detectable".[2][12][13]
-
Interferences: The presence of other aldehydes and certain organic compounds can potentially interfere with the analysis. However, the chromotropic acid method is generally considered to be highly selective for formaldehyde.
-
Sample Preparation: Two primary methods for extracting formaldehyde from textiles are commonly used: the water extraction method (ISO 14184-1) and the vapor absorption method (AATCC Test Method 112).[1][2][3][4] The choice of method may depend on the specific regulatory requirements and the nature of the textile being tested. The water extraction method measures free and hydrolyzed formaldehyde, while the vapor absorption method determines the amount of formaldehyde released under accelerated conditions.[2][3]
-
Safety Precautions: This procedure involves the use of concentrated sulfuric acid, which is highly corrosive and hazardous. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations with concentrated sulfuric acid should be performed in a well-ventilated fume hood.
Experimental Protocols
This section provides detailed protocols for the quantification of formaldehyde in textiles, combining sample preparation based on ISO 14184-1 (Water Extraction Method) with the chromotropic acid colorimetric analysis.
Protocol 1: Sample Preparation - Water Extraction Method (Based on ISO 14184-1)
-
Sample Collection: Obtain a representative sample of the textile to be analyzed.
-
Specimen Preparation: Cut the textile sample into small pieces (approximately 1 cm x 1 cm).[11] Weigh accurately about 1.0 g of the prepared textile specimen.
-
Extraction:
-
Place the weighed specimen into a clean, dry flask with a stopper.
-
Add 100 mL of distilled or deionized water to the flask.
-
Stopper the flask and place it in a water bath maintained at 40°C for 60 minutes, with occasional shaking.[14]
-
After 60 minutes, cool the flask to room temperature.
-
Filter the extract through a sintered glass filter or decant the supernatant to obtain a clear solution for analysis.
-
Protocol 2: Preparation of Reagents and Standards
-
Chromotropic Acid Reagent (0.5% w/v):
-
Dissolve 0.5 g of chromotropic acid disodium (B8443419) salt in 100 mL of concentrated sulfuric acid (96-98%). This solution should be prepared fresh daily and stored in a dark bottle. Some protocols suggest dissolving the chromotropic acid in a small amount of water before adding the sulfuric acid.[7]
-
-
Concentrated Sulfuric Acid (96-98%): Use analytical grade concentrated sulfuric acid.
-
Formaldehyde Stock Solution (e.g., 1000 mg/L):
-
Pipette 2.7 mL of 37% (w/v) formaldehyde solution into a 1 L volumetric flask.
-
Dilute to the mark with distilled or deionized water.
-
Standardize the stock solution using a suitable titration method (e.g., iodometric titration) to determine the exact concentration.[10]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with distilled or deionized water to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L).
-
Protocol 3: Colorimetric Analysis and Quantification
-
Sample and Standard Preparation for Analysis:
-
Pipette 2.0 mL of the filtered textile extract (from Protocol 1) into a clean, dry test tube.
-
In separate test tubes, pipette 2.0 mL of each working standard solution and 2.0 mL of distilled water (for the blank).
-
-
Color Development:
-
Carefully add 5.0 mL of the chromotropic acid reagent to each test tube. Caution: The addition of concentrated sulfuric acid is highly exothermic and should be done slowly and with cooling.
-
Mix the contents of the test tubes thoroughly.
-
Heat the test tubes in a boiling water bath for 15-30 minutes.[15]
-
Cool the test tubes to room temperature.
-
-
Spectrophotometric Measurement:
-
Calibration Curve:
-
Plot a graph of absorbance versus the concentration of the formaldehyde standard solutions.
-
The graph should be linear. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept.
-
-
Calculation of Formaldehyde Concentration:
-
Use the equation of the calibration curve to calculate the concentration of formaldehyde in the textile extract (in mg/L).
-
Calculate the amount of formaldehyde in the original textile sample using the following formula: Formaldehyde (mg/kg) = (C x V) / W Where:
-
C = Concentration of formaldehyde in the extract (mg/L)
-
V = Volume of the extraction water (L) (in this protocol, 0.1 L)
-
W = Weight of the textile specimen (kg) (in this protocol, convert the initial weight in grams to kilograms)
-
-
Data Presentation
The quantitative results of formaldehyde analysis on various textile samples can be summarized in a table for easy comparison.
| Textile Sample ID | Fabric Composition | Formaldehyde Concentration (mg/kg) |
| TX-001 | 100% Cotton (Non-wrinkle) | 150 |
| TX-002 | 100% Cotton (Untreated) | < 16 (Not Detectable) |
| TX-003 | 65% Polyester / 35% Cotton Blend | 75 |
| TX-004 | 100% Polyester | < 16 (Not Detectable) |
| TX-005 | 100% Wool | 25 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
A study on twenty different textile samples provided qualitative results based on the intensity of the color reaction, which can be presented as follows:
| Textile Type | Formaldehyde Presence (Before Washing) | Formaldehyde Presence (After 1st Wash) | Formaldehyde Presence (After 2nd Wash) |
| Pure Voile | ++ | ++ | ++ |
| 100% Cotton | +++ | +++ | +++ |
| 100% Polyester | - | - | - |
| Poplin 100% Cotton | ++ | ++ | ++ |
| Tere Cotton | + | + | + |
| Polyester Cotton Mix | ++ | + | + |
Intensity Grading: +++ (Strong positive), ++ (Moderate positive), + (Weak positive), - (Negative). (Data adapted from a study on formaldehyde detection in textiles).[6][11][16]
Visualizations
Experimental Workflow
References
- 1. aatcctestmethods.com [aatcctestmethods.com]
- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 3. blog.qima.com [blog.qima.com]
- 4. fullstandards.com [fullstandards.com]
- 5. standards.globalspec.com [standards.globalspec.com]
- 6. researchgate.net [researchgate.net]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. scribd.com [scribd.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. Detection of formaldehyde in textiles by chromotropic acid method - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 11. ISO 14184-1:2011 [isme.me]
- 12. DIN EN ISO 14184-1 - 2011-12 - DIN Media [dinmedia.de]
- 13. intertekinform.com [intertekinform.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. [PDF] Detection of formaldehyde in textiles by chromotropic acid method. | Semantic Scholar [semanticscholar.org]
- 16. Detection of formaldehyde in textiles by chromotropic acid method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Determination of Formaldehyde using Flow Injection Analysis with Chromotropic Acid
Abstract
This application note details a robust and sensitive method for the quantitative determination of formaldehyde (B43269) in aqueous samples using Flow Injection Analysis (FIA) coupled with spectrophotometric detection. The method is based on the well-established reaction of formaldehyde with chromotropic acid in a concentrated sulfuric acid medium, which forms a stable purple-colored chromogen. The intensity of the color, measured at approximately 575-580 nm, is directly proportional to the formaldehyde concentration. This automated FIA method offers significant advantages over traditional manual spectrophotometric methods, including high sample throughput, reduced reagent consumption, and improved reproducibility. This protocol is intended for researchers, scientists, and quality control professionals in various fields, including environmental monitoring, food safety, and industrial hygiene.
Introduction
Formaldehyde is a widely used chemical in various industrial processes and is also a common indoor air pollutant. Due to its toxic and carcinogenic nature, the monitoring of formaldehyde levels in different matrices is of significant importance. The chromotropic acid method is a classic and specific spectrophotometric method for the determination of formaldehyde. In the presence of concentrated sulfuric acid, formaldehyde reacts with chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid) to form a purple-colored product.
Traditional manual execution of this method can be time-consuming and labor-intensive, and it involves the handling of hazardous concentrated acids. Flow Injection Analysis (FIA) provides an excellent platform for automating this process, leading to a safer, faster, and more efficient analytical workflow. In an FIA system, a small, precisely defined volume of a sample is injected into a continuously flowing carrier stream. This sample zone then merges with a reagent stream, initiating the color-forming reaction within a reaction coil. The resulting colored product flows through a detector, where the absorbance is measured.
Chemical Principle
The reaction between formaldehyde and chromotropic acid in a concentrated sulfuric acid medium is a two-step process. First, an intermediate is formed, which is then oxidized by sulfuric acid to yield the purple-colored chromogen. The exact structure of the final chromogen is complex, but the reaction is highly specific for formaldehyde. The absorbance of the resulting solution is measured at its maximum wavelength (λmax), which is typically in the range of 570-580 nm.
Experimental
Instrumentation
A standard Flow Injection Analysis (FIA) system is required, consisting of the following components:
-
Peristaltic Pump
-
Injection Valve
-
Reaction Coil (length and material to be optimized)
-
Heating Module (Thermostat)
-
Spectrophotometric Detector with a flow-through cell
-
Data Acquisition System
Reagents and Standards
-
Chromotropic Acid Reagent: Prepare a 1% (w/v) solution of chromotropic acid disodium (B8443419) salt (C₁₀H₆Na₂O₈S₂·2H₂O) in deionized water. This solution should be prepared fresh daily.
-
Sulfuric Acid: Concentrated (95-98%) sulfuric acid.
-
Carrier Solution: Deionized water.
-
Formaldehyde Stock Solution (approx. 1000 mg/L): Dilute an appropriate volume of a certified formaldehyde standard solution (e.g., 37% w/w) in deionized water. The exact concentration of this stock solution should be determined by a primary method such as iodometric titration.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with deionized water.
Flow Injection Analysis Protocol
-
System Setup: Assemble the FIA manifold as depicted in the workflow diagram below. Ensure all tubing is securely connected and free of leaks.
-
Reagent Pumping: Start the peristaltic pump and allow the carrier and reagent solutions to flow through the system until a stable baseline is achieved.
-
Sample Injection: Inject a fixed volume of the standard or sample solution into the carrier stream using the injection valve.
-
Reaction and Detection: The injected sample zone merges with the chromotropic acid and sulfuric acid streams. The reaction proceeds as the mixture travels through the heated reaction coil. The absorbance of the colored product is continuously monitored by the spectrophotometric detector at the predetermined λmax.
-
Data Acquisition: The detector output is recorded as a peak, with the peak height or area being proportional to the formaldehyde concentration.
-
Calibration: Construct a calibration curve by injecting the series of working standard solutions and plotting the peak response versus the formaldehyde concentration.
-
Sample Analysis: Inject the unknown samples and determine their formaldehyde concentration from the calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the flow injection analysis of formaldehyde with chromotropic acid, compiled from various studies.
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 1000 mg/L | |
| 0.03 - 7.00 mg/L | ||
| Limit of Detection (LOD) | 0.003 mg/L | |
| 0.005 mg/L | ||
| Relative Standard Deviation (RSD) | 0.42% (for 0.2 mg/L, n=11) | |
| Wavelength (λmax) | 390 nm | |
| 574 nm | ||
| 580 nm | ||
| Sample Throughput | > 30 samples/hour |
Note: The specific performance characteristics of the method will depend on the optimization of the FIA system parameters.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Chemical reaction pathway for the formation of the colored product.
Caption: Experimental workflow for the FIA of formaldehyde.
Conclusion
The flow injection analysis method using chromotropic acid provides a sensitive, selective, and high-throughput means for the determination of formaldehyde in various sample matrices. The automation of this classic colorimetric reaction significantly enhances laboratory efficiency and safety. The presented protocol and data serve as a valuable resource for researchers and analysts in the implementation of this method for routine formaldehyde monitoring. Further optimization of the FIA system parameters may be required to achieve the desired performance characteristics for specific applications.
Troubleshooting & Optimization
How to remove interferences in the chromotropic acid method for formaldehyde
This guide provides troubleshooting advice and answers to frequently asked questions regarding interferences in the chromotropic acid method for formaldehyde (B43269) determination.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the chromotropic acid method for formaldehyde detection?
The chromotropic acid method is a highly selective and sensitive spectrophotometric technique for the determination of formaldehyde.[1] The method is based on the reaction of formaldehyde with chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid) in the presence of concentrated sulfuric acid.[2][3] This reaction produces a characteristic purple-colored monocationic dibenzoxanthylium chromogen, and the intensity of the color, measured by its absorbance at approximately 574-580 nm, is directly proportional to the formaldehyde concentration.[1][4]
Q2: What are the most common substances that interfere with this method?
While the method is highly specific to formaldehyde, certain compounds can interfere with the analysis, leading to inaccurate results.[1][5] Common interfering substances include:
-
Oxides of Nitrogen (NOx): Nitrite (B80452) and nitrate (B79036) ions, often formed from NOx in air samples, are major interferences.[6][7]
-
Volatile Organic Compounds (VOCs): Compounds like ethanol (B145695) and xylene vapors can interfere with the determination.[4]
-
Phenols: Phenol (B47542) can cause interference in the analysis.[8]
-
Certain Metals and Oxidizing Agents: Ions such as Fe³⁺ and strong oxidizing agents like hydrogen peroxide (H₂O₂) are considered serious interferents.
-
Other Aldehydes: While the method is selective, very high concentrations of other aldehydes (e.g., acetaldehyde) may cause some interference.[9]
-
Formaldehyde-releasing compounds: Substances like dextrose, anisyl alcohol, and piperonylic acid can also react and produce a positive result.[9]
Q3: How do these substances interfere with the formaldehyde measurement?
Interferences can occur through several mechanisms:
-
Color Formation: Some substances, like nitrate ions, react with chromotropic acid to form a colored complex, leading to falsely elevated formaldehyde readings.[7] Oxides of nitrogen can produce yellow-brown colors with the reagent, masking the purple color of the formaldehyde-chromotropic acid product.[6]
-
Color Inhibition/Quenching: Certain compounds may inhibit the formation of the purple chromogen or quench its color, resulting in falsely low readings.
-
Spectral Overlap: An interfering compound might produce a colored product that absorbs light at or near the same wavelength (580 nm) as the formaldehyde-derived chromogen.
Troubleshooting Guide
Q1: My sample solution turned yellow-brown instead of purple after adding the reagents. What is the problem and how do I solve it?
A yellow-brown coloration is a classic sign of interference from oxides of nitrogen (NOx), which form nitrate and nitrite ions in the absorbing solution.[6][7] This is a common issue when analyzing air samples from sources like incinerators or engine exhaust.[7]
Solution: Sodium Bisulfite Pre-treatment
To eliminate this interference, use a 1% sodium bisulfite solution as the initial absorbing agent for your sample. The formaldehyde will be trapped as a stable aldehyde-bisulfite complex, which prevents the formation of nitrate ions.[6][7] Subsequently, heating the solution removes volatile components before the addition of chromotropic acid for color development.[6]
Q2: I suspect my samples are contaminated with organic solvents like ethanol, xylene, or phenols. How can I remove them?
Organic compounds can significantly affect the accuracy of the chromotropic acid method.
Solution for Volatile Organics (Ethanol, Xylene):
For gaseous samples contaminated with volatile organic compounds like ethanol and xylene, a pre-trap containing a porous polymer sorbent, such as Tenax GC, can be used to remove these interferences before the sample gas is introduced to the absorbing solution.[4]
Solution for Phenols:
Interference from phenol is a known issue.[8] While specific removal protocols for phenol in the context of the chromotropic acid method are not as commonly detailed as those for NOx, general sample cleanup techniques such as solid-phase extraction (SPE) with appropriate cartridges may be employed to separate phenol from formaldehyde prior to analysis.
Q3: My results are inconsistent, and the calibration curve has a low correlation coefficient. What should I check?
Inconsistent results often point to issues with the experimental conditions or reagent quality.
Solutions:
-
Reagent Quality: Ensure the chromotropic acid solution is freshly prepared, as it can degrade over time.[7] It should be stored at low temperatures (below 4°C) and used within a few days.[2] The concentrated sulfuric acid must be of high purity.
-
Reaction Conditions: The reaction is sensitive to the volumes and concentrations of both chromotropic acid and sulfuric acid.[4] Ensure precise and consistent addition of all reagents. The reaction also requires heating (typically in a water bath at 100°C) for a specific duration to ensure complete color development.[2][4]
-
Water Content: The strength of the sulfuric acid is critical. Ensure all glassware is dry and that excess water is not introduced, as this can dilute the acid and affect the reaction efficiency.[9]
Summary of Interferences and Mitigation Strategies
| Interfering Substance | Effect on Measurement | Removal / Mitigation Method |
| Nitrogen Oxides (NO₂, NO) | Forms yellow-brown color, leading to false positive or masked results.[6][7] | Absorb sample in 1% sodium bisulfite solution, followed by heating to remove volatiles before analysis.[6] |
| Ethanol & Xylene | Vapors interfere with the determination.[4] | Use a Tenax GC pre-trap to adsorb the interfering vapors from the sample stream.[4] |
| Phenol | Known to interfere with the reaction.[8] | General sample cleanup methods like Solid-Phase Extraction (SPE) may be applicable. |
| Iron (Fe³⁺) | Serious interference. | Masking agents or sample pre-treatment like ion exchange may be necessary. |
| Hydrogen Peroxide (H₂O₂) | Serious interference. | Sample pre-treatment to decompose the peroxide may be required. |
| Other Aldehydes | Minor interference, only at relatively high concentrations.[9] | The method is highly selective; interference is minimal under most conditions.[5] |
Experimental Protocols
Protocol 1: Removal of Nitrogen Oxide Interference
This protocol is adapted from methods designed to eliminate interference from NOx in air samples.[6][7]
-
Sample Collection: Bubble the air sample through an impinger containing a 1% sodium bisulfite solution. This forms a stable formaldehyde-bisulfite complex.
-
Sample Preparation: Transfer a known aliquot of the absorbing solution to a reaction vial or test tube.
-
Removal of Volatiles: Gently heat the vial to drive off volatile components that might interfere.
-
Color Development: Cool the sample. Add 1.0 mL of chromotropic acid solution. Carefully and slowly, add 5.0 mL of concentrated sulfuric acid while mixing.[3]
-
Incubation: Heat the mixture in a boiling water bath (or at 100°C) for the time specified by your validated method (e.g., 30-60 minutes).[2][4]
-
Measurement: Allow the solution to cool to room temperature. Measure the absorbance at 580 nm using a spectrophotometer.[3]
Protocol 2: General Chromotropic Acid Method (NIOSH Basis)
This is a generalized protocol based on the widely used NIOSH method.[4][10]
-
Sample Collection: Collect formaldehyde in an absorbing solution (e.g., 1% sodium bisulfite or distilled water).[3]
-
Aliquoting: Transfer a 2 mL aliquot of the collected sample solution into a glass vial.[3]
-
Reagent Addition: Add 1.0 mL of fresh chromotropic acid solution to the vial and mix.[3]
-
Acidification: Carefully and slowly add 5.0 mL of concentrated sulfuric acid down the side of the vial to allow for mixing and heat generation. (Caution: This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment). [3]
-
Color Development: Cap the vial and heat in a water bath at 100°C or as specified by the method.
-
Cooling & Measurement: Allow the vial to cool completely to room temperature. Measure the absorbance of the purple solution at 580 nm against a reagent blank.[3]
Visualized Workflows
References
- 1. Chromotropic acid - Wikipedia [en.wikipedia.org]
- 2. JAIC 1994, Volume 33, Number 1, Article 4 (pp. 47 to 53) [cool.culturalheritage.org]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromotropic Acid Test for Formaldehyde Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the chromotropic acid test to quantify formaldehyde (B43269). The information presented here is designed to help optimize experimental protocols, particularly concerning the critical role of sulfuric acid concentration, and to address common issues encountered during the assay.
Experimental Protocol: Chromotropic Acid Test for Formaldehyde
This section outlines a standard protocol for the chromotropic acid test, with variations in sulfuric acid concentration noted. The reaction involves the formation of a purple-colored complex when formaldehyde reacts with chromotropic acid in the presence of concentrated sulfuric acid. The intensity of the color, measured spectrophotometrically, is proportional to the formaldehyde concentration.
Materials:
-
Chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid) or its disodium (B8443419) salt
-
Concentrated sulfuric acid (H₂SO₄)
-
Formaldehyde standard solution
-
Sample containing formaldehyde
-
Distilled or deionized water
-
Potassium permanganate (B83412) (KMnO₄) and sodium bisulfite (NaHSO₃) (for methanol (B129727) determination)
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
For aqueous samples, dilute as necessary to bring the formaldehyde concentration within the linear range of the assay.
-
For the determination of methanol, the sample is first oxidized to formaldehyde using potassium permanganate in an acidic medium. The excess permanganate is then decolorized with sodium bisulfite before proceeding.[1][2]
-
-
Reagent Preparation:
-
Reaction:
-
In a test tube, combine a specific volume of the sample or standard with the chromotropic acid solution.
-
Carefully and slowly add a precise volume of concentrated sulfuric acid to the mixture. This step is highly exothermic and should be performed with caution in an ice bath to control the temperature.
-
The mixture is then heated in a water bath to facilitate color development. Heating times and temperatures can vary, with common conditions being 15 minutes in a boiling water bath or 20 minutes at 70°C.[5][6]
-
-
Measurement:
Optimizing Sulfuric Acid Concentration
The concentration of sulfuric acid is a critical factor influencing the sensitivity and reliability of the chromotropic acid test.[3] Concentrated sulfuric acid not only provides the necessary acidic medium but also acts as an oxidizing agent in the reaction.[9][10]
Data Summary: Sulfuric Acid Concentrations in Chromotropic Acid Test Protocols
| Sulfuric Acid Concentration | Notes | Reference(s) |
| 98% (concentrated) | Used in a method optimized by response surface methodology. | [3] |
| 97% (w/w, concentrated) | Recommended for a qualitative test for formaldehyde in display materials. | [4] |
| 96% | Used in the NIOSH-recommended procedure. | [11] |
| 75% (v/v) | Prepared by carefully adding concentrated sulfuric acid to water. | [6] |
| 72% | Prepared by pouring 150 ml of H₂SO₄ into 100 ml of water. | [5] |
| 10.2 M | Found to be optimal compared to a more diluted 4.10 M solution. | [11] |
Key Findings on Sulfuric Acid Concentration:
-
High Concentration is Crucial: The formation of the colored product is significantly more efficient in concentrated sulfuric acid. Diluted sulfuric acid solutions have been shown to result in a loss of sensitivity.[3][11]
-
Alternative Acids: Replacing concentrated sulfuric acid with other acids like hydrochloric acid or phosphoric acid has been investigated, but these alternatives generally lead to a decrease in sensitivity.[3]
-
Role as an Oxidant: In highly concentrated sulfuric acid (e.g., 18 M), the acid itself acts as the oxidizing agent. In more dilute solutions, dissolved oxygen plays a more significant role in the oxidation step.[12]
Troubleshooting Guide
This guide addresses common issues that may arise during the chromotropic acid test.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or no color development | 1. Formaldehyde concentration is too low. 2. Insufficient heating time or temperature. 3. Incorrect sulfuric acid concentration (too dilute). 4. Degraded chromotropic acid reagent. 5. Presence of interfering substances that inhibit the reaction. | 1. Concentrate the sample or use a more sensitive method. 2. Ensure the water bath is at the correct temperature and the heating time is adequate. 3. Use concentrated sulfuric acid as specified in the protocol.[11] 4. Prepare a fresh solution of chromotropic acid. 5. See the FAQ on interferences below. |
| Purple color in the reagent blank | 1. Contamination of reagents (especially sulfuric acid or water) with formaldehyde. 2. Impure chromotropic acid. | 1. Use formaldehyde-free water and high-purity sulfuric acid.[8] 2. Purify the chromotropic acid if necessary.[6] |
| Inconsistent or irreproducible results | 1. Inaccurate pipetting of reagents, especially the viscous concentrated sulfuric acid. 2. Variation in heating time or temperature between samples. 3. Instability of the colored complex. | 1. Use calibrated pipettes and ensure accurate dispensing of all solutions. 2. Use a temperature-controlled water bath and a timer to ensure uniform heating. 3. Measure the absorbance of all samples and standards at a consistent time after color development. The color is generally stable for at least 60 minutes.[13] |
| Precipitate formation | 1. The sample may contain substances that are insoluble in concentrated sulfuric acid. | 1. Filter the sample before analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the chromotropic acid test for formaldehyde?
A1: The reaction involves the electrophilic substitution of formaldehyde with two molecules of chromotropic acid in a highly acidic medium, provided by concentrated sulfuric acid. This leads to the formation of a purple monocationic dibenzoxanthylium chromogen.[8][14]
Q2: What are the common interferences in the chromotropic acid test?
A2: Several substances can interfere with the chromotropic acid test:
-
Other Aldehydes: While the test is relatively specific for formaldehyde, high concentrations of other aldehydes may cause some interference.[15]
-
Phenols: High levels of phenols can cause a negative interference, potentially masking the color formation.[8]
-
Ethanol and Xylene: These organic solvents have been found to interfere with the determination of formaldehyde vapor.[16]
-
Nitrate (B79036) Ions: In some applications, nitrate can react with chromotropic acid to produce a yellow color, which can interfere with the formaldehyde measurement.
Q3: Can this method be used to measure methanol?
A3: Yes, the chromotropic acid test is a common method for the indirect determination of methanol. This is achieved by first oxidizing methanol to formaldehyde using an oxidizing agent like potassium permanganate in an acidic solution. The resulting formaldehyde is then quantified using the standard chromotropic acid procedure.[1][2][6]
Q4: Is it possible to perform the chromotropic acid test without using concentrated sulfuric acid?
A4: While concentrated sulfuric acid is optimal for the reaction, some modifications have been explored to reduce its use due to safety concerns. One such modification involves replacing concentrated sulfuric acid with a mixture of hydrochloric acid and hydrogen peroxide.[10] Another "green" method has been developed using magnesium sulfate (B86663) to facilitate the reaction, avoiding the need for concentrated acids.[17] However, it is important to validate these alternative methods for your specific application, as they may have different sensitivity and interference profiles.
Q5: How should the chromotropic acid reagent be stored?
A5: The chromotropic acid solution should be freshly prepared for best results.[8][11] If storage is necessary, it should be kept at a low temperature (e.g., below 4°C) and used within a few days.[4]
Visualizing the Workflow and Reaction
Experimental Workflow for the Chromotropic Acid Test
Caption: Experimental workflow for formaldehyde determination using the chromotropic acid test.
Simplified Reaction Pathway
Caption: Simplified reaction of formaldehyde and chromotropic acid to form a colored product.
References
- 1. Rapid Determination of Methanol In Herbaceous Distillates For Their Safety Evaluation by A New Modified Chromotropic Acid Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Evaluating new simplified assays for harm reduction from methanol poisoning using chromotropic acid kits: An analytical study on Indian and Iranian alcoholic beverages [frontiersin.org]
- 3. analchemres.org [analchemres.org]
- 4. JAIC 1994, Volume 33, Number 1, Article 4 (pp. 47 to 53) [cool.culturalheritage.org]
- 5. repository.seafdec.org [repository.seafdec.org]
- 6. Methanol (colorimetry) (Type-IV) | OIV [oiv.int]
- 7. asrjetsjournal.org [asrjetsjournal.org]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. xylemanalytics.com [xylemanalytics.com]
- 14. [PDF] The chemistry of the chromotropic acid method for the analysis of formaldehyde | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
Troubleshooting Unexpected Color Changes in the Chromotropic Acid Assay: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected color changes during the chromotropic acid assay for formaldehyde (B43269) detection.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the chromotropic acid assay?
The chromotropic acid assay is a colorimetric method used for the quantitative and qualitative detection of formaldehyde.[1][2] In the presence of concentrated sulfuric acid, chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid) reacts with formaldehyde to form a purple-colored monocationic dibenzoxanthylium chromogen.[3][4][5] The intensity of the purple color, which can be measured spectrophotometrically at approximately 570-580 nm, is proportional to the concentration of formaldehyde in the sample.[1][3]
Q2: My sample is supposed to contain formaldehyde, but I don't see any purple color development. What could be the issue?
Several factors could lead to a lack of color development:
-
Insufficient Sulfuric Acid Concentration: The reaction requires a strongly acidic environment, typically concentrated sulfuric acid (95-98%). Using diluted sulfuric acid can lead to a significant loss in sensitivity.
-
Low Formaldehyde Concentration: The amount of formaldehyde in your sample may be below the detection limit of the assay.
-
Improper Heating: The reaction is often carried out at an elevated temperature (e.g., in a boiling water bath or at 60°C) to facilitate the reaction and increase the emission rate of formaldehyde from the sample.[2][6] Ensure that the heating step is performed according to your protocol.
-
Degraded Chromotropic Acid Reagent: The chromotropic acid solution should be freshly prepared, as it can degrade over time.[3] It is recommended to store the solution at low temperatures (below 4°C) and use it within a couple of days.[2]
Q3: My solution turned yellow, orange, or brown instead of purple. What does this indicate?
An orange-brown or yellow coloration is a strong indicator of nitrate (B79036) or nitrite (B80452) interference.[7] Chromotropic acid reacts with nitrates and nitrites in a sulfuric acid medium to produce a yellow-colored compound with an absorption maximum at around 410-440 nm.[7] This can mask the purple color from the formaldehyde reaction. This is a common issue when analyzing samples from cell culture media that contain nitrates as a nitrogen source.[7]
Q4: Can other substances besides nitrates and nitrites interfere with the assay?
Yes, other substances can potentially interfere with the chromotropic acid assay:
-
Compounds that can be oxidized to formaldehyde: Certain compounds may be oxidized to formaldehyde under the strong acidic and heating conditions of the assay, leading to false-positive results.
-
Ethanol and Xylene: These organic solvents have been found to interfere with the determination of formaldehyde vapor.[8] This interference can be removed by using a pre-trap with a sorbent like Tenax GC.[8]
-
Other Aldehydes and Ketones: While the chromotropic acid assay is considered highly specific for formaldehyde, very high concentrations of other aldehydes or ketones could potentially cause some background interference.[1] However, the reaction is generally not produced from other organic species like other aldehydes, ketones, and carboxylic acids.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the chromotropic acid assay.
Issue 1: Unexpected Color or No Color Development
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Yellow, Orange, or Brown Color | Nitrate/Nitrite Interference | 1. Review the composition of your sample and buffers for the presence of nitrates or nitrites.[7] 2. If nitrates are present, consider a sample preparation step to remove them, such as ion-exchange chromatography. 3. If removal is not feasible, be aware that the formaldehyde concentration may be masked or underestimated.[7] |
| No Purple Color Development | Low Formaldehyde Concentration | 1. Concentrate your sample if possible. 2. Ensure your standards are within the expected linear range of the assay. |
| Improper Reagent Preparation or Storage | 1. Prepare a fresh solution of chromotropic acid.[3] 2. Verify the concentration of your sulfuric acid. | |
| Incorrect Reaction Conditions | 1. Ensure the reaction is heated to the temperature specified in the protocol (e.g., 60°C or boiling water bath).[2][6] 2. Check that the reaction time is sufficient for color development. | |
| Faint Purple Color | Suboptimal Reagent Concentration | 1. Optimize the concentration of chromotropic acid and sulfuric acid. |
| Insufficient Heating Time or Temperature | 1. Increase the heating time or ensure the temperature is at the optimal level.[2] |
Experimental Protocols
Key Experiment: Chromotropic Acid Test for Formaldehyde
This protocol is a general guideline and may need to be optimized for specific sample types.
Reagents:
-
Chromotropic Acid Solution (e.g., 1% w/v): Dissolve chromotropic acid disodium (B8443419) salt in concentrated sulfuric acid. Prepare this solution fresh.[2]
-
Concentrated Sulfuric Acid (95-98%)
-
Formaldehyde Standards: Prepare a series of known formaldehyde concentrations for a standard curve.
Procedure:
-
Pipette a specific volume of your sample or standard into a test tube.
-
Carefully add the chromotropic acid solution.
-
Slowly and carefully add concentrated sulfuric acid, as the reaction is highly exothermic. Mix well.
-
Heat the mixture in a boiling water bath or a controlled temperature oven (e.g., 60°C) for a specified time (e.g., 15-30 minutes).[2][6]
-
Allow the solution to cool to room temperature.
-
Measure the absorbance at approximately 570-580 nm using a spectrophotometer.
-
Use a reagent blank (containing all reagents except the sample/standard) to zero the spectrophotometer.
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflow for troubleshooting unexpected color changes in the chromotropic acid assay.
Caption: Initial workflow for the chromotropic acid assay.
References
- 1. Chromotropic acid - Wikipedia [en.wikipedia.org]
- 2. JAIC 1994, Volume 33, Number 1, Article 4 (pp. 47 to 53) [cool.culturalheritage.org]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. repository.seafdec.org [repository.seafdec.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Improving the sensitivity of the chromotropic acid method for low formaldehyde levels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals using the chromotropic acid method for the determination of low levels of formaldehyde (B43269).
Frequently Asked Questions (FAQs)
Q1: What is the principle of the chromotropic acid method for formaldehyde detection?
The chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid) method is a widely used spectrophotometric technique for the determination of formaldehyde. In a strongly acidic medium, typically concentrated sulfuric acid, formaldehyde reacts with two molecules of chromotropic acid to form a purple-colored monocationic dibenzoxanthylium chromogen.[1][2] The intensity of the color, measured by its absorbance at a specific wavelength (typically around 570-580 nm), is directly proportional to the concentration of formaldehyde in the sample.[2][3][4]
Q2: What is the typical detection limit of the standard chromotropic acid method?
The detection limit of the standard chromotropic acid method can vary depending on the specific protocol and instrumentation. However, it is generally in the low parts-per-million (ppm) or milligrams per liter (mg/L) range. Some studies have reported detection limits of 0.09 mg/L, 2.55 ppm, and a linear range of 0.03-7.00 mg/L with a detection limit of 0.005 mg/L.[5][6] For air analysis, detection limits of approximately 2 parts-per-billion (ppb) have been achieved with specific sampling setups.[7][8]
Q3: Can this method be used for samples other than aqueous solutions?
Yes, the chromotropic acid method can be adapted for various sample matrices, including air, alcoholic beverages, and food samples.[1][3][5][6] For solid or semi-solid samples, a distillation or extraction step is typically required to separate the formaldehyde from the matrix before color development.[9] For air sampling, formaldehyde is often trapped in a scrubbing solution, such as water or a bisulfite solution, which is then analyzed.[1][10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Color Development | - Insufficient Acid Concentration: The reaction requires a strong acidic environment.[12] - Degraded Chromotropic Acid Reagent: The reagent can degrade over time, especially when exposed to light.[11] - Low Formaldehyde Concentration: The sample concentration may be below the detection limit of the method. | - Ensure the use of concentrated sulfuric acid and verify its concentration. - Prepare fresh chromotropic acid solution. Store it in a dark, cool place and do not use it if it has darkened.[11] - Consider pre-concentration of the sample or using a more sensitive modified protocol. |
| Inconsistent or Irreproducible Results | - Variable Reaction Time and Temperature: The color development is dependent on both time and temperature.[3] - Pipetting Errors: Inaccurate dispensing of sample or reagents will lead to variability. - Interfering Substances: Presence of interfering compounds in the sample matrix.[1][4][10][11][13] | - Standardize the heating time and temperature in a boiling water bath for all samples and standards.[3][9] - Use calibrated pipettes and ensure proper mixing at each step. - Identify and remove or mask interfering substances. See the "Common Interferences" section below. |
| High Background/Blank Absorbance | - Contaminated Reagents: Impurities in the sulfuric acid or chromotropic acid can lead to a high blank reading. - Deteriorated Chromotropic Acid: An old or improperly stored reagent can contribute to background color.[11] | - Use high-purity, analytical grade reagents. - Prepare fresh chromotropic acid solution.[11] |
| Yellow or Brown Discoloration Instead of Purple | - Presence of Nitrates or Nitrites: Oxides of nitrogen are known interferences that produce a yellow-brown color.[4][10][11] - Presence of Phenols: High concentrations of phenols can cause a negative interference and may mask the purple color. | - For air samples, use a bisulfite scrubbing solution to form an aldehyde-bisulfite complex and prevent nitrate (B79036) formation. Subsequent heating can remove volatile interferences.[10][11] - Increase the concentration of the chromotropic acid solution to overcome phenol (B47542) interference. |
Improving Sensitivity for Low Formaldehyde Levels
For researchers working with very low concentrations of formaldehyde, several modifications to the standard protocol can enhance sensitivity:
-
Optimization of Reagent Concentrations: The ratio of sulfuric acid to chromotropic acid can be optimized to maximize absorbance for a fixed amount of formaldehyde.[1]
-
Response Surface Methodology (RSM): This statistical approach can be used to systematically optimize factors like the concentration of sulfuric acid and chromotropic acid to improve the method's sensitivity.
-
Pre-concentration: For air samples, increasing the sampling time or flow rate can concentrate more formaldehyde in the absorbing solution, leading to a stronger signal.[7][8]
-
Alternative Acidic Media: While concentrated sulfuric acid is standard, some studies have explored replacing it with other acids or using more dilute solutions to reduce hazards, though this may impact sensitivity.[12] A mixture of hydrochloric acid and hydrogen peroxide has been proposed as a less hazardous alternative.[12]
-
Use of a Porous Polymer Sorbent: For samples containing volatile organic interferences like ethanol (B145695) and xylene, a pre-trap with a sorbent such as Tenax GC can remove these before they interfere with the analysis.[1]
Data Presentation
Table 1: Reported Detection Limits for the Chromotropic Acid Method
| Method Variation | Detection Limit | Sample Matrix | Reference |
| Standard Method | 1 ppm | General | [9] |
| Response Surface Methodology Optimized | 0.005 mg/L | Aqueous | |
| Spectrophotometry with MCR-ALS | 0.09 mg/L | Alcoholic Beverages | [6] |
| In-situ Colorimetric Sensor | ~2 ppb | Air | [7][8] |
| Spectrophotometry | 0.033 µg/mL | Alcoholic Beverages | [3] |
| Spectrophotometry | 2.55 ppm | Food | [5] |
Table 2: Common Interferences in the Chromotropic Acid Method
| Interfering Substance | Effect on Measurement | Mitigation Strategy | Reference |
| Oxides of Nitrogen (Nitrates, Nitrites) | Yellow-brown color, positive interference | Use of bisulfite scrubbing solution, heating to remove volatile components. | [4][10][11] |
| Ethanol and Xylene Vapors | Positive interference | Use of a Tenax GC pre-trap. | [1] |
| Phenols | Negative interference, masks color | Increase chromotropic acid concentration. | |
| Other Aldehydes and Ketones | Generally low interference, but can be a factor in complex mixtures. | The method is highly selective for formaldehyde.[13][14] |
Experimental Protocols
Standard Chromotropic Acid Protocol (Qualitative)
This protocol is adapted for the general qualitative detection of formaldehyde.
Reagents:
-
72% Sulfuric Acid: Carefully pour 150 ml of concentrated H₂SO₄ into 100 ml of water and cool.
-
Saturated Chromotropic Acid Solution: Dissolve approximately 500 mg of chromotropic acid sodium salt in 100 ml of 72% H₂SO₄. The solution should be light straw-colored.
Procedure:
-
For liquid samples, take an appropriate volume. For solid samples, macerate 100 g with 100 ml of distilled water.
-
If necessary, perform a distillation to separate formaldehyde from the sample matrix.
-
Place 5 ml of the saturated chromotropic acid solution into a test tube.
-
Add 1 ml of the sample distillate to the test tube and mix.
-
Place the test tube in a boiling water bath for 15 minutes.
-
Observe for color development. A light to deep purple color indicates the presence of formaldehyde.[9]
Quantitative Spectrophotometric Protocol
This protocol is for the quantitative determination of formaldehyde.
Reagents:
-
Concentrated Sulfuric Acid (96-98%)
-
Chromotropic Acid Solution (e.g., 1% or 5% w/v in water)[15]
-
Formaldehyde Standard Solutions
Procedure:
-
Prepare a series of formaldehyde standard solutions of known concentrations.
-
Pipette a defined volume of each standard and sample into separate glass-stoppered flasks or tubes.
-
Add a specific volume of the chromotropic acid solution to each flask and mix well.
-
Carefully and slowly add a precise volume of concentrated sulfuric acid to each flask, mixing continuously. Caution: This step is highly exothermic.
-
Allow the solutions to cool to room temperature.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (typically 570-580 nm) against a reagent blank.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of formaldehyde in the samples from the calibration curve.
Visualizations
Caption: Workflow for the quantitative analysis of formaldehyde using the chromotropic acid method.
Caption: A logical troubleshooting guide for the chromotropic acid method.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Determination of Trace Formaldehyde in Alcoholic Beverage by Chromotropic Acid Spectrophotometry | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. Formaldehyde in alcoholic beverages: large chemical survey using purpald screening followed by chromotropic Acid spectrophotometry with multivariate curve resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Colorimetric determination of formaldehyde in air using a hanging drop of chromotropic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. repository.seafdec.org [repository.seafdec.org]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparative study of formaldehyde detection using chromotropic acid, acetylacetone and HPLC in cosmetics and household cleaning products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. multimedia.3m.com [multimedia.3m.com]
Stability of the chromotropic acid-formaldehyde complex over time
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the chromotropic acid method for formaldehyde (B43269) quantification.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the chromotropic acid-formaldehyde reaction?
A1: The chromotropic acid test is a colorimetric method used for the determination of formaldehyde. In the presence of concentrated sulfuric acid, formaldehyde reacts with chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid) to form a purple-colored dibenzoxanthylium monocationic chromogen.[1][2] The intensity of the purple color, which can be measured spectrophotometrically at approximately 570-580 nm, is directly proportional to the concentration of formaldehyde in the sample.[2][3]
Q2: How stable is the purple-colored chromotropic acid-formaldehyde complex?
A2: The stability of the final colored complex is a critical factor for obtaining accurate and reproducible results. The complex is reported to be stable for at least 2 hours when stored in a dark and cool environment.[4] Some studies have indicated that the color intensity is stable for up to 24 hours, although optimal storage conditions are recommended to prevent any degradation.[1] It is best practice to measure the absorbance of the samples as soon as they have cooled to room temperature after the reaction.
Q3: What are the optimal conditions for the chromotropic acid-formaldehyde reaction?
A3: The reaction is typically carried out in a strong acidic medium, using concentrated sulfuric acid.[3] The reaction mixture is heated to facilitate color development. An optimal temperature of 60°C has been reported for the test.[1] It is also crucial to use a freshly prepared chromotropic acid solution for each experiment to ensure accuracy.[2]
Q4: What are the known interferences in the chromotropic acid method for formaldehyde detection?
A4: Several substances can interfere with the chromotropic acid assay for formaldehyde. These include:
-
Phenols: High concentrations of phenols can cause a negative interference and may mask the color formation.[2]
-
Ethanol (B145695) and Xylene: Vapors of ethanol and xylene can interfere with the determination.[5]
-
Nitrates and Nitrites: These ions can react with chromotropic acid to produce a yellow or orange-brown color, which can interfere with the absorbance reading of the formaldehyde-specific purple complex.
-
Other Aldehydes: While the method is highly selective for formaldehyde, very large amounts of other aliphatic aldehydes might cause some interference.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak purple color development | 1. Absence or very low concentration of formaldehyde in the sample.2. Inactive or degraded chromotropic acid reagent.3. Insufficient heating of the reaction mixture.4. Insufficient concentration of sulfuric acid. | 1. Use a positive control with a known formaldehyde concentration to verify the assay's performance.2. Prepare a fresh solution of chromotropic acid. The chromotropic acid solution should be prepared fresh daily.[2]3. Ensure the reaction mixture is heated at the recommended temperature (e.g., 60°C or in a boiling water bath) for the specified time.[1]4. Verify the concentration and volume of sulfuric acid used. |
| Rapid fading of the purple color | 1. Exposure of the colored complex to strong light.2. High ambient temperature after color development.3. Presence of oxidizing or reducing agents in the sample. | 1. Store the samples in the dark (e.g., in amber vials or a dark box) until measurement.[4]2. After heating, allow the samples to cool to room temperature and store them in a cool place if not measured immediately.[4]3. Consider sample purification or pre-treatment steps to remove interfering substances. |
| High background absorbance or unusual color | 1. Contaminated glassware.2. Presence of interfering substances in the sample (e.g., nitrates, nitrites, phenols).3. Impure chromotropic acid reagent. | 1. Ensure all glassware is thoroughly cleaned and rinsed with formaldehyde-free distilled water.2. If interference is suspected, a sample blank (without chromotropic acid) should be run. Distillation of the sample can help remove some interferences. For nitrate/nitrite interference, consider alternative quantification methods if levels are high.3. Use a high-purity grade of chromotropic acid. |
| Inconsistent or non-reproducible results | 1. Inaccurate pipetting of reagents or samples.2. Variation in heating time or temperature between samples.3. Instability of the chromotropic acid solution. | 1. Use calibrated pipettes and ensure accurate and consistent dispensing.2. Use a water bath or a calibrated heating block for uniform heating of all samples.3. Prepare the chromotropic acid solution fresh for each batch of experiments and store it properly (below 4°C for up to 2 days). |
Data Presentation
Table 1: Stability of the Chromotropic Acid-Formaldehyde Complex Over Time
The following table provides an overview of the stability of the colored complex based on available literature. For critical applications, it is recommended to perform a stability study under your specific experimental conditions.
| Time After Color Development | Stability Observation | Storage Conditions |
| 0 - 2 hours | Stable with minimal change in absorbance.[4] | Dark, low temperature.[4] |
| Up to 3 hours | A study scanning the complex for 180 minutes reported a standard deviation of 0.0027 in absorbance, indicating good stability.[6] | Not specified. |
| Up to 24 hours | Reported to be stable.[1] | Not specified, but dark and cool conditions are recommended. |
Experimental Protocols
Key Experiment: Spectrophotometric Quantification of Formaldehyde using Chromotropic Acid
This protocol is a generalized procedure and may require optimization based on the specific sample matrix and concentration range.
Materials:
-
Chromotropic acid disodium (B8443419) salt (reagent grade)
-
Concentrated sulfuric acid (95-98%)
-
Formaldehyde standard solution
-
Formaldehyde-free distilled water
-
Spectrophotometer capable of measuring absorbance at 580 nm
-
Test tubes or vials
-
Pipettes
-
Water bath or heating block
Procedure:
-
Preparation of Chromotropic Acid Reagent (e.g., 1% w/v): Dissolve 1 g of chromotropic acid disodium salt in 100 mL of formaldehyde-free distilled water. This solution should be prepared fresh daily.[2]
-
Sample and Standard Preparation: Prepare a series of formaldehyde standards of known concentrations. Prepare your unknown samples, ensuring they are in an aqueous solution. A distillation step may be necessary for samples with high levels of interferences.[7]
-
Reaction Setup:
-
Pipette a specific volume (e.g., 2 mL) of each standard and sample into separate, labeled test tubes.
-
Add a small volume (e.g., 1 mL) of the chromotropic acid reagent to each tube and mix well.
-
Carefully and slowly, add a larger volume (e.g., 5 mL) of concentrated sulfuric acid to each tube. Caution: This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment (PPE). Mix the contents of the tubes during the acid addition.
-
-
Color Development: Place the test tubes in a water bath at 60°C or a boiling water bath for a specified time (e.g., 15-30 minutes) to allow for full color development.[1][7]
-
Cooling and Measurement:
-
Remove the tubes from the water bath and allow them to cool to room temperature.
-
Once cooled, measure the absorbance of each solution at 580 nm using a spectrophotometer. Use a reagent blank (containing all reagents except formaldehyde) to zero the instrument.
-
-
Quantification: Create a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of formaldehyde in the unknown samples by interpolating their absorbance values on the calibration curve.
Visualizations
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. multimedia.3m.com [multimedia.3m.com]
- 3. analchemres.org [analchemres.org]
- 4. chemrestech.com [chemrestech.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Detection of formaldehyde in textiles by chromotropic acid method - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
Technical Support Center: Chromotropic Acid Method for Formaldehyde Analysis
This guide provides researchers, scientists, and drug development professionals with technical support for the chromotropic acid-based colorimetric determination of formaldehyde (B43269). Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during the experimental procedure.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the chromotropic acid test for formaldehyde?
A1: The chromotropic acid test is a colorimetric method based on the reaction of formaldehyde with chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid) in the presence of concentrated sulfuric acid. This reaction produces a stable purple-colored monocationic dibenzoxanthylium species.[1][2][3] The intensity of the purple color, which is measured spectrophotometrically around 580 nm, is directly proportional to the formaldehyde concentration.[3][4] The reaction involves an initial condensation of formaldehyde with two molecules of chromotropic acid, followed by dehydration and oxidation to form the final chromogen.[2][5]
Q2: Why is heating necessary for this reaction?
A2: Heating is a critical step for two main reasons. First, it accelerates the chemical reaction between formaldehyde and chromotropic acid to ensure complete color development in a reasonable timeframe.[1] Second, for solid or complex samples, elevated temperatures help to release bound or free formaldehyde from the material into the reaction solution.[1]
Q3: What is the optimal temperature for the chromotropic acid reaction?
A3: The optimal temperature can vary depending on the specific protocol. Studies have shown that 60°C is an effective temperature for the reaction, providing a good rate of color development.[1] However, many established protocols, including those derived from NIOSH methods, recommend heating the reaction mixture in a boiling water bath or steam bath (approximately 100°C) for a defined period, such as 15 to 60 minutes, to ensure the reaction goes to completion.[6][7][8][9]
Q4: How long is the developed color stable?
A4: The resulting purple chromogen is generally stable for at least 2 hours at room temperature, and some sources report stability for up to 24 hours.[7][9] After this period, the absorbance may begin to fade. It is recommended to perform spectrophotometric measurements within this window for accurate and reproducible results.
Q5: Can other aldehydes interfere with this test?
A5: The chromotropic acid method is highly selective for formaldehyde. The specificity is attributed to the steric effects of the two sulfonic acid groups on the chromotropic acid molecule.[9] While other aldehydes and ketones may react with related reagents, they generally do not interfere with this specific test. However, substances that can liberate formaldehyde under hot acidic conditions, such as hexamethylenetetramine, will give a positive result.[9]
Troubleshooting Guide
This section addresses specific issues that may arise during the assay, focusing on the impact of temperature and other critical parameters.
| Problem / Observation | Potential Cause | Recommended Solution |
| Low or No Purple Color Development | 1. Insufficient Heating: The reaction temperature was too low or the heating time was too short. | 1. Ensure the water bath is at the specified temperature (e.g., 60°C or 100°C) before starting the incubation. Verify the temperature with a calibrated thermometer. Ensure the samples are heated for the full duration required by the protocol (e.g., 30-60 minutes).[1][7] |
| 2. Incorrect Acid Concentration: The sulfuric acid used was not sufficiently concentrated. The reaction requires a strong dehydrating environment. | 2. Use concentrated (96-98%) sulfuric acid. Diluted sulfuric acid will not yield the purple chromogen.[2][3] Always add the concentrated acid cautiously to the aqueous sample solution. | |
| 3. Reagent Degradation: The chromotropic acid solution is old or has been improperly stored. | 3. Prepare fresh chromotropic acid solution. Some protocols recommend using the solution within 2 days when stored at 4°C.[1] | |
| Inconsistent or Irreproducible Results | 1. Temperature Fluctuations: The temperature of the heating block or water bath is not uniform or stable. | 1. Use a calibrated water bath with good circulation to ensure a constant and uniform temperature for all samples. Allow the bath to fully equilibrate before adding samples. |
| 2. Variable Heating/Cooling Times: Samples are not heated or cooled for the same amount of time. | 2. Process all samples (standards and unknowns) simultaneously. Transfer them to and from the heat source as a single batch. After heating, cool all tubes to room temperature before measuring absorbance to prevent layering and ensure consistent readings.[2] | |
| 3. Incomplete Mixing: Reagents, especially the dense sulfuric acid, were not thoroughly mixed with the sample. | 3. After adding the sulfuric acid, vortex each tube thoroughly but carefully to ensure a homogeneous solution before heating. | |
| High Background Absorbance in Blank | 1. Contaminated Reagents: The water, sulfuric acid, or chromotropic acid is contaminated with formaldehyde. | 1. Use high-purity, formaldehyde-free water and analytical grade reagents. Prepare a reagent blank with every experiment to subtract any background absorbance.[10] |
| 2. Improperly Cleaned Glassware: Glassware may have residual formaldehyde from previous experiments or other sources. | 2. Use dedicated, thoroughly cleaned glassware. Rinse with formaldehyde-free water before use. |
Experimental Protocols & Data
Summary of Reaction Conditions
The following table summarizes typical temperature and time parameters from various protocols for the chromotropic acid reaction.
| Protocol Source | Reaction Temperature (°C) | Heating Time (minutes) | Acid Medium |
| Zhang et al. (1994)[1] | 60 (Optimal) | Until purple color appears (e.g., 30 min) | Concentrated H₂SO₄ |
| Georghiou & Ho (1989)[6] | 100 (Boiling Water Bath) | 60 | Concentrated H₂SO₄ (96%) |
| Fagnani et al. (2003)[7] | 100 (Steam Bath) | 60 | Concentrated H₂SO₄ |
| AOAC Method[8] | 100 (Boiling Water Bath) | 15 | ~72% H₂SO₄ |
Detailed Experimental Protocol (General Method)
This protocol is a synthesized example based on common procedures. Users should always refer to their specific validated method.
-
Reagent Preparation:
-
Chromotropic Acid (CA) Solution (1% w/v): Dissolve 1.0 g of chromotropic acid disodium (B8443419) salt in 100 mL of deionized, formaldehyde-free water. Store in a refrigerator at 4°C and use within two days.[1]
-
Sulfuric Acid: Use concentrated (96-98%) sulfuric acid.
-
Formaldehyde Stock Solution (e.g., 100 µg/mL): Prepare from a certified formaldehyde standard.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1 to 10 µg/mL) by diluting the stock solution with deionized water.
-
-
Sample Reaction:
-
Pipette 2.0 mL of each standard or unknown sample into a clean glass test tube.
-
Add 0.3 mL of the 1% CA solution to each tube.
-
CAUTION: In a fume hood and with appropriate personal protective equipment, slowly and carefully add 3.0 mL of concentrated sulfuric acid to each tube. The solution will become very hot.
-
Mix the contents of the tubes thoroughly using a vortex mixer.
-
-
Heating (Color Development):
-
Measurement:
-
Remove the tubes from the water bath and allow them to cool completely to room temperature.
-
Quantitatively transfer the solutions to cuvettes if necessary.
-
Measure the absorbance of each solution at 580 nm using a spectrophotometer.[4]
-
Use a reagent blank (containing all reagents except formaldehyde) to zero the spectrophotometer.[2]
-
-
Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of formaldehyde in the unknown samples by interpolating their absorbance values on the calibration curve.
-
Visual Guides
Experimental Workflow Diagram
Caption: Workflow for formaldehyde analysis using the chromotropic acid method.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low absorbance in the chromotropic acid assay.
References
- 1. JAIC 1994, Volume 33, Number 1, Article 4 (pp. 47 to 53) [cool.culturalheritage.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. analchemres.org [analchemres.org]
- 4. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. repository.seafdec.org [repository.seafdec.org]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. multimedia.3m.com [multimedia.3m.com]
How to prevent precipitation in chromotropic acid solutions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the preparation and stability of chromotropic acid solutions to prevent precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of precipitation in aqueous chromotropic acid solutions?
A1: Precipitation in aqueous solutions of chromotropic acid or its disodium (B8443419) salt is often due to temperature fluctuations, pH shifts, or exceeding the concentration limit. As with many solutes, solubility decreases as the temperature drops. Chromotropic acid's solubility is also pH-dependent; changes in pH can convert it to a less soluble form.[1]
Q2: How long is a chromotropic acid solution stable?
A2: The stability of a chromotropic acid solution depends on the solvent. A reagent solution prepared in concentrated (98% v/v) sulfuric acid is stable for at least six months when protected from light.[2] Aqueous stock solutions are less stable and should be stored at low temperatures (-20°C for up to one year, or -80°C for up to two years) to prevent degradation and potential precipitation.[3]
Q3: Can I redissolve precipitated chromotropic acid?
A3: In many cases, yes. If precipitation is due to low temperature, gentle warming and sonication can help redissolve the precipitate.[3] If the issue is related to pH in an aqueous solution, a slight adjustment might be necessary. For aqueous solutions of the disodium salt, adding a few drops of a dilute sodium hydroxide (B78521) solution can help clarify a turbid solution.[4][5]
Q4: Why is my chromotropic acid solution turning a different color?
A4: Chromotropic acid is used as an indicator because it changes color when it reacts with certain substances.[6] For example, in the presence of formaldehyde (B43269) and concentrated sulfuric acid, it forms a characteristic purple-colored species.[6][7] If your blank or unreacted solution is discolored, it may indicate contamination or degradation of the reagent. It is crucial to use high-purity reagents and solvents.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and use of chromotropic acid solutions.
Issue 1: Precipitation upon cooling of a freshly prepared aqueous solution.
-
Possible Cause: The concentration of the chromotropic acid exceeds its solubility limit at room temperature.
-
Solution:
-
Gently warm the solution while stirring to redissolve the precipitate.
-
If the precipitate persists, you may need to dilute the solution to a lower concentration.
-
For future preparations, consider preparing a slightly more dilute stock solution or maintaining the solution at a controlled temperature.
-
Issue 2: Cloudiness or turbidity in an aqueous solution of chromotropic acid disodium salt.
-
Possible Cause: The pH of the solution is not optimal for maximum solubility.
-
Solution:
Issue 3: Precipitate forms in a chromotropic acid/sulfuric acid reagent over time.
-
Possible Cause 1: The solution was exposed to light, leading to photodegradation.
-
Solution 1: Store the reagent in an amber or foil-wrapped bottle to protect it from light.[2]
-
Possible Cause 2: Water was introduced into the concentrated sulfuric acid solution.
-
Solution 2: Ensure all glassware is thoroughly dried before use. Keep the storage bottle tightly sealed to prevent the hygroscopic sulfuric acid from absorbing atmospheric moisture.
A logical workflow for troubleshooting precipitation is outlined in the diagram below.
Caption: Troubleshooting workflow for chromotropic acid solution precipitation.
Data Summary
The solubility of chromotropic acid and its disodium salt is a key factor in preventing precipitation. The following table summarizes solubility and recommended storage conditions.
| Compound | Solvent | Solubility | Recommended Storage |
| This compound Dihydrate | Water (H₂O) | 170 g/L | Store solution at -20°C to -80°C[3][8] |
| This compound Dihydrate | Concentrated Sulfuric Acid (H₂SO₄) | 0.294 g/L (for a 0.0735g in 250mL solution)[2] | Room temperature, protected from light[2] |
Experimental Protocols
Protocol 1: Preparation of Aqueous Chromotropic Acid Stock Solution (5% w/v)
This protocol is adapted for general use where an aqueous stock solution is required.
-
Weighing: Accurately weigh 5.0 g of this compound dihydrate.
-
Dissolution: Add the powder to a beaker containing approximately 80 mL of hot deionized water.[4][5] Stir with a magnetic stir bar until fully dissolved. The use of an ultrasonic bath can aid dissolution.[3]
-
Clarification: If the solution appears turbid, add a 10% sodium hydroxide solution dropwise until the solution is clear.[4][5]
-
Final Volume: Quantitatively transfer the solution to a 100 mL volumetric flask. Allow it to cool to room temperature.
-
Dilution: Add deionized water to the 100 mL mark.
-
Filtration & Storage: For long-term storage, filter the solution through a 0.22 µm filter.[3] Aliquot into appropriate volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3]
The workflow for this experimental protocol is illustrated below.
Caption: Experimental workflow for preparing a 5% aqueous chromotropic acid solution.
Protocol 2: Preparation of Chromotropic Acid Reagent in Sulfuric Acid
This protocol is based on methods used for the colorimetric determination of formaldehyde or nitrate.[2][6]
-
Safety: This procedure must be performed in a fume hood with appropriate personal protective equipment (lab coat, gloves, safety goggles) due to the use of concentrated sulfuric acid.
-
Weighing: Accurately weigh 73.5 mg of this compound dihydrate.
-
Dissolution: Slowly and carefully add the weighed powder to 250 mL of concentrated (98% v/v) sulfuric acid in a suitable glass container (e.g., a Schott bottle).
-
Mixing: Cap the container and mix gently (swirl or use a magnetic stirrer at low speed) until the solid is completely dissolved. The reaction is exothermic; cooling may be required.
-
Storage: Store the solution in an amber glass bottle or a clear bottle wrapped in aluminum foil to protect it from light.[2] Store at room temperature. The solution is stable for at least six months under these conditions.[2]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chromotropic acid - Wikipedia [en.wikipedia.org]
- 7. JAIC 1994, Volume 33, Number 1, Article 4 (pp. 47 to 53) [cool.culturalheritage.org]
- 8. This compound dihydrate CAS 5808-22-0 | 102498 [merckmillipore.com]
Technical Support Center: Chromotropic Acid Method for Formaldehyde Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the chromotropic acid method for formaldehyde (B43269) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My samples and standards are not developing the expected purple color. What could be the cause?
A1: Several factors can lead to a lack of color development:
-
Absence of Formaldehyde: Ensure that formaldehyde is present in your sample and that your standards have been prepared correctly. Formaldehyde solutions can degrade over time; it is recommended to use freshly prepared standards.
-
Improper Reagent Concentration: Verify the concentrations of your chromotropic acid and sulfuric acid solutions. The reaction is highly dependent on the acidic environment provided by concentrated sulfuric acid.
-
Insufficient Heating: The reaction requires heating to proceed optimally. Ensure that the samples are heated at the specified temperature and for the required duration as per the protocol (e.g., 95°C for 15 minutes).
-
Reagent Quality: The chromotropic acid reagent should be of high purity. Impurities can inhibit the reaction. It is recommended to filter the chromotropic acid solution and store it in a brown bottle, preparing it fresh weekly.[1]
Q2: The developed color in my samples is yellow or brown, not purple. Why is this happening?
A2: A yellow-brown discoloration is a classic sign of interference from oxides of nitrogen, which form nitrate (B79036) or nitrite (B80452) ions in the absorbing solution.[2] This interference can occur when sampling air from environments with high levels of these pollutants, such as incinerator exhaust.[2]
-
Troubleshooting: To mitigate this, use a sodium bisulfite absorbing solution, which forms a stable complex with formaldehyde and helps prevent the formation of nitrates.[2]
Q3: My formaldehyde readings seem lower than expected, especially in samples I know contain phenols.
A3: Phenol (B47542) is a significant negative interference in the chromotropic acid method.[3][4] It reacts with the formaldehyde chromogen, causing a decrease in absorbance at the measurement wavelength of 580 nm.[3] This interference is particularly problematic in industries using phenol-formaldehyde resins.
-
Troubleshooting: If phenol is suspected, a modified procedure may be necessary. One approach involves using a higher concentration of the chromotropic acid reagent to overcome the inhibitory effect of phenol.[5] For significant phenol interference, alternative methods for formaldehyde detection, such as the pararosaniline method, which is less affected by phenol, should be considered.[4][6]
Q4: Can other organic compounds interfere with the analysis?
A4: Yes, other organic compounds can cause interference, though typically to a lesser extent than phenol.
-
Ethanol and Xylene: These solvents can interfere with the determination of formaldehyde.[7] If their presence is suspected, passing the sample through a porous polymer sorbent trap before analysis can remove them.[7]
-
Higher Molecular Weight Alcohols, Olefins, and Aromatic Hydrocarbons: These can also cause small negative interferences.[1]
-
Other Aldehydes: The chromotropic acid method is highly selective for formaldehyde, and little interference is observed from other aldehydes.[1]
Q5: My calibration curve is not linear. What are the possible reasons?
A5: A non-linear calibration curve can result from several issues:
-
High Formaldehyde Concentration: The calibration curve can become non-linear at high formaldehyde concentrations, typically corresponding to an absorbance value above 1.0.[1] If your samples are highly concentrated, they should be diluted to fall within the linear range of the assay.
-
Incorrect Standard Preparation: Errors in the serial dilution of your formaldehyde stock solution will lead to a non-linear curve. Double-check all dilutions and ensure the stock solution concentration has been accurately determined.
-
Instrumental Issues: Ensure the spectrophotometer is functioning correctly, and the wavelength is set accurately to 580 nm.
Summary of Common Interferences
The following table summarizes the effects of common interfering substances on the chromotropic acid method for formaldehyde analysis.
| Interfering Substance | Effect on Measurement | Quantitative Impact | Mitigation Strategy |
| Phenol | Negative (decreased absorbance) | A phenol to formaldehyde ratio as low as 0.3 can cause a -15% bias.[1] Ratios from 1 to 100 can lead to almost total inhibition.[4][6] | Use a higher concentration of chromotropic acid; consider alternative methods like the pararosaniline method. |
| Oxides of Nitrogen (Nitrate/Nitrite) | Positive/Erroneous (yellow-brown color) | Produces a different colored product, leading to inaccurate readings.[2] | Use a sodium bisulfite absorbing solution.[2] |
| Ethanol, Xylene, Higher Alcohols, Olefins, Aromatic Hydrocarbons | Negative (small decrease in absorbance) | An 8-fold excess of phenol can lead to a -10% to -20% bias; other organics cause smaller interferences.[3] | Use a sorbent trap to remove interfering organic vapors before sample collection.[7] |
Experimental Protocol: NIOSH Method 3500 for Formaldehyde
This protocol is a summary of the NIOSH Method 3500 for the determination of formaldehyde in air samples.[1]
1. Reagent Preparation:
-
Chromotropic Acid (1%): Dissolve 0.10 g of 4,5-dihydroxy-2,7-naphthalene disulfonic acid disodium (B8443419) salt in 10 mL of distilled water. Filter and store in a brown bottle. Prepare fresh weekly.
-
Sulfuric Acid (96%): Use concentrated, reagent-grade sulfuric acid.
-
Sodium Bisulfite (1%): Dissolve 1 g of sodium bisulfite in 100 mL of distilled water. Prepare fresh weekly.
-
Formaldehyde Stock Solution (1 mg/mL): Prepare a stock solution and standardize it using the sodium sulfite (B76179) titration method described in the official NIOSH protocol.
-
Calibration Standards: Prepare a series of working standards by diluting the stock solution with 1% sodium bisulfite. The concentration should range to cover the expected sample concentrations.
2. Sample Analysis:
-
Pipette a 4-mL aliquot of the sample solution (collected in 1% sodium bisulfite) into a 25-mL glass-stoppered flask.
-
Add 0.1 mL of 1% chromotropic acid solution to the flask and mix.
-
Carefully and slowly add 6 mL of concentrated sulfuric acid to the flask. Caution: This reaction is highly exothermic. Gently swirl to mix.
-
Heat the solution at 95°C for 15 minutes.
-
Allow the solution to cool to room temperature for 2-3 hours.
-
Measure the absorbance of the solution at 580 nm using a spectrophotometer. Use a reagent blank (prepared with 4 mL of 1% sodium bisulfite instead of a sample) to zero the instrument.
3. Calibration and Quantification:
-
Process the calibration standards in the same manner as the samples.
-
Plot a calibration curve of absorbance versus the mass of formaldehyde (in µg) for the standards.
-
Determine the concentration of formaldehyde in the samples by comparing their absorbance to the calibration curve.
Visual Guides
Diagram 1: Troubleshooting Workflow for the Chromotropic Acid Method
Caption: Troubleshooting workflow for common issues in formaldehyde analysis.
Diagram 2: Chemical Reaction Pathway of the Chromotropic Acid Method
References
- 1. cdc.gov [cdc.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Phenol interference in the mercury-free pararosaniline method and the chromotropic acid method for formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. Phenol interference in the mercury-free pararosaniline method and the chromotropic acid method for formaldehyde (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Chromotropic Acid Reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the chromotropic acid reaction for formaldehyde (B43269) determination.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the chromotropic acid reaction?
The chromotropic acid reaction requires a strongly acidic environment to proceed effectively.[1][2] While a specific pH value is not typically cited, the reaction is almost universally carried out in concentrated sulfuric acid.[1][2] The highly acidic conditions are crucial for the condensation reaction between formaldehyde and chromotropic acid to form the purple-colored chromogen.[3] Attempts to replace concentrated sulfuric acid with less acidic alternatives have been shown to decrease the sensitivity of the assay.[1]
Q2: My absorbance readings are lower than expected. What are the potential causes and solutions?
Low absorbance readings, indicating low sensitivity, can stem from several factors:
-
Insufficient Acid Concentration: The reaction's success is highly dependent on the strongly acidic conditions. Ensure that concentrated sulfuric acid is used as specified in the protocol. Using diluted sulfuric acid can lead to a significant loss in sensitivity.[1]
-
Improper Reagent Preparation: The chromotropic acid solution should be freshly prepared daily to ensure its reactivity.[3]
-
Incorrect Wavelength: The absorbance of the colored product should be measured at its maximum, which is typically between 574 nm and 580 nm.[1][3][4] Verify that your spectrophotometer is set to the correct wavelength.
-
Phenol (B47542) Interference: Phenol is a known major negative interference in the chromotropic acid method, causing a decrease in the absorbance of the formaldehyde chromogen at 580 nm.[5] If phenol is suspected in your sample, a modified protocol may be necessary to reduce its interference.[5]
Q3: I am observing a high background signal or a non-violet color in my blank and samples. What could be the issue?
A high background or an off-color can be caused by:
-
Contaminated Reagents: The presence of formaldehyde contamination in any of the reagents, including the distilled water, can lead to a high background signal. Using formaldehyde-free distilled water is recommended.[3]
-
Nitrate or Nitrite (B80452) Interference: Nitrate and nitrite ions are known to interfere with the chromotropic acid assay, often imparting an orange-brown color to the reaction mixture.[6] If these ions are present in your sample matrix, they can lead to inaccurate results.
-
Reagent Blank Issues: The reagent blank itself can have two main absorption bands, one around 360 nm and another at about 480 nm.[1] Ensure you are measuring the absorbance at the correct wavelength (574-580 nm) to minimize the impact of the reagent blank's absorbance.[1]
Q4: My results are not reproducible. What steps can I take to improve consistency?
Inconsistent results can be frustrating. Here are some key areas to check for improving reproducibility:
-
Standardized Reaction Time and Temperature: While some protocols are performed at room temperature, others involve a heating step, for instance, in a water bath at 60°C for 20 minutes.[4] Ensure that the reaction time and temperature are consistent across all samples and standards.
-
Careful Addition of Sulfuric Acid: Concentrated sulfuric acid should be added slowly and carefully with mixing to ensure proper heat distribution and to prevent splashing.[3] Inconsistent mixing can lead to variable reaction conditions.
-
Freshly Prepared Standards: Formaldehyde standards should be prepared fresh from a stock solution for each experiment to ensure their accuracy.[7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the chromotropic acid reaction based on established protocols.
| Parameter | Recommended Value/Range | Source(s) |
| Wavelength of Maximum Absorbance (λmax) | 574 - 580 nm | [1][3][4] |
| Chromotropic Acid Solution Concentration | 0.25 g in 25 mL water (freshly prepared) or 5% (w/v) | [3][7] |
| Sulfuric Acid | Concentrated (98%) or 75% | [1][4] |
| Reaction Temperature | Room temperature or 60°C | [4] |
| Reaction Time | 5 minutes to 1 hour | [4][8] |
Experimental Protocol: Formaldehyde Determination using Chromotropic Acid
This protocol is a generalized procedure based on common methodologies. Researchers should consult their specific validated methods.
1. Reagent Preparation:
-
Chromotropic Acid Solution (0.25% w/v): Dissolve 0.25 g of chromotropic acid disodium (B8443419) salt dihydrate in 25 mL of formaldehyde-free distilled water. This solution should be prepared fresh daily.[3]
-
Sulfuric Acid (Concentrated): Use reagent-grade concentrated sulfuric acid (98%).
-
Standard Formaldehyde Solution: Prepare a stock solution and a series of dilutions to create a calibration curve. Dilutions are typically made in 1% sodium bisulfite solution.[3]
2. Sample and Standard Preparation:
-
Pipette a known volume (e.g., 2 mL) of your sample, blank (1% sodium bisulfite solution), and each formaldehyde standard into separate test tubes.[3]
3. Color Development:
-
Add 1.0 mL of the freshly prepared chromotropic acid solution to each test tube and mix well.[3]
-
Carefully and slowly add 5 mL of concentrated sulfuric acid to each tube with continuous mixing.[3] Caution: This step is exothermic and should be performed in a fume hood with appropriate personal protective equipment.
-
Allow the reaction to proceed for the specified time (e.g., allow to cool for one hour at room temperature or incubate at 60°C for 20 minutes).[4]
4. Spectrophotometric Measurement:
-
After the reaction is complete and the solutions have cooled to room temperature, measure the absorbance of each sample and standard at the predetermined maximum wavelength (typically 574-580 nm) against the reagent blank.[1][3][4]
5. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of formaldehyde in your samples by interpolating their absorbance values on the calibration curve.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the chromotropic acid reaction.
References
- 1. analchemres.org [analchemres.org]
- 2. Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. nvwa.nl [nvwa.nl]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scielo.br [scielo.br]
- 8. runachemicals.com [runachemicals.com]
Reducing background absorbance in the chromotropic acid spectrophotometric method
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background absorbance in the chromotropic acid spectrophotometric method for formaldehyde (B43269) determination.
Troubleshooting Guide
High background absorbance in your blank or samples can obscure the signal from your analyte, leading to inaccurate results. This guide addresses common causes and provides step-by-step solutions.
Problem 1: High Absorbance in the Reagent Blank
A high reagent blank is one of the most frequent issues and can often be traced back to contaminated reagents or improper handling.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Contaminated Reagents | 1. Prepare fresh chromotropic acid solution daily. The solution can degrade over time, leading to increased background color.[1] 2. Use formaldehyde-free distilled water for all reagent and standard preparations. Commercially available HPLC-grade water is often suitable, or you can prepare it in-house (see Experimental Protocols). 3. Check the purity of the sulfuric acid. Use a high-purity, reagent-grade concentrated sulfuric acid (96-98%).[1] Older or lower-grade sulfuric acid can contain impurities that contribute to background color. | A significant decrease in the absorbance of the reagent blank. |
| Improper Reagent Storage | 1. Store the solid chromotropic acid reagent protected from light and moisture. 2. Store the prepared chromotropic acid solution in a brown bottle and prepare it fresh weekly. [2] | Improved stability of the reagent and more consistent, lower blank readings. |
| Incorrect Sulfuric Acid Concentration | 1. Ensure the correct concentration of sulfuric acid is used as specified in the protocol. The reaction is highly dependent on the acid concentration.[1][3] 2. Note that using diluted sulfuric acid can lead to a loss of sensitivity. | Optimal reaction conditions, leading to a stable and minimized blank signal. Concentrated sulfuric acid (96%) has been shown to provide the highest calibration line slope.[1] |
Problem 2: High Absorbance in Samples but not in the Blank
If the reagent blank is acceptable but your samples show high background absorbance, the issue likely lies with interfering substances within the sample matrix.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Nitrate and Nitrite (B80452) Interference | Nitrates and nitrites are known to interfere with the chromotropic acid method, often producing a yellow-brown color that can increase the background absorbance.[4] 1. For samples where nitrate/nitrite presence is suspected, consider a pre-treatment step. The addition of urea (B33335) can eliminate nitrite interference.[5] | Reduction of the yellow-brown discoloration and a corresponding decrease in background absorbance in the samples. |
| Interference from Other Organic Compounds | Ethanol, xylene, and phenols can interfere with the reaction.[6][7] 1. For gaseous samples, use a pre-trap with a sorbent like Tenax GC to remove interfering organic vapors. [6] 2. For samples containing phenols, an increased concentration of chromotropic acid may be required to mitigate the interference. [8] | Removal of interfering compounds, leading to a more accurate measurement of formaldehyde. |
| Sample Turbidity | Particulate matter in the sample can scatter light and lead to artificially high absorbance readings. 1. Filter the sample through a 0.45 µm filter before analysis. | A clear sample solution and a reduction in non-specific absorbance. |
Frequently Asked Questions (FAQs)
Q1: My absorbance readings are fluctuating or drifting. What should I do?
A1: Fluctuating or drifting absorbance readings are often related to the spectrophotometer itself.
-
Warm-up Time: Ensure the spectrophotometer lamp has warmed up for at least 15-30 minutes before taking any measurements. This allows the light source to stabilize.
-
Cuvettes: Use clean, scratch-free quartz cuvettes for UV range measurements. Handle cuvettes by the frosted sides to avoid fingerprints on the optical surfaces. Always insert the cuvette in the same orientation.
-
Blanking: Blank the spectrophotometer with a solution containing all the components of your sample except the analyte. This should be done frequently during a long series of measurements.
Q2: Can I use a different acid instead of concentrated sulfuric acid to reduce hazards?
A2: While other acids like hydrochloric or phosphoric acid have been investigated, they generally result in a significant decrease in the sensitivity of the method. A modified procedure using a mixture of hydrochloric acid and hydrogen peroxide has been proposed as a less hazardous alternative, but this may require re-validation of your method.[9]
Q3: How often should I prepare a new calibration curve?
A3: A new calibration curve should be prepared daily with at least six working standards and a reagent blank.[2] This ensures the accuracy of your measurements and accounts for any daily variations in reagent quality or instrument performance.
Q4: What is the optimal wavelength for measuring the colored product?
A4: The purple-colored product of the reaction between formaldehyde and chromotropic acid has a maximum absorbance at approximately 580 nm.[1][8]
Q5: My sample is too concentrated and the absorbance is outside the linear range of my calibration curve. What should I do?
A5: If the absorbance is higher than your highest standard, you will need to dilute your sample. Take a smaller aliquot of the unreacted sample solution and dilute it with 1% sodium bisulfite solution to bring the absorbance within the calibrated range.[10] Remember to account for this dilution in your final concentration calculation.
Experimental Protocols
Preparation of Formaldehyde-Free Distilled Water
For accurate results, it is crucial to use water that is free of formaldehyde.
-
Start with distilled or deionized water.
-
Add a few crystals of potassium permanganate (B83412) and distill the water again using an all-glass distillation apparatus.
-
Collect the freshly distilled water and store it in a tightly sealed glass container to prevent absorption of atmospheric formaldehyde.
NIOSH Method 3500: Formaldehyde by Visible Absorption Spectrophotometry
This is a widely recognized and sensitive method for formaldehyde determination.[2][10]
Reagents:
-
Chromotropic Acid (1%): Dissolve 0.10 g of 4,5-dihydroxy-2,7-naphthalene disulfonic acid disodium (B8443419) salt in 10 mL of distilled water. Filter and store in a brown bottle. Prepare fresh weekly.[2]
-
Sulfuric Acid: Concentrated (96%), reagent grade.[2]
-
Sodium Bisulfite (1%): Dissolve 1 g of sodium bisulfite in 100 mL of distilled water. Prepare fresh weekly.[2]
-
Formaldehyde Stock Solution (1 mg/mL): Prepare by diluting a standardized 37% formalin solution. The exact concentration should be determined by titration.[2]
Procedure:
-
Pipette a 4-mL aliquot of your sample solution into a 25-mL glass-stoppered flask.
-
Add 0.1 mL of 1% chromotropic acid solution to the flask and mix.
-
Carefully and slowly add 6 mL of concentrated sulfuric acid to the flask. Gently swirl to mix. Caution: This reaction is highly exothermic.
-
Heat the solution in a water bath at 95°C for 15 minutes.
-
Allow the solution to cool to room temperature.
-
Measure the absorbance of the solution at 580 nm using a spectrophotometer, with a reagent blank as the reference.[10]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the chromotropic acid method.
Troubleshooting Logic
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdc.gov [cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. inis.iaea.org [inis.iaea.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. scielo.br [scielo.br]
- 10. Page:NIOSH Manual of Analytical Methods - 3500.pdf/3 - Wikisource, the free online library [en.wikisource.org]
Validation & Comparative
A Comparative Guide to Chromotropic Acid and Acetylacetone Methods for Formaldehyde Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of formaldehyde (B43269) is crucial in various applications, from monitoring environmental contaminants to ensuring the safety of pharmaceutical excipients. Two of the most established colorimetric methods for this purpose are the chromotropic acid and the acetylacetone (B45752) (Nash) methods. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for your specific research needs.
Principle of the Methods
The chromotropic acid and acetylacetone methods are both spectrophotometric techniques that rely on the reaction of formaldehyde with a specific reagent to produce a colored compound. The concentration of formaldehyde is then determined by measuring the absorbance of the solution at a characteristic wavelength.
The chromotropic acid method involves the reaction of formaldehyde with chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid) in the presence of concentrated sulfuric acid.[1][2] This reaction, upon heating, forms a purple-colored monocationic chromogen, which is quantified by measuring its absorbance at approximately 580 nm.[1][2]
The acetylacetone method , also known as the Nash method, is based on the Hantzsch reaction. In this method, formaldehyde reacts with acetylacetone and an excess of ammonium (B1175870) acetate (B1210297) to form a yellow-colored lutidine derivative, 3,5-diacetyl-1,4-dihydrolutidine.[3][4][5] The intensity of the yellow color is measured spectrophotometrically at around 412 nm.[5] This method can also be adapted for fluorimetric detection or coupled with high-performance liquid chromatography (HPLC) for post-column derivatization.[4][6][7]
Performance Comparison
| Parameter | Chromotropic Acid Method | Acetylacetone Method |
| Reagents | Chromotropic acid, Concentrated Sulfuric Acid | Acetylacetone, Ammonium Acetate, Acetic Acid |
| Reaction Product | Purple monocationic chromogen | Yellow 3,5-diacetyl-1,4-dihydrolutidine |
| Detection Wavelength | ~580 nm | ~412 nm |
| Sensitivity | High | Generally considered more sensitive |
| Specificity | Good, but can have interferences | High for formaldehyde |
| Key Advantages | Established and widely used | Milder reaction conditions (no concentrated acid), high specificity, adaptable to HPLC |
| Key Disadvantages | Requires the use of highly corrosive concentrated sulfuric acid, potential for charring of organic samples | Reagent stability can be a concern, potential for interference from other aldehydes |
Experimental Protocols
Chromotropic Acid Method
A typical protocol for the chromotropic acid method involves the following steps:
-
Sample Preparation: An aqueous sample containing formaldehyde is prepared.
-
Reagent Preparation: A solution of chromotropic acid in concentrated sulfuric acid is prepared.[2]
-
Reaction: The sample is mixed with the chromotropic acid reagent.
-
Heating: The mixture is heated in a water bath to facilitate the color-forming reaction.[2]
-
Cooling: The reaction mixture is cooled to room temperature.
-
Measurement: The absorbance of the resulting purple solution is measured using a spectrophotometer at approximately 580 nm.[1]
-
Quantification: The formaldehyde concentration is determined by comparing the absorbance to a standard curve prepared with known concentrations of formaldehyde.
Acetylacetone Method (Nash Method)
The general procedure for the acetylacetone method is as follows:
-
Sample Preparation: An aqueous solution of the sample is prepared.
-
Reagent Preparation: The Nash reagent is prepared by dissolving ammonium acetate and acetylacetone in water, with the pH adjusted using acetic acid.[5]
-
Reaction: The sample is mixed with the Nash reagent.
-
Heating: The mixture is incubated in a water bath to accelerate the formation of the colored product.[5][8]
-
Cooling: The solution is allowed to cool to room temperature.
-
Measurement: The absorbance of the yellow solution is measured at approximately 412 nm using a spectrophotometer.[5]
-
Quantification: The concentration of formaldehyde is calculated from a calibration curve generated using formaldehyde standards.
Method Workflows
Discussion and Recommendations
The choice between the chromotropic acid and acetylacetone methods depends on the specific requirements of the analysis.
The chromotropic acid method is a well-established and robust technique. However, its primary drawback is the use of concentrated sulfuric acid, which is highly corrosive and requires stringent safety precautions. This can also lead to the charring of organic materials in the sample, potentially interfering with the measurement. Greener alternatives that replace concentrated sulfuric acid have been developed, which may mitigate some of these safety and interference concerns.[9][10]
The acetylacetone method offers several advantages, most notably its milder reaction conditions, which enhance safety and reduce the risk of sample degradation. It is generally considered to be more specific for formaldehyde. The adaptability of the acetylacetone method for use with HPLC provides a powerful tool for the separation and quantification of formaldehyde in complex matrices, significantly improving selectivity.[4] However, the stability of the Nash reagent can be a limiting factor, and it is recommended to use freshly prepared reagent for optimal results.
For routine analysis where high sample throughput and safety are priorities, the acetylacetone method is often the preferred choice. Its high specificity and adaptability make it particularly suitable for complex samples encountered in drug development and biological research. The chromotropic acid method remains a viable option, especially in laboratories where it is already established, but careful consideration of the associated hazards is essential. For analyses requiring the utmost sensitivity and selectivity, coupling the acetylacetone derivatization with HPLC is the recommended approach.
References
- 1. multimedia.3m.com [multimedia.3m.com]
- 2. JAIC 1994, Volume 33, Number 1, Article 4 (pp. 47 to 53) [cool.culturalheritage.org]
- 3. WO2015073275A1 - Formaldehyde test reagent - Google Patents [patents.google.com]
- 4. lcms.cz [lcms.cz]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pickeringlabs.com [pickeringlabs.com]
- 7. Quantitative determination of formaldehyde in air using the acetylacetone method. | AIVC [aivc.org]
- 8. epa.gov [epa.gov]
- 9. scielo.br [scielo.br]
- 10. Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Formaldehyde Quantification: HPLC vs. Chromotropic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of formaldehyde (B43269) is critical for safety, quality control, and regulatory compliance. This guide provides an objective comparison of two widely used methods: High-Performance Liquid Chromatography (HPLC) and the chromotropic acid-based spectrophotometric method. We present a summary of their performance, detailed experimental protocols, and visual workflows to aid in selecting the most appropriate method for your analytical needs.
Formaldehyde, a known carcinogen, is a common process-related impurity in pharmaceutical manufacturing and a component in various industrial and consumer products.[1] Its accurate measurement at trace levels is therefore of paramount importance. While both HPLC and the chromotropic acid method are established techniques for formaldehyde quantification, they differ significantly in their principles, performance characteristics, and susceptibility to interferences.
Performance Comparison at a Glance
The choice between HPLC and the chromotropic acid method often depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of each method based on published experimental data.
| Parameter | HPLC with Derivatization (e.g., DNPH) | Chromotropic Acid Method |
| Principle | Chromatographic separation of a formaldehyde derivative followed by UV or DAD detection.[2][3] | Colorimetric reaction of formaldehyde with chromotropic acid in the presence of sulfuric acid, measured by spectrophotometry.[4][5] |
| Linear Range | Wide, e.g., 0.33–333 ppm[2][3], 0.03% to 0.15% w/w[6] | Narrower, e.g., 0.03-7.00 mg/L[7], 0.2 to 20 ppm[8] |
| Limit of Detection (LOD) | High sensitivity, e.g., 0.1 ppm (0.03 ng)[2][3], 0.01% w/w[6] | Moderate sensitivity, e.g., 0.005 mg/L[7], 1 ppm[9] |
| Specificity | High, separates formaldehyde derivative from other carbonyls and matrix components.[10][11] | Prone to interferences from other aldehydes, phenols, ethanol, xylene, nitrates, and nitrites.[4][5][8] |
| Sample Throughput | Lower, due to chromatographic run times (e.g., ~20 min per sample).[2] | Higher, suitable for batch analysis. |
| Cost & Complexity | Higher initial instrument cost and complexity. Requires skilled operators. | Lower instrument cost and simpler procedure. |
| Key Advantages | High specificity and sensitivity, suitable for complex matrices. | Cost-effective, simple, and rapid for screening purposes.[7] |
| Key Disadvantages | Requires derivatization step, longer analysis time per sample.[6][11] | Susceptible to interferences, use of concentrated sulfuric acid poses a safety hazard.[8][12] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization
This method is based on the reaction of formaldehyde with DNPH to form a stable 2,4-dinitrophenylhydrazone derivative, which can be readily detected by UV-Vis spectrophotometry.[2][3]
Materials and Reagents:
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Formaldehyde standard solution
-
Sample containing formaldehyde
Procedure:
-
Sample Preparation and Derivatization:
-
Chromatographic Conditions:
-
Analysis:
-
Inject the derivatized standard solutions and samples into the HPLC system.
-
Identify the formaldehyde-DNPH peak based on its retention time (approximately 6.4 minutes under the specified conditions).[2]
-
Quantify the formaldehyde concentration by comparing the peak area of the sample with a calibration curve generated from the standard solutions.
-
Chromotropic Acid Method
This spectrophotometric method relies on the reaction of formaldehyde with chromotropic acid in the presence of concentrated sulfuric acid to produce a purple-colored complex.[4][5]
Materials and Reagents:
-
Chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid disodium (B8443419) salt) solution (e.g., 5% w/v in water).[7]
-
Concentrated sulfuric acid (98%).[7]
-
Formaldehyde standard solution
-
Sample containing formaldehyde
Procedure:
-
Sample Preparation:
-
Pipette an appropriate volume of the sample into a volumetric flask.
-
-
Color Development:
-
To a test tube, add a 2 mL aliquot of the sample or standard solution.[15]
-
Add 1.0 mL of the chromotropic acid solution and mix well.[5]
-
Carefully and slowly add 5 mL of concentrated sulfuric acid while mixing.[5]
-
Place the test tube in a boiling water bath for 15 minutes.[9]
-
Allow the solution to cool to room temperature.
-
-
Spectrophotometric Measurement:
-
Quantification:
-
Determine the formaldehyde concentration in the sample by comparing its absorbance to a calibration curve prepared from the standard solutions.
-
Visualizing the Workflows and Reactions
To further clarify the experimental processes and the underlying chemistry, the following diagrams have been generated.
Caption: Experimental workflow for formaldehyde quantification by HPLC with DNPH derivatization.
Caption: Experimental workflow for the chromotropic acid method.
Caption: Chemical reaction in the chromotropic acid method.
Conclusion
The choice between HPLC and the chromotropic acid method for formaldehyde quantification should be guided by the specific analytical requirements. HPLC with derivatization stands out for its high specificity and sensitivity, making it the preferred method for regulatory submissions and the analysis of complex sample matrices where accuracy is paramount.[2][3][16] The chromotropic acid method, while less specific and prone to interferences, offers a cost-effective and rapid alternative for screening purposes or for simpler sample matrices where potential interferences are known to be absent.[7][17] Researchers and drug development professionals should carefully consider the trade-offs between specificity, sensitivity, cost, and sample throughput when selecting the most appropriate method for their formaldehyde quantification needs.
References
- 1. Towards a Non-Biased Formaldehyde Quantification in Leather: New Derivatization Conditions before HPLC Analysis of 2,4-Dinitrophenylhydrazine Derivatives [mdpi.com]
- 2. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. nuv.ac.in [nuv.ac.in]
- 7. analchemres.org [analchemres.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. repository.seafdec.org [repository.seafdec.org]
- 10. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. tandfonline.com [tandfonline.com]
- 13. shimadzu.com [shimadzu.com]
- 14. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. benchchem.com [benchchem.com]
- 17. A comparative study of formaldehyde detection using chromotropic acid, acetylacetone and HPLC in cosmetics and household cleaning products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Formaldehyde Detection: Validation of the Chromotropic Acid Method
For researchers, scientists, and drug development professionals, the accurate quantification of formaldehyde (B43269) is critical due to its carcinogenic nature and prevalence as a chemical intermediate and environmental contaminant. This guide provides an objective comparison of the chromotropic acid method with other common analytical techniques for formaldehyde detection, supported by experimental data and detailed protocols.
The chromotropic acid method has long been a staple for the spectrophotometric determination of formaldehyde, valued for its simplicity and cost-effectiveness.[1] Its validation against standard reference materials is crucial for ensuring reliable and accurate results in research and quality control settings. This guide will delve into the performance of the chromotropic acid method and compare it with prominent alternatives.
Performance Comparison of Formaldehyde Detection Methods
The selection of an appropriate formaldehyde detection method hinges on a balance of factors including sensitivity, selectivity, cost, and the nature of the sample matrix. The following table summarizes the key performance indicators of several widely used methods.
| Method Category | Specific Technique | Principle | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Spectrophotometry | Chromotropic Acid | Colorimetric reaction in the presence of sulfuric acid, forming a purple chromogen measured at ~580 nm.[2][3] | ~0.1 µg/mL (~0.04 ppm in air)[4] | Simple, cost-effective, widely used, and highly specific to formaldehyde.[1][2] | Use of concentrated sulfuric acid, potential for interference from nitrogen dioxide, acrolein, and phenol.[4] |
| Acetylacetone (B45752) (Hantzsch Reaction) | Fluorometric or colorimetric detection of a dihydropyridine (B1217469) derivative formed from the reaction of formaldehyde with acetylacetone and ammonia.[5] | ~0.1 µg/mL[6] | High selectivity for formaldehyde, cost-effective, and accurate.[5] | Can be time-consuming and may have interference from other aldehydes.[6] | |
| 3-Methyl-2-benzothiazolonehydrazone (MBTH) | Colorimetric method that detects aliphatic aldehydes.[5][6] | ~0.1 µg/mL[6] | High sensitivity for aliphatic aldehydes.[6] | Not specific to formaldehyde, can lead to overestimation in the presence of other aldehydes, and uses hazardous chemicals.[5][6] | |
| Chromatography | High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection | Derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by separation and quantification.[1][7] | Low µg/m³ range | High specificity and can determine other aldehydes simultaneously.[1][5] | Requires expensive equipment, trained personnel, and can be time-consuming.[1][7] |
| Gas Chromatography (GC) | Separation of volatile compounds, often after derivatization, followed by detection.[7] | Varies with detector | High specificity and sensitivity. | Requires expensive equipment and sample preparation can be complex.[7] |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical results. Below are the protocols for the chromotropic acid and acetylacetone methods.
Chromotropic Acid Method for Formaldehyde Determination
This protocol is based on the widely recognized NIOSH Method 3500.[2]
1. Reagent Preparation:
-
Chromotropic Acid Solution (0.25% w/v): Dissolve 0.25 g of the disodium (B8443419) salt of chromotropic acid in 25 mL of formaldehyde-free distilled water. This solution should be prepared fresh daily.[3]
-
Sulfuric Acid (Concentrated): Use reagent-grade concentrated sulfuric acid.
-
Standard Formaldehyde Solution: Prepare a stock solution from a certified formaldehyde standard. Create a series of dilutions in formaldehyde-free distilled water to establish a calibration curve (e.g., 0.20, 0.40, 0.80, 1.2, 1.8, and 2.4 µg/mL).[8]
2. Sample Preparation:
-
For air samples, formaldehyde is typically collected in an impinger containing a known volume of absorbing solution (e.g., 1% sodium bisulfite solution).[3][9]
-
For liquid samples, ensure the sample is appropriately diluted to fall within the calibration range.
3. Analytical Procedure:
-
Pipette 2 mL of each standard solution and sample solution into separate clean 25-mL glass culture tubes.[8]
-
Add 300 µL of the 5% chromotropic acid solution to each tube and mix thoroughly.[8]
-
Carefully add 3.0 mL of concentrated sulfuric acid to each tube and mix.[8] Caution: This reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment.
-
Heat the tubes in a water bath at 60°C for 15-20 minutes or allow them to stand for 1 hour at room temperature for color development.[10]
-
After cooling to room temperature, measure the absorbance of the solutions at 580 nm using a spectrophotometer.[3][8]
-
Use a reagent blank (containing all reagents except formaldehyde) to zero the spectrophotometer.[8]
4. Quantification:
-
Plot a calibration curve of absorbance versus formaldehyde concentration for the standard solutions.
-
Determine the concentration of formaldehyde in the samples by comparing their absorbance to the calibration curve.
Acetylacetone (Hantzsch) Method for Formaldehyde Determination
1. Reagent Preparation:
-
Acetylacetone Reagent: Prepare a solution containing ammonium (B1175870) acetate, acetic acid, and acetylacetone in distilled water.
-
Standard Formaldehyde Solution: Prepare a series of standards as described for the chromotropic acid method.
2. Analytical Procedure:
-
Mix the sample or standard solution with the acetylacetone reagent.
-
Heat the mixture in a water bath at a specified temperature (e.g., 60°C) for a defined period to allow for the color reaction to complete.
-
Cool the solution to room temperature.
-
Measure the absorbance or fluorescence of the resulting yellow-colored lutidine derivative at the appropriate wavelength (typically around 412 nm for absorbance).
5. Quantification:
-
Construct a calibration curve from the standard solutions.
-
Determine the formaldehyde concentration in the samples from the calibration curve.
Visualizing the Workflow and Chemical Reaction
To better understand the experimental process and the underlying chemistry, the following diagrams are provided.
General workflow for spectrophotometric determination of formaldehyde.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Chromotropic acid - Wikipedia [en.wikipedia.org]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. ANALYTICAL METHODS - Formaldehyde - An Assessment of Its Health Effects - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. A Review on Recent Sensing Methods for Determining Formaldehyde in Agri-Food Chain: A Comparison with the Conventional Analytical Approaches | MDPI [mdpi.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. nvwa.nl [nvwa.nl]
A Comparative Guide to Formaldehyde Detection: Accuracy and Precision of the Chromotropic Acid Test
For researchers, scientists, and drug development professionals, the accurate and precise quantification of formaldehyde (B43269) is paramount. This aldehyde is a critical chemical intermediate but also a known carcinogen, making its detection essential in applications ranging from quality control in pharmaceutical manufacturing to environmental monitoring and toxicological studies. While the chromotropic acid test has been a long-standing method for formaldehyde determination, a variety of alternative techniques are now available, each with distinct performance characteristics. This guide provides an objective comparison of the chromotropic acid method with other common analytical techniques, supported by performance data and detailed experimental protocols.
Principle of the Chromotropic Acid Test
The chromotropic acid method, officially recognized as NIOSH Method 3500, is a spectrophotometric technique. It relies on the reaction of formaldehyde with chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid) in the presence of concentrated sulfuric acid. This reaction produces a purple-colored monocationic chromogen, and the intensity of the color, measured by its absorbance typically at 580 nm, is directly proportional to the formaldehyde concentration.[1][2]
Performance Comparison of Formaldehyde Detection Methods
The choice of a suitable formaldehyde detection method depends on a balance of factors including sensitivity, specificity, accuracy, precision, and the complexity of the sample matrix. The following table summarizes the key performance metrics of the chromotropic acid test and its principal alternatives.
| Method Category | Specific Technique | Principle | Limit of Detection (LOD) | Precision (CV or RSD) | Accuracy/Recovery | Key Advantages | Key Disadvantages |
| Spectrophotometry | Chromotropic Acid (NIOSH 3500) | Colorimetric reaction with chromotropic acid in strong acid. | ~0.02 ppm (for 80-L air sample)[3] | 9% - 11.4%[4][5] | ± 18%[3] | High selectivity for formaldehyde over other aldehydes.[3] | Use of concentrated sulfuric acid; Potential for negative interference from phenols, alcohols, and aromatic hydrocarbons.[3] |
| Acetylacetone (B45752) (Hantzsch Reaction) | Colorimetric/Fluorometric reaction forming a dihydropyridine (B1217469) derivative. | ~0.3 ppbv (Instrument-based)[6] | - | Overall accuracy 8.6% (Instrument-based)[6] | Can be performed at milder pH; Amenable to high-throughput screening.[7][8] | Interference from acetaldehyde, amines, and sulfites.[9] | |
| Pararosaniline | Colorimetric reaction forming a purple chromophore. | ~0.1 µg/ml[10] | 6.3% at 0.6 µg/ml[10] | - | Higher sensitivity than chromotropic acid; Does not require concentrated acid.[11] | Interference from other low molecular weight aldehydes, sulfites, and cyanide.[10][12] | |
| Chromatography | HPLC-UV with DNPH Derivatization (NIOSH 2016) | Pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by HPLC separation and UV detection. | 0.07 µ g/sample [2] | 3.2%[2] | Bias: +4.4%; Recovery: 89-101%[2][13][14] | High sensitivity and specificity; Separates derivatives of different aldehydes.[2] | Time-consuming sample preparation; DNPH reagent can be degraded by ozone.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and ensuring data integrity. Below are the fundamental protocols for the key analytical methods discussed.
Chromotropic Acid Method (Adapted from NIOSH Method 3500)
-
Sample Collection: Air samples are bubbled through two midget impingers in series, each containing 10 mL of 1% sodium bisulfite solution, at a flow rate of 0.2 to 1 L/min.[3]
-
Reagent Preparation: Prepare a 1% chromotropic acid solution in water. This solution should be made fresh daily.[3]
-
Color Development:
-
Pipette 4 mL of the sample solution into a test tube.
-
Add 0.1 mL of the 1% chromotropic acid solution.
-
Carefully add 6 mL of concentrated sulfuric acid, allowing it to flow down the side of the test tube. Mix well.
-
Allow the solution to cool to room temperature.
-
-
Measurement: Measure the absorbance of the solution at 580 nm using a spectrophotometer. A reagent blank is carried through the entire process for background correction.[3]
-
Calibration: Prepare a series of formaldehyde standards and treat them in the same manner as the samples to generate a calibration curve of absorbance versus concentration.
Acetylacetone Method (Hantzsch Reaction)
-
Sample Collection: Formaldehyde is typically absorbed into chilled reagent water.[9]
-
Reagent Preparation: Prepare the acetylacetone reagent by dissolving 150 g of ammonium (B1175870) acetate, 3 mL of glacial acetic acid, and 2 mL of acetylacetone in water and diluting to 1 L.[15]
-
Color Development:
-
Measurement: Measure the absorbance of the yellow-colored product (3,5-diacetyl-1,4-dihydrolutidine) at 412 nm.[9]
-
Calibration: A calibration curve is constructed using standard formaldehyde solutions treated with the acetylacetone reagent.
HPLC-UV with DNPH Derivatization
-
Sample Collection: Air is drawn through a cartridge containing silica (B1680970) gel coated with 2,4-dinitrophenylhydrazine (DNPH).[2]
-
Sample Preparation:
-
Elute the cartridge with 10 mL of carbonyl-free acetonitrile (B52724).[2]
-
The eluate contains the stable formaldehyde-DNPH derivative (hydrazone).
-
-
Chromatographic Analysis:
-
Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve prepared from standard solutions of the formaldehyde-DNPH derivative.[2]
Methodological Workflows and Comparisons
Visualizing the experimental processes and their relationships can aid in selecting the most appropriate method for a given research question.
Conclusion
The chromotropic acid test remains a viable and highly selective method for formaldehyde quantification, particularly when other aldehydes are not a concern. Its primary drawbacks are the use of hazardous concentrated sulfuric acid and potential interferences from compounds like phenols. For applications requiring higher sensitivity, precision, and the ability to distinguish between different aldehydes, HPLC with DNPH derivatization is the superior, albeit more complex and time-consuming, choice. The acetylacetone and pararosaniline methods offer valuable alternatives that avoid harsh reagents and can be more suitable for high-throughput screening or simpler field applications, respectively. The selection of the optimal method ultimately requires careful consideration of the specific analytical needs, sample matrix, and available instrumentation.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. cdc.gov [cdc.gov]
- 4. Field precision of formaldehyde sampling and analysis using NIOSH method 3500 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. AMT - Comparison of formaldehyde measurements by Hantzsch, CRDS and DOAS in the SAPHIR chamber [amt.copernicus.org]
- 7. A comparative study of formaldehyde detection using chromotropic acid, acetylacetone and HPLC in cosmetics and household cleaning products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative study of formaldehyde detection using chromotropic acid, acetylacetone and HPLC in cosmetics and household cleaning products | Semantic Scholar [semanticscholar.org]
- 9. epa.gov [epa.gov]
- 10. Determination of formaldehyde in air by flow injection using pararosaniline and spectrophotometric detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Modified pararosaniline method for the determination of formaldehyde in air | Semantic Scholar [semanticscholar.org]
- 12. epa.gov [epa.gov]
- 13. Determination of Formaldehyde by HPLC with Stable Precolumn Derivatization in Egyptian Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jfda-online.com [jfda-online.com]
Inter-laboratory Comparison Guide: Formaldehyde Measurement by the Chromotropic Acid Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chromotropic acid method for the quantitative determination of formaldehyde (B43269). It includes a summary of inter-laboratory performance, detailed experimental protocols, and a visual representation of the workflow. This information is intended to assist in the implementation and evaluation of this widely used analytical technique.
Inter-laboratory Performance of the Chromotropic Acid Method
A key evaluation of NIOSH Method 3500 involved a study with three different analysts in three separate laboratories. The results of this study demonstrated strong reproducibility, with the analysis of standard samples containing 1 to 20 µg of formaldehyde agreeing within ±5% among the participating laboratories.[1][2] This indicates a high level of consistency can be expected when the standardized method is followed correctly.
Further illustrating the method's precision, a field study involving 25 sets of replicate samples collected from a workplace environment showed an overall pooled coefficient of variation (CV) of 0.09.[3] The CV for the replicate sets ranged from 0.03 to 0.24.[3] In another inter-laboratory comparison focused on formaldehyde emissions from particleboard using a small chamber test method (ASTM D 6007-02), the formaldehyde concentrations were determined using the chromotropic acid procedure. The results from two participating laboratories for uncoated particleboard were not significantly different, with measured values of 0.129 to 0.223 ppm in one lab and 0.175 to 0.182 ppm in the other.[4]
Summary of Performance Data
| Performance Metric | Value | Sample Type | Source |
| Inter-laboratory Agreement | Within ±5% | Standard Samples (1-20 µg) | NIOSH Method 3500[1][2] |
| Field Precision (Pooled CV) | 0.09 | Air Samples (0.05-1.72 ppm) | Field Study[3] |
| Field Precision (Range of CV) | 0.03 - 0.24 | Air Samples | Field Study[3] |
| Inter-laboratory (Lab 1) | 0.129 - 0.223 ppm | Air from Particleboard | ASTM D 6007-02 Study[4] |
| Inter-laboratory (Lab 2) | 0.175 - 0.182 ppm | Air from Particleboard | ASTM D 6007-02 Study[4] |
Experimental Protocol: Chromotropic Acid Method (Based on NIOSH Method 3500)
This protocol outlines the steps for the determination of formaldehyde in an aqueous sample.
1. Principle
Formaldehyde reacts with chromotropic acid in the presence of concentrated sulfuric acid to produce a purple-colored dibenzoxanthylium chromogen.[5] The intensity of the color, which is proportional to the formaldehyde concentration, is measured by spectrophotometry at 580 nm.[5]
2. Reagents and Materials
-
Chromotropic Acid Reagent (1%): Dissolve 0.10 g of 4,5-dihydroxy-2,7-naphthalenedisulfonic acid disodium (B8443419) salt in 10 mL of distilled, deionized water. Prepare this solution fresh weekly and store in a brown bottle.
-
Sulfuric Acid: Concentrated (96%), reagent grade.
-
Formaldehyde Stock Solution (1 mg/mL): Prepare by diluting a standardized 37% formalin solution.
-
Working Standard Solutions: Prepare a series of working standards by diluting the formaldehyde stock solution with distilled, deionized water.
-
Spectrophotometer: Capable of measuring absorbance at 580 nm.
-
Glassware: Volumetric flasks, pipettes, and glass-stoppered flasks.
3. Sample Preparation and Analysis
-
Aliquoting: Pipette a 4 mL aliquot of the sample solution into a 25 mL glass-stoppered flask. If necessary, adjust the aliquot size to ensure the formaldehyde content is within the optimal range of the calibration curve (typically 2 to 20 µg).
-
Reagent Addition: Add 0.1 mL of the 1% chromotropic acid solution to the flask and mix.
-
Acidification and Color Development: Carefully and slowly add 6 mL of concentrated sulfuric acid to the flask. The heat generated from the dilution of the acid is sufficient for the color development reaction.
-
Incubation: Allow the mixture to cool to room temperature.
-
Spectrophotometric Measurement: Transfer the solution to a cuvette and measure the absorbance at 580 nm against a reagent blank. The reagent blank is prepared by substituting the sample aliquot with 4 mL of distilled, deionized water.
4. Calibration Curve
-
Prepare a series of calibration standards from the working standard solutions.
-
Treat each calibration standard in the same manner as the samples (steps 3.1 to 3.5).
-
Plot the absorbance of the standards versus their corresponding formaldehyde concentration (in µg/mL).
-
Determine the concentration of formaldehyde in the samples by comparing their absorbance to the calibration curve.
Visualizing the Workflow and Chemical Reaction
Experimental Workflow Diagram
References
- 1. Page:NIOSH Manual of Analytical Methods - 3500.pdf/4 - Wikisource, the free online library [en.wikisource.org]
- 2. cdc.gov [cdc.gov]
- 3. Field precision of formaldehyde sampling and analysis using NIOSH method 3500 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Chromotropic Acid with Aldehydes
For researchers, scientists, and drug development professionals, the accurate quantification of formaldehyde (B43269) is critical in various applications, from quality control of raw materials to monitoring environmental contaminants. The chromotropic acid method has long been a staple for formaldehyde detection due to its simplicity and high selectivity. This guide provides an objective comparison of the chromotropic acid method's performance, particularly concerning its cross-reactivity with other aldehydes, and presents supporting experimental data and protocols.
Performance Comparison: Chromotropic Acid vs. Other Aldehydes
The chromotropic acid method is renowned for its high specificity for formaldehyde.[1] In the presence of concentrated sulfuric acid, chromotropic acid reacts with formaldehyde to form a characteristic purple-colored dibenzoxanthylium chromogen, with maximum absorbance typically measured at 580 nm.[2][3] This reaction is highly selective, and most other aldehydes, ketones, and organic acids do not produce a similar color, minimizing interference.[4]
One comparative study systematically investigated the interference of twelve other aldehydes and ketones with formaldehyde detection using the chromotropic acid method.[5][6] While specific quantitative data for each aldehyde was not detailed in the available abstract, the study highlighted the disadvantages of the chromotropic acid method in certain contexts and found the acetylacetone (B45752) test to be a more efficient screening method in a clinical laboratory setting.[5][6]
Other research indicates that while some aliphatic aldehydes might react with chromotropic acid, their interference is generally minimal. For instance, it has been reported that other aldehydes exhibit a significantly lower response, on the order of only 4% of the intensity of formaldehyde. This low level of cross-reactivity makes the chromotropic acid method a reliable choice for quantifying formaldehyde in complex matrices where other aldehydes may be present.
The following table summarizes the known cross-reactivity and interference data for the chromotropic acid method.
| Interfering Substance | Observed Effect on Formaldehyde Measurement | Reference |
| Other Aliphatic Aldehydes | Minimal interference, with a response of approximately 4% compared to formaldehyde. | |
| Acetaldehyde | No significant interference reported in several studies. | |
| Propionaldehyde | No significant interference reported. | |
| Benzaldehyde | No significant interference reported. | |
| Ketones | No significant interference reported. | [5][6] |
| Phenols | Can cause a negative bias, especially in high concentrations. | [7][8] |
| Ethanol & Higher Alcohols | May cause a slight negative interference. | [7][8] |
| Olefins & Aromatic Hydrocarbons | Can lead to a minor negative bias. | [7][8] |
Alternative Methods for Aldehyde Detection
While the chromotropic acid method is highly specific, other techniques are available for aldehyde analysis, each with its own set of advantages and disadvantages.
-
Acetylacetone Method: This method is another colorimetric assay for formaldehyde. While it can be more efficient for screening in some settings, it may exhibit different cross-reactivity profiles compared to the chromotropic acid method.[5][6]
-
2,4-Dinitrophenylhydrazine (DNPH) Derivatization followed by High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for the analysis of various aldehydes and ketones.[9] It involves the formation of DNPH derivatives, which are then separated and quantified by HPLC. This method is often considered a reference method for aldehyde analysis in air and other matrices.
Experimental Protocol: NIOSH Method 3500 for Formaldehyde
The NIOSH Method 3500 is a widely recognized standard procedure for the determination of formaldehyde using chromotropic acid.[10][11]
1. Principle:
Formaldehyde is collected in an impinger containing a 1% sodium bisulfite solution. The resulting formaldehyde-bisulfite adduct reacts with chromotropic acid in the presence of concentrated sulfuric acid to form a purple chromogen. The absorbance of the solution is measured spectrophotometrically at 580 nm and is proportional to the formaldehyde concentration.[3][7]
2. Reagents:
-
Chromotropic acid (1% aqueous solution)
-
Concentrated sulfuric acid (96%)
-
Sodium bisulfite (1% aqueous solution)
-
Formaldehyde stock solution (for calibration)
3. Procedure:
-
Sample Collection: Air is drawn through two impingers in series, each containing 20 mL of 1% sodium bisulfite solution, at a flow rate of 0.2 to 1 L/min.
-
Sample Preparation: The contents of the impingers are transferred to a 25-mL graduated cylinder, and the volume is recorded.
-
Color Development:
-
Pipette a 4-mL aliquot of the sample solution into a 25-mL glass-stoppered flask.
-
Add 0.1 mL of 1% chromotropic acid solution and mix.
-
Carefully and slowly add 6 mL of concentrated sulfuric acid. Caution: This reaction is highly exothermic.
-
Stopper the flask and swirl gently to mix.
-
-
Heating: Heat the solution in a water bath at 95°C for 15 minutes.[10]
-
Cooling: Allow the solution to cool to room temperature.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 580 nm using a spectrophotometer. A reagent blank should be prepared and measured similarly.[3]
-
Calibration: Prepare a series of formaldehyde standards and treat them in the same manner as the samples to generate a calibration curve.
Workflow and Reaction Diagram
The following diagram illustrates the experimental workflow of the NIOSH 3500 method and the core chemical reaction.
Caption: Workflow of NIOSH 3500 and the chromotropic acid reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. canadacommons.ca [canadacommons.ca]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. scielo.br [scielo.br]
- 5. A comparative study of formaldehyde detection using chromotropic acid, acetylacetone and HPLC in cosmetics and household cleaning products | Semantic Scholar [semanticscholar.org]
- 6. A comparative study of formaldehyde detection using chromotropic acid, acetylacetone and HPLC in cosmetics and household cleaning products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Determination of aliphatic and aromatic aldehydes in polluted airs as their 2,4-dinitrophenylhydrazones by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdc.gov [cdc.gov]
- 11. Analytical Method [keikaventures.com]
A Comparative Guide to Formaldehyde Quantification: Chromotropic Acid Method and Alternatives
For researchers, scientists, and drug development professionals requiring precise and reliable formaldehyde (B43269) quantification, selecting the optimal analytical method is paramount. This guide provides a detailed comparison of the chromotropic acid method with its primary alternatives, focusing on the limits of detection (LOD) and quantification (LOQ). Experimental data and detailed protocols are presented to facilitate an informed decision-making process.
Performance Comparison: Limits of Detection and Quantification
The sensitivity of a method, defined by its LOD and LOQ, is a critical factor in the analysis of trace amounts of formaldehyde. The following table summarizes the performance of the chromotropic acid method and two common alternatives: the 2,4-dinitrophenylhydrazine (B122626) (DNPH) with High-Performance Liquid Chromatography (HPLC) method and the acetylacetone (B45752) method.
| Method | Principle | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Chromotropic Acid | Colorimetric | Various (Water, Air, Food) | 0.005 mg/L - 2.55 ppm[1] | Not consistently reported |
| DNPH-HPLC (e.g., NIOSH 2016) | Chromatographic | Air | 0.09 µ g/sample [2] | 0.1 ppbv[3] |
| Feed and Silage | 1.6 - 2.6 mg/kg[4] | 2.7 - 5.7 mg/kg[4] | ||
| Cosmetics | - | 0.1 ppm[5] | ||
| Acetylacetone | Spectrophotometric/Fluorimetric | Air | 0.040 mg/m³ | Not reported |
| Cosmetics | 0.2 ppm | - |
Note: LOD and LOQ values can vary significantly based on the sample matrix, instrumentation, and specific experimental conditions. The values presented are indicative of the method's capabilities as reported in the literature.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results. Below are outlines of the methodologies for the chromotropic acid, DNPH-HPLC, and acetylacetone methods.
Chromotropic Acid Method
This spectrophotometric method relies on the reaction of formaldehyde with chromotropic acid in the presence of concentrated sulfuric acid to form a purple-colored complex, which is then measured for its absorbance at approximately 580 nm[3].
Experimental Workflow:
Caption: Workflow of the Chromotropic Acid Method.
Detailed Steps:
-
Reagent Preparation : Prepare a fresh solution of chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid disodium (B8443419) salt) in water[6].
-
Sample Preparation : Collect the sample (e.g., air bubbled through water, aqueous extract of a solid sample) in a suitable container.
-
Reaction : To a specific volume of the sample, add the chromotropic acid reagent followed by the slow and careful addition of concentrated sulfuric acid. The sulfuric acid acts as both a dehydrating agent and a catalyst.
-
Color Development : The mixture is typically heated in a water bath to facilitate the formation of the purple-colored dibenzoxanthylium chromogen[1].
-
Measurement : After cooling to room temperature, the absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 580 nm.
-
Quantification : The concentration of formaldehyde in the sample is determined by comparing its absorbance to a calibration curve prepared using standard formaldehyde solutions.
DNPH-HPLC Method (Based on NIOSH 2016)
This method is considered a highly accurate and preferred technique for air sampling and analysis[7]. It involves the derivatization of formaldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative, which is then analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection[7].
Experimental Workflow:
Caption: Workflow of the DNPH-HPLC Method.
Detailed Steps:
-
Sample Collection : Air is drawn through a sorbent tube coated with DNPH. Formaldehyde in the air reacts with the DNPH to form a stable formaldehyde-2,4-dinitrophenylhydrazone derivative[7].
-
Elution : The derivative is eluted from the sorbent tube using a suitable solvent, typically acetonitrile[3].
-
HPLC Analysis : An aliquot of the eluate is injected into an HPLC system equipped with a C18 column and a UV detector.
-
Detection : The formaldehyde-DNPH derivative is separated from other components and detected by its absorbance at approximately 360 nm[3].
-
Quantification : The concentration of formaldehyde is determined by comparing the peak area of the sample to a calibration curve prepared from standards of the formaldehyde-DNPH derivative.
Acetylacetone Method
This method is based on the Hantzsch reaction, where formaldehyde reacts with acetylacetone and an ammonium (B1175870) salt to form a yellow-colored product, 3,5-diacetyl-1,4-dihydrolutidine (B86936) (DDL). The intensity of the color can be measured by spectrophotometry or fluorimetry.
Experimental Workflow:
Caption: Workflow of the Acetylacetone Method.
Detailed Steps:
-
Reagent Preparation : Prepare a reagent solution containing acetylacetone, acetic acid, and ammonium acetate (B1210297) in water[8].
-
Sample Preparation : The sample should be in an aqueous solution.
-
Reaction : The sample is mixed with the acetylacetone reagent.
-
Color Development : The mixture is heated for a specific time (e.g., 30 minutes at 40°C) to allow for the formation of the yellow-colored DDL derivative[8].
-
Measurement : After cooling, the absorbance of the solution is measured spectrophotometrically at approximately 410-412 nm[8][9]. Alternatively, the fluorescence can be measured for enhanced sensitivity.
-
Quantification : The formaldehyde concentration is determined by comparing the absorbance or fluorescence of the sample to a calibration curve prepared with standard formaldehyde solutions.
Conclusion
The choice between the chromotropic acid method and its alternatives depends on the specific requirements of the analysis. The chromotropic acid method offers simplicity and is cost-effective, making it suitable for routine screening. However, it can be prone to interferences and involves the use of corrosive concentrated sulfuric acid.
The DNPH-HPLC method is highly sensitive, specific, and is considered a reference method for air analysis, providing excellent accuracy and precision[7][10]. Its main drawbacks are the higher cost of instrumentation and the more complex sample preparation procedure.
The acetylacetone method provides a good balance of sensitivity and ease of use, and avoids the use of highly corrosive acids, making it a "greener" alternative in some applications[11].
Researchers and professionals in drug development should carefully consider the required sensitivity, sample matrix, available equipment, and safety considerations when selecting the most appropriate method for formaldehyde quantification. For regulatory purposes or when high accuracy is demanded, the DNPH-HPLC method is often the preferred choice. For less demanding applications or initial screenings, the chromotropic acid or acetylacetone methods can be valuable tools.
References
- 1. researchgate.net [researchgate.net]
- 2. mdcampbell.com [mdcampbell.com]
- 3. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. lcslaboratory.com [lcslaboratory.com]
- 8. jfda-online.com [jfda-online.com]
- 9. Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sgsgalson.com [sgsgalson.com]
- 11. scielo.br [scielo.br]
A Comparative Guide to the Chromotropic Acid Method for Formaldehyde Detection
The chromotropic acid method is a well-established and widely utilized spectrophotometric technique for the determination of formaldehyde (B43269).[1][2][3] It serves as a reference standard in various fields, recommended by bodies such as the National Institute for Occupational Safety and Health (NIOSH).[1][4] This guide provides a comprehensive overview of the method, its advantages and disadvantages, a comparison with alternative techniques, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Principle of the Method
The chromotropic acid method is based on the reaction of formaldehyde with chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid) in the presence of a strong acid, typically concentrated sulfuric acid.[1][5] This reaction forms a characteristic purple-colored mono-cationic dibenzoxanthylium chromogen, which exhibits a maximum absorbance at approximately 580 nm.[1][4] The intensity of the color produced is directly proportional to the concentration of formaldehyde in the sample, allowing for quantitative analysis using spectrophotometry.
Advantages of the Chromotropic Acid Method
-
High Specificity: The reaction is highly specific to formaldehyde.[4] Other organic compounds such as different aldehydes, ketones, and carboxylic acids do not produce the same colored product, minimizing interference from these substances.[3][4]
-
Simplicity and Rapidity: The test is relatively simple and can be performed quickly, making it suitable for rapid screening and practical management in clinical settings, such as testing for formaldehyde in textiles.[6]
-
Cost-Effective: Compared to more sophisticated chromatographic techniques, the chromotropic acid method is cost-effective as it relies on common laboratory reagents and a standard spectrophotometer.[2][3]
-
Established Reference Method: It is a well-documented and validated procedure, recognized as a standard method (e.g., NIOSH Method 3500) for formaldehyde analysis.[1][4]
Disadvantages of the Chromotropic Acid Method
-
Use of Hazardous Reagents: The primary drawback is the requirement for concentrated sulfuric acid, which is highly corrosive and hazardous, necessitating stringent safety precautions during handling and disposal.[3][5][7]
-
Interference: While specific against other aldehydes, the method is susceptible to interference from other substances. Nitrogen dioxide, acrolein, and phenol (B47542) can interfere with the results.[8] Similarly, ethanol (B145695) and xylene vapors have been shown to interfere, although this can be mitigated by using a pre-trap.[9]
-
Sensitivity: While sensitive, with a detection limit of about 0.1 µg/ml in the sample solution (approximately 0.04 ppm in sampled air), other methods like those involving derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by HPLC can achieve even lower detection limits.[8][10]
-
Potential for Error: The procedure involves heating in a strong acid, which requires careful control to ensure reproducibility and avoid charring of organic materials in the sample.
Comparison with Alternative Methods
The chromotropic acid method is one of several techniques available for formaldehyde detection. The choice of method often depends on the required sensitivity, specificity, sample matrix, and available equipment.
| Method | Principle | Advantages | Disadvantages | Limit of Detection (LOD) |
| Chromotropic Acid | Spectrophotometry | Simple, rapid, cost-effective, specific to formaldehyde.[6] | Uses corrosive acid, potential interferences.[5][8] | ~0.04 ppm (in air)[8] |
| Acetylacetone (Nash Reagent) | Spectrophotometry | Convenient, simple, stable performance.[11] | Slower color development (~60 min), less sensitive than some methods.[11] | ~0.01 mg/m³[11] |
| Pararosaniline | Spectrophotometry | Appears to be less subject to interferences than the chromotropic acid method.[8] | Can have issues with reagent instability.[8] | ~0.06 ppm[8] |
| Hantzsch Reaction | Fluorescence | High selectivity for formaldehyde.[12] | Requires correction for drifting background signals.[10] | ~0.3 ppbv[10] |
| DNPH-HPLC/GC | Chromatography | High sensitivity and specificity, separates formaldehyde from other carbonyls.[2][11] | Requires expensive equipment, trained personnel, and is more time-consuming.[2][13] | 40 pptv (HPLC)[10] |
| Electrochemical Sensors | Electrochemistry | Real-time detection, portable, relatively low cost.[2] | Potential for cross-sensitivity with other VOCs, requires regular calibration.[2] | Varies (e.g., 0.3 mM for one biosensor) |
Experimental Protocol: Chromotropic Acid Method
This protocol is a generalized procedure based on the NIOSH method.[1] Researchers should consult the specific NIOSH P&CAM 125 or 3500 methods for detailed guidelines.
1. Reagent Preparation:
-
Chromotropic Acid Reagent (0.5% w/v): Dissolve 0.5 g of chromotropic acid disodium (B8443419) salt in 100 mL of concentrated (96%) sulfuric acid. This solution should be prepared fresh and handled with extreme care in a fume hood.
-
Formaldehyde Standard Stock Solution (e.g., 1 mg/mL): Prepare a stock solution from a certified formaldehyde standard.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.2, 0.4, 0.8, 1.2, 1.8, 2.4 µg/mL).[1]
2. Sample Preparation:
-
Air Samples: Draw a known volume of air through an impinger containing deionized water or a 1% sodium bisulfite solution to trap the formaldehyde.[14]
-
Aqueous Samples/Extracts: If the sample is a liquid, it can often be used directly or after appropriate dilution. For solid samples like textiles, an extraction with water may be necessary.[6]
3. Reaction Procedure:
-
Pipette 2.0 mL of each standard solution and the prepared sample solutions into separate, clean 25-mL glass culture tubes.[1]
-
Prepare a blank by pipetting 2.0 mL of deionized water into a separate tube.[1]
-
Carefully add 3.0 mL of concentrated sulfuric acid (96%) to each tube and mix thoroughly by vortexing.[1] Caution: This step is highly exothermic.
-
Add 300 µL of the 5% aqueous chromotropic acid solution to each tube and mix again.[1]
-
Heat the tubes in a boiling water bath for 15-30 minutes.[15]
-
Allow the tubes to cool to room temperature.
4. Spectrophotometric Measurement:
-
Zero the spectrophotometer using the reagent blank at 580 nm.[1]
-
Measure the absorbance of each standard and sample solution at 580 nm using 1-cm cuvettes.[1]
5. Data Analysis:
-
Plot a calibration curve of absorbance versus formaldehyde concentration for the standard solutions.
-
Determine the concentration of formaldehyde in the samples by comparing their absorbance values to the calibration curve.
Visual Workflow
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. scielo.br [scielo.br]
- 4. Chromotropic acid - Wikipedia [en.wikipedia.org]
- 5. Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of formaldehyde in textiles by chromotropic acid method - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. ANALYTICAL METHODS - Formaldehyde - An Assessment of Its Health Effects - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AMT - Comparison of formaldehyde measurements by Hantzsch, CRDS and DOAS in the SAPHIR chamber [amt.copernicus.org]
- 11. en.front-sci.com [en.front-sci.com]
- 12. researchgate.net [researchgate.net]
- 13. A Review on Recent Sensing Methods for Determining Formaldehyde in Agri-Food Chain: A Comparison with the Conventional Analytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. repository.seafdec.org [repository.seafdec.org]
A Comparative Guide to the Statistical Analysis of Formaldehyde Quantification Assays
For researchers, scientists, and drug development professionals, the accurate quantification of formaldehyde (B43269) is critical in various applications, from monitoring environmental contaminants to assessing its role in biological processes and drug stability. This guide provides a comprehensive comparison of the chromotropic acid assay with common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research needs.
The chromotropic acid assay has long been a staple for the colorimetric determination of formaldehyde. However, its performance in the context of complex biological matrices and the availability of alternative methods necessitate a thorough comparative analysis. This guide delves into the statistical performance of the chromotropic acid assay alongside the acetylacetone (B45752) (Nash) and High-Performance Liquid Chromatography with 2,4-dinitrophenylhydrazine (B122626) derivatization (HPLC-DNPH) methods.
Performance Comparison of Formaldehyde Detection Methods
The selection of an appropriate formaldehyde detection method is often a balance between sensitivity, specificity, cost, and the nature of the sample matrix. The following table summarizes key validation parameters for the chromotropic acid, acetylacetone (Nash), and HPLC-DNPH assays to facilitate an informed decision.
| Parameter | Chromotropic Acid Assay | Acetylacetone (Nash) Assay | HPLC-DNPH Assay |
| Principle | Colorimetric | Colorimetric/Fluorometric | Chromatographic |
| Linear Range | 0.03 - 7.00 mg/L | 0.2 - 7.5 µg/mL[1] | 0.33 - 333 ppm[2] |
| Limit of Detection (LOD) | 0.005 mg/L | ~0.1 µg/mL[3] | 0.1 ppm (~0.03 ng)[2] |
| Limit of Quantification (LOQ) | Not consistently reported | Not consistently reported | 0.33 ppm (~0.1 ng)[2] |
| Accuracy (Recovery) | 98.0 - 100.4%[4] | 91.7 - 98.7%[5] | 89 - 96% in dairy products[6] |
| Precision (RSD) | < 5% (intra- and inter-day) | < 5.0% (intra- and inter-day)[7] | < 2%[8] |
| Specificity | High for formaldehyde | Potential interference from other aldehydes[1][3] | High, with chromatographic separation |
| Key Advantages | Simplicity, low cost, high sensitivity. | Low cost, simple instrumentation.[3] | High selectivity and sensitivity.[9] |
| Key Disadvantages | Use of corrosive concentrated sulfuric acid. | Time-consuming, potential for interference.[3] | Requires derivatization, more complex instrumentation. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accuracy of experimental results. Below are the detailed protocols for the chromotropic acid, acetylacetone (Nash), and HPLC-DNPH assays.
Chromotropic Acid Assay Protocol
This method is based on the reaction of formaldehyde with chromotropic acid in the presence of concentrated sulfuric acid to form a purple-colored complex that is measured spectrophotometrically.
Reagents:
-
Chromotropic acid solution (5% w/v in distilled water)
-
Concentrated sulfuric acid (98%)
-
Formaldehyde standard solutions
Procedure:
-
Prepare a series of formaldehyde standard solutions and the unknown samples.
-
Into a 10 mL volumetric flask, add an appropriate volume of the standard or sample solution.
-
Add 0.14 mL of the 5% chromotropic acid solution.
-
Carefully add 5.2 mL of concentrated sulfuric acid.
-
Dilute to the mark with distilled water and mix well.
-
Allow the reaction to proceed for the recommended time (typically 30-60 minutes).
-
Measure the absorbance of the solution at 574 nm against a reagent blank.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of formaldehyde in the unknown samples from the calibration curve.
Acetylacetone (Nash) Assay Protocol
This assay relies on the Hantzsch reaction, where formaldehyde reacts with acetylacetone and ammonium (B1175870) acetate (B1210297) to form a yellow, fluorescent product, 3,5-diacetyl-1,4-dihydrolutidine (B86936) (DDL).
Reagents:
-
Nash reagent: Dissolve 15.4 g of ammonium acetate in 50 mL of reagent water. Add 0.20 mL of acetylacetone and 0.30 mL of glacial acetic acid. Dilute to 100 mL with reagent water. This solution is stable for at least two weeks when stored in a brown bottle in the refrigerator.[1]
-
Formaldehyde standard solutions
Procedure:
-
Prepare a series of formaldehyde standard solutions and the unknown samples.
-
For each standard and sample, mix a defined volume of the solution with an equal volume of the Nash reagent in a test tube.
-
Incubate the mixture at a specific temperature (e.g., 37°C or 60°C) for a defined period (e.g., 30-60 minutes).
-
Cool the solutions to room temperature.
-
Measure the absorbance of the yellow-colored product at approximately 412 nm or the fluorescence at an excitation wavelength of ~410 nm and an emission wavelength of ~510 nm.
-
Construct a calibration curve and determine the concentration of the unknown samples.
HPLC-DNPH Assay Protocol
This method involves the derivatization of formaldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative, which is then separated and quantified by reverse-phase HPLC with UV detection.
Reagents:
-
DNPH solution (e.g., 0.5 mg/mL in acetonitrile)[2]
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formaldehyde standard solutions
Procedure:
-
Derivatization:
-
Mix the formaldehyde standard solutions and unknown samples with the DNPH solution.
-
The reaction is typically carried out in an acidic medium and may require heating (e.g., 60°C for 60 minutes) to ensure complete derivatization.[6]
-
-
HPLC Analysis:
-
Inject the derivatized standards and samples into the HPLC system.
-
Identify the formaldehyde-DNPH peak based on its retention time.
-
Quantify the peak area and determine the formaldehyde concentration using a calibration curve generated from the standards.
Signaling Pathways and Experimental Workflows
Formaldehyde is not only an environmental toxin but also an endogenous metabolite that can influence cellular processes. Understanding its impact on signaling pathways is crucial in toxicology and drug development.
Formaldehyde-Induced Apoptosis
Formaldehyde can induce programmed cell death, or apoptosis, through the intrinsic pathway. This involves the activation of a cascade of caspases, which are proteases that execute the dismantling of the cell. Formaldehyde exposure can lead to the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and cell death.[10][11]
Caption: Formaldehyde-induced intrinsic apoptosis pathway.
Formaldehyde and the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation, IκBα is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. Formaldehyde has been shown to influence NF-κB signaling, potentially through the modulation of IκBα degradation.[12][13][14]
Caption: Formaldehyde's influence on the NF-κB signaling cascade.
Experimental Workflow for Xenobiotic Toxicology Testing
The toxicological evaluation of xenobiotics like formaldehyde follows a structured workflow to assess their potential adverse effects. This process typically involves a series of in vitro and in vivo studies to determine the substance's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicological profile.
Caption: A generalized experimental workflow for toxicology testing.
References
- 1. epa.gov [epa.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. [Determination of formaldehyde using the colorimetric method with acetylacetone. I. Determination of formaldehyde in selected cosmetic products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Formaldehyde by HPLC with Stable Precolumn Derivatization in Egyptian Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbiol.com [ijbiol.com]
- 8. researchgate.net [researchgate.net]
- 9. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 10. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ubiquitin-dependent degradation of IκBα is mediated by a ubiquitin ligase Skp1/Cul 1/F-box protein FWD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ubiquitination and Degradation of the Inhibitors of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Chromotropic Acid Disodium Salt: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Chromotropic acid disodium (B8443419) salt, a common reagent in various scientific applications, requires careful handling and specific disposal procedures to mitigate potential hazards. This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle chromotropic acid disodium salt with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3]
Recommended Personal Protective Equipment:
| Protective Equipment | Specification |
| Eye Protection | Goggles or safety glasses with side-shields meeting EN 166 standards.[3][4] |
| Hand Protection | Chemical-resistant, impervious gloves inspected prior to use.[1] |
| Skin and Body Protection | Long-sleeved clothing and an impervious apron.[1][4] |
| Respiratory Protection | For nuisance exposures or dust formation, use a P95 (US) or P1 (EU EN 143) particle respirator.[1] |
Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]
Step-by-Step Disposal Procedure
The disposal of this compound is regulated and must be conducted in accordance with local, state, and federal environmental regulations.[5][6] The primary principle is that this chemical waste should not be disposed of in regular trash or flushed down the sewer.[1][5]
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
If it is a mixture, list all chemical components and their approximate percentages on the label.[5]
-
Do not mix with other incompatible waste streams.
-
-
Containment:
-
Storage:
-
Accidental Spill Cleanup:
-
Arranging for Professional Disposal:
-
This compound waste must be disposed of through a licensed professional waste disposal company or your institution's Environmental Health and Safety (EHS) department.[1]
-
Contact your EHS office to schedule a pickup for the hazardous waste.[5][9]
-
The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This process must be carried out by a licensed facility.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This procedural guidance is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and your local EHS department for detailed instructions and to ensure full compliance with all applicable regulations.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. lobachemie.com [lobachemie.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. pfw.edu [pfw.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling Chromotropic acid disodium salt
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate and essential safety and logistical information for Chromotropic acid disodium (B8443419) salt, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
Chromotropic acid disodium salt is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Goggles or safety glasses with side-shields.[2][5] | To prevent eye contact which can cause serious irritation.[1][2] |
| Skin Protection | Chemical resistant gloves (e.g., nitrile rubber), long-sleeved clothing, and a chemical-resistant apron.[2][5] | To prevent skin contact which can cause irritation.[1][2] |
| Respiratory Protection | An effective dust mask or a respirator with a dust filter should be used, especially when dust is generated.[2][5] | To prevent inhalation which may cause respiratory irritation.[1][2][3] |
Safe Handling and Storage
Proper handling and storage are crucial to minimize exposure risk and maintain the chemical's integrity.
Operational Plan for Handling:
-
Ventilation: Always work in a well-ventilated area, preferably in a fume hood, to keep airborne levels below exposure limits.[2][3][6]
-
Avoid Dust Formation: Handle the solid powder carefully to avoid generating dust.[3][7]
-
Personal Hygiene: Wash hands thoroughly after handling.[1][3] Do not eat, drink, or smoke in the laboratory.[1]
-
Grounding: Ground all equipment containing the material to prevent static discharge.[6]
Storage Plan:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2][3]
-
Temperature: Store at room temperature, not exceeding 25°C (77°F).[2][6]
-
Incompatibilities: Store away from strong oxidizing agents, acid anhydrides, and acid chlorides.[4]
-
Light and Moisture: Protect from light and moisture.[8]
Accidental Release and First Aid Measures
Immediate and appropriate response to spills and exposures is critical.
Accidental Release Measures:
| Step | Action |
| 1. Evacuate | Evacuate personnel from the spill area.[3] |
| 2. Ventilate | Ensure the area is well-ventilated.[1] |
| 3. Contain | Use appropriate tools to put the spilled solid in a convenient waste disposal container. Avoid creating dust.[3][6] |
| 4. Clean-up | For small spills, use a shovel to place the material into a waste container. For large spills, use a shovel and then finish cleaning by spreading water on the contaminated surface and dispose of according to local regulations.[6] |
First Aid Procedures:
| Exposure Route | First Aid Measure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |
| Skin Contact | Wash off immediately with soap and plenty of water, removing all contaminated clothing. If irritation persists, seek medical attention.[2][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][3][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[1][3] |
Disposal Plan
Dispose of this compound and its container in accordance with federal, state, and local regulations.[2] It is recommended to use a licensed professional waste disposal service.[3] Unused products can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3] Contaminated packaging should be disposed of as an unused product.[3]
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. sdfine.com [sdfine.com]
- 8. This compound dihydrate - CAS-Number 5808-22-0 - Order from Chemodex [chemodex.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
